molecular formula C9H8BrFO2 B1445380 Methyl 3-bromo-5-fluoro-2-methylbenzoate CAS No. 1187318-53-1

Methyl 3-bromo-5-fluoro-2-methylbenzoate

Cat. No.: B1445380
CAS No.: 1187318-53-1
M. Wt: 247.06 g/mol
InChI Key: SHONDVRWLQICAZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONDVRWLQICAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187318-53-1
Record name methyl 3-bromo-5-fluoro-2-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 3-bromo-5-fluoro-2-methylbenzoate, registered under CAS number 1187318-53-1, is a polysubstituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its unique structural arrangement, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and crop protection agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis. The key properties of Methyl 3-bromo-5-fluoro-2-methylbenzoate are summarized in the table below.

PropertyValueSource
CAS Number 1187318-53-1[2]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [2]
Appearance Yellowish oil or Solid-Liquid Mixture[2]
Boiling Point 262.9 ± 40.0 °C (Predicted)[1]
Density 1.506 ± 0.06 g/cm³ (Predicted)[1]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]

Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate: Two Effective Strategies

There are two primary and well-documented synthetic routes to obtain Methyl 3-bromo-5-fluoro-2-methylbenzoate. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Fischer Esterification of 2-methyl-3-bromo-5-fluorobenzoic acid

This classical approach involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.[2]

  • Slowly add thionyl chloride (2.5 mL) to the solution with stirring.[2] The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification.

  • Heat the reaction mixture to 70 °C and maintain this temperature with continuous stirring for 3 hours.[2]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (50:1 v/v) mixture, to yield Methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellowish oil (2.3 g, 51% yield).[2]

Causality and Mechanistic Insights:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid by the in situ generated HCl. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. The use of excess methanol and removal of water can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid 2-methyl-3-bromo- 5-fluorobenzoic acid Protonated_Acid Protonated Carboxylic Acid (Enhanced Electrophilicity) Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol Methanol (Nucleophile) Methanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (Byproduct) Tetrahedral_Intermediate->Water Ester Methyl 3-bromo-5-fluoro- 2-methylbenzoate Protonated_Ester->Ester - H⁺ Electrophilic_Bromination cluster_1 Electrophilic Bromination Workflow Starting_Ester Methyl 5-fluoro- 2-methylbenzoate Sigma_Complex Sigma Complex (Resonance Stabilized) Starting_Ester->Sigma_Complex + Br⁺ NBS N-Bromosuccinimide (NBS) Electrophilic_Bromine Electrophilic Bromine (Br⁺) NBS->Electrophilic_Bromine + H₂SO₄ Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Electrophilic_Bromine Electrophilic_Bromine->Sigma_Complex Product Methyl 3-bromo-5-fluoro- 2-methylbenzoate Sigma_Complex->Product - H⁺

Figure 2: Workflow for Electrophilic Bromination.

Applications in Drug Discovery and Development

The trifunctionalized nature of Methyl 3-bromo-5-fluoro-2-methylbenzoate makes it a highly valuable building block in the synthesis of complex, biologically active molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

While specific, publicly disclosed applications of this exact molecule are emerging, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, related spirocyclic compounds are being explored as inhibitors of the protein arginine methyltransferase 5 (PRMT5) enzyme, which has shown anti-cancer activity. [4]The unique substitution pattern of Methyl 3-bromo-5-fluoro-2-methylbenzoate can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially enhancing metabolic stability, binding affinity, and cell permeability.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-5-fluoro-2-methylbenzoate.

  • Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a key intermediate with significant potential in the discovery and development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and versatile reactivity provide a solid foundation for the creation of novel and complex molecules. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in research and development.

References

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • CymitQuimica. (n.d.). SAFETY DATA SHEET - Methyl 3-Bromo-5-fluoro-2-methylbenzoate.
  • LookChem. (n.d.). Cas 1187318-53-1, methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • BLD Pharm. (n.d.). 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate | 1187318-53-1.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

  • Key Organics. (n.d.). methyl 5-bromo-3-fluoro-2-methylbenzoate.
  • CDH Fine Chemical. (n.d.). 1-(3-DIMETHYL AMINOPROPYL)-3- ETHYLCARBODIIMIDE HYDROCHLORIDE - CAS No 25952-53-8.
  • BLD Pharm. (n.d.). 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate.
  • Google Patents. (n.d.). WO2023036974A1 - Spirocyclic compounds.

Sources

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the benzene ring—provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of its functional groups allows for selective chemical transformations, such as cross-coupling reactions at the bromine site, while the fluorine atom can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final target compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-bromo-5-fluoro-2-methylbenzoate is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
CAS Number 1187318-53-1[1]
Appearance Yellow oil[2]
Storage Sealed in a dry environment at room temperature[3]

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the esterification of the corresponding carboxylic acid.

Protocol 1: Esterification of 3-bromo-5-fluoro-2-methylbenzoic acid

This method involves the reaction of 3-bromo-5-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst, typically a strong mineral acid or thionyl chloride.

Step-by-step Methodology:

  • Dissolution: 3-bromo-5-fluoro-2-methylbenzoic acid is dissolved in methanol at room temperature.[2]

  • Catalyst Addition: Thionyl chloride is added dropwise to the solution. This in-situ generation of hydrochloric acid catalyzes the esterification. The reaction is exothermic and should be performed with caution.

  • Reaction: The mixture is heated to 70°C and stirred for several hours to drive the reaction to completion.[2]

  • Work-up: After cooling, the excess methanol and thionyl chloride are removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield pure Methyl 3-bromo-5-fluoro-2-methylbenzoate.[2]

Causality Behind Experimental Choices:

  • Methanol as Reagent and Solvent: Using methanol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium of the Fischer esterification towards the product side.

  • Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl. The generated HCl acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is often more efficient than using a mineral acid directly as it also consumes any water present.

Alternative Synthetic Routes

Other synthetic strategies have been reported, including the diazotization of an amino-precursor followed by a Sandmeyer-type reaction to introduce the bromine or fluorine substituent.[4] Another approach involves the direct bromination of a fluorinated methylbenzoate precursor using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid.[2]

Synthesis Workflow Diagram

G cluster_0 Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate A 3-bromo-5-fluoro-2-methylbenzoic acid D Reaction at 70°C A->D B Methanol (Solvent/Reagent) B->D C Thionyl Chloride (Catalyst) C->D E Work-up (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Methyl 3-bromo-5-fluoro-2-methylbenzoate F->G

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet around 3.9 ppm), and the methyl group on the ring (a singlet around 2.4 ppm).[5][6] The coupling patterns of the aromatic protons would be influenced by both the bromine and fluorine substituents.

    • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (with C-F coupling), the methyl ester carbon, and the ring-substituted methyl carbon.[6]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the ester group (typically in the range of 1720-1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C absorptions.

Applications in Drug Discovery and Development

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the ability to selectively functionalize the molecule at different positions.

  • Cross-Coupling Reactions: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen-containing functionalities.

  • Scaffold for Bioactive Molecules: This compound can serve as a scaffold for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

The presence of the fluorine atom is also of significant interest in medicinal chemistry. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Methyl 3-bromo-5-fluoro-2-methylbenzoate.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[3]

  • Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Sunway Pharm Ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • BIOFOUNT. (n.d.). Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

  • Allfluoro pharmaceutical co. ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate manufacturers and suppliers in india. Retrieved from [Link]

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3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester

This document provides a comprehensive technical overview of methyl 3-bromo-5-fluoro-2-methylbenzoate, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and applications, grounding all claims in authoritative data.

Introduction: A Versatile Halogenated Building Block

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) is a polysubstituted aromatic ester.[1] Its structure is characterized by a benzene ring functionalized with bromo, fluoro, methyl, and methyl ester groups. This unique combination of substituents makes it a highly valuable and versatile building block in organic synthesis. The presence of bromine offers a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can significantly modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity.[2] This guide serves as a technical resource for effectively utilizing this compound in research and development endeavors.

Physicochemical and Structural Properties

Understanding the core physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key characteristics of methyl 3-bromo-5-fluoro-2-methylbenzoate are summarized below.

Chemical Structure

Caption: Chemical structure of methyl 3-bromo-5-fluoro-2-methylbenzoate.

Core Properties Table
PropertyValueSource
CAS Number 1187318-53-1[1][3]
Molecular Formula C₉H₈BrFO₂[1][3]
Molecular Weight 247.06 g/mol [1][3]
Appearance Yellow oil[3]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 262.9 ± 40.0 °C at 760 mmHg[1]
Flash Point 112.8 ± 27.3 °C[1]
LogP 3.58[1]
Index of Refraction 1.528[1]

Synthesis and Purification Protocol

The synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable and scalable. An alternative approach involves the direct bromination of a fluorinated precursor.[3]

Protocol: Fischer Esterification of 3-Bromo-5-fluoro-2-methylbenzoic Acid

This protocol details the conversion of the parent carboxylic acid to its methyl ester, a standard procedure that provides a good yield of the target compound.[3]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): While this is a Fischer esterification, the addition of thionyl chloride is a common and effective way to accelerate the reaction. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the parent carboxylic acid, leading to a faster and more complete reaction with methanol, even without a large excess of the alcohol or strong acid catalyst.

  • Heating to 70 °C: The increased temperature provides the necessary activation energy for the reaction to proceed at a practical rate, ensuring the conversion is completed within a few hours.

  • Silica Gel Column Chromatography: This is a crucial purification step. The crude product will contain the desired ester, any unreacted starting material, and byproducts. Silica gel is a polar stationary phase. By using a nonpolar eluent system (petroleum ether/ethyl acetate), the less polar product will travel down the column faster than the more polar impurities (like the starting carboxylic acid), allowing for effective separation. The 50:1 ratio is optimized to provide good separation (resolution) between the product and impurities.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification start Dissolve 3-bromo-5-fluoro-2-methylbenzoic acid (4.2 g) in methanol (16 mL) at room temperature. add_socl2 Slowly add thionyl chloride (2.5 mL) to the solution. start->add_socl2 heat Heat reaction mixture to 70 °C with continuous stirring for 3 hours. add_socl2->heat cool Cool mixture to room temperature. heat->cool evap Remove solvent under reduced pressure (rotary evaporator) to obtain crude product. cool->evap purify Purify crude product by silica gel column chromatography. cool->purify elute Elute with petroleum ether/ethyl acetate (50:1 v/v). purify->elute collect Collect fractions to afford pure methyl 3-bromo-5-fluoro-2-methylbenzoate (2.3 g, 51% yield). elute->collect

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction flask, dissolve the crude 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.[3]

  • Reagent Addition: While stirring, slowly add thionyl chloride (2.5 mL) to the solution.[3]

  • Reaction Conditions: Heat the reaction mixture to 70 °C and maintain stirring for 3 hours.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.[3]

  • Purification: Purify the crude material using silica gel column chromatography. Elute the column with a mixture of petroleum ether and ethyl acetate (50:1, v/v) to yield the pure methyl 3-bromo-5-fluoro-2-methylbenzoate (2.3 g, 51% yield) as a yellow oil.[3]

Spectroscopic Analysis and Structural Verification

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic techniques is employed for unambiguous structural elucidation. While raw spectra should be obtained from suppliers or generated in-house, the expected characteristics are as follows.[4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to each type of proton. Expect a singlet for the aromatic methyl group (CH ₃), another singlet for the ester methyl group (OCH ₃), and two signals in the aromatic region for the two protons on the benzene ring. These aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the two distinct methyl carbons, the ester carbonyl carbon, and the six aromatic carbons. The carbons near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature.

  • MS (Mass Spectrometry): The mass spectrum provides the molecular weight. A key feature for this compound is the presence of a bromine atom. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of bromine. The exact mass should correspond to 245.969162.[1]

  • IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups, including a strong C=O stretch for the ester carbonyl group (typically ~1720 cm⁻¹), C-O stretches, and absorptions corresponding to the C-Br and C-F bonds.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are foundational scaffolds in medicinal chemistry and agrochemical synthesis.[2] The title compound is no exception and serves as a versatile intermediate.

  • Pharmaceutical Synthesis: Its precursor, 3-Bromo-5-fluorobenzoic acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The methyl ester provides a protected form of the carboxylic acid, which can be easily hydrolyzed in later synthetic steps.

  • Agrochemicals: Related structures are used in creating herbicides and pesticides.[2] The specific substitution pattern can be tailored to target specific biological pathways in weeds or pests.

  • Advanced Organic Synthesis: The bromine atom is a synthetic handle for introducing further complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This enables chemists to build complex molecular architectures from this relatively simple starting material.[2]

G cluster_reactions Key Reactions cluster_products Potential Products main_compound 3-Bromo-5-fluoro-2-methyl- benzoic acid methyl ester cross_coupling Cross-Coupling (e.g., Suzuki, Heck) main_compound->cross_coupling at Br hydrolysis Ester Hydrolysis main_compound->hydrolysis at Ester apis APIs (e.g., Anti-inflammatories, Antivirals, Anticancer agents) cross_coupling->apis complex_mols Complex Molecular Scaffolds cross_coupling->complex_mols hydrolysis->apis agrochemicals Agrochemicals (e.g., Herbicides) hydrolysis->agrochemicals reduction Ester Reduction

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Methyl 3-bromo-5-fluoro-2-methylbenzoate should be handled with appropriate precautions.

Hazard Identification:

  • Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It may also be harmful if swallowed or inhaled.[7]

  • GHS Pictograms: Warning.[7]

Recommended Safety Protocols:

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid the formation of aerosols.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[6] The recommended storage temperature is often 2-8°C for long-term stability.[7]

  • Spill Response: In case of a spill, remove all sources of ignition. Evacuate the area. Use personal protective equipment and contain the spill with absorbent material. Collect and place in a suitable, closed container for disposal according to local regulations.[6]

References

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An In-depth Technical Guide to the Chemical Universe of C9H8BrFO2 Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of C9H8BrFO2 Isomers in Medicinal Chemistry

The molecular formula C9H8BrFO2 represents a fascinating collection of structural isomers, each with a unique three-dimensional arrangement of atoms that can profoundly influence its physicochemical properties and biological activity. For researchers, scientists, and drug development professionals, these isomers are not merely chemical curiosities but a rich source of scaffolds and building blocks for creating novel therapeutics. The strategic incorporation of bromine and fluorine atoms onto a phenylpropanoic or benzoic acid core is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a comprehensive technical overview of the most pertinent C9H8BrFO2 isomers, delving into their chemical structures, properties, synthesis, and potential applications in drug discovery, with a focus on providing actionable insights for laboratory research.

Isomer Focus 1: Phenylpropanoic Acid Derivatives

Arylpropanoic acid derivatives are a significant class of compounds, most notably including the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The introduction of halogen substituents can significantly alter their pharmacological profile, opening avenues for applications beyond inflammation, including anticancer and antimicrobial activities[1].

2-(4-Bromo-3-fluorophenyl)propanoic Acid

This isomer is a valuable building block in medicinal chemistry, recognized for its potential in the development of anti-inflammatory and anticancer agents[1][2].

Chemical Structure:

Chemical structure of 2-(4-Bromo-3-fluorophenyl)propanoic acid

Physicochemical Properties:

PropertyValueReference
CAS Number 916610-55-4[3]
Molecular Formula C9H8BrFO2[3]
Molecular Weight 247.06 g/mol [3]
Purity ≥95%[3]

Synthesis:

The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves the halogenation of a phenylpropanoic acid precursor. The introduction of the bromine and fluorine atoms is a critical step that enhances the compound's biological activity. Common synthetic strategies include:

  • Bromination: This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Fluorination: Fluorinating agents such as Selectfluor® can be used to introduce the fluorine atom onto the aromatic ring.

A general synthetic workflow is depicted below:

Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic Acid start Phenylpropanoic Acid Derivative step1 Bromination (e.g., NBS) start->step1 intermediate Bromo-phenylpropanoic Acid step1->intermediate step2 Fluorination (e.g., Selectfluor) intermediate->step2 end 2-(4-Bromo-3-fluorophenyl)propanoic Acid step2->end

A generalized synthetic pathway for 2-(4-Bromo-3-fluorophenyl)propanoic acid.

Biological Activity and Applications in Drug Development:

This compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its potential biological activities include:

  • Anticancer and Antimicrobial Properties: It has been investigated for its potential to inhibit the growth of cancer cells and various microbes[1].

  • Enzyme Inhibition: The mechanism of action is thought to involve the modulation of biological pathways through the inhibition of specific enzymes[1][2]. The presence of the halogen atoms can enhance the binding affinity to the active sites of these enzymes.

3-(2-Bromo-4-fluorophenyl)propanoic Acid

Another phenylpropanoic acid isomer, this compound is also a key intermediate in organic synthesis.

Chemical Structure:

Chemical structure of 3-(2-Bromo-4-fluorophenyl)propanoic acid

Physicochemical Properties:

PropertyValueReference
CAS Number 174603-55-5[4]
Molecular Formula C9H8BrFO2[4]
Molecular Weight 247.06 g/mol [4]
Purity 95%[4]

Synthesis and Applications:

Isomer Focus 2: Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties[6][7][8][9]. The specific substitution pattern of halogens and other functional groups on the aromatic ring is crucial for their therapeutic potential.

4-Bromo-2-fluoro-3-methoxy-benzoic Acid

This isomer is a versatile building block in pharmaceutical research, particularly in the development of anti-inflammatory and anticancer therapies[7].

Chemical Structure:

Chemical structure of 4-Bromo-2-fluoro-3-methoxy-benzoic acid

Physicochemical Properties:

PropertyValueReference
CAS Number 194804-92-7[1][7][10]
Molecular Formula C8H6BrFO3 (Note: This is not an isomer of C9H8BrFO2)[1][7][10]
Molecular Weight 249.03 g/mol [1][7][10]
Appearance White to off-white solid[7]
Purity ≥ 97%[7]

Note: While often discussed in the context of bromo-fluoro-substituted aromatic acids, it is important to note that the molecular formula of this compound is C8H6BrFO3, not C9H8BrFO2.

Synthesis and Applications:

4-Bromo-2-fluoro-3-methoxy-benzoic acid is a key intermediate in organic synthesis. The bromine atom can be used in cross-coupling reactions to build more complex molecular architectures, while the carboxylic acid group provides a handle for amide bond formation or other modifications. It is used in the synthesis of novel drug candidates due to the ability of its functional groups to modulate biological pathways[7].

5-Bromo-4-fluoro-2-methoxybenzoic Acid

A synthesis for this isomer has been reported, highlighting its accessibility for research purposes.

Chemical Structure:

Chemical structure of 5-Bromo-4-fluoro-2-methoxybenzoic acid

Physicochemical Properties:

PropertyValueReference
Molecular Formula C8H6BrFO3 (Note: This is not an isomer of C9H8BrFO2)
Appearance White powder[2]

Note: Similar to the previous benzoic acid derivative, the molecular formula for this compound is C8H6BrFO3.

Synthesis:

A reported synthesis involves the hydrolysis of the corresponding methyl ester. The reaction is stirred at room temperature for 2 hours, followed by the addition of water to precipitate the product. This method yields the desired 5-Bromo-4-fluoro-2-methoxybenzoic acid as a white powder with a high yield of 96%[2].

Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid start 5-Bromo-4-fluoro-2-methoxybenzoic acid methyl ester step1 Hydrolysis (e.g., aqueous base) start->step1 step2 Acidification and Precipitation step1->step2 end 5-Bromo-4-fluoro-2-methoxybenzoic Acid step2->end

A synthetic route to 5-Bromo-4-fluoro-2-methoxybenzoic acid.

The Role of Halogenation in Drug Design: A Mechanistic Perspective

The presence of bromine and fluorine in these C9H8BrFO2 isomers is not arbitrary. These halogens impart specific properties that are highly desirable in drug candidates:

  • Fluorine: The small size and high electronegativity of fluorine can increase metabolic stability by blocking sites of oxidation. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.

  • Bromine: The larger bromine atom can serve as a "handle" for further synthetic modifications through cross-coupling reactions. It can also form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

The combination of these two halogens on a phenylpropanoic or benzoic acid scaffold provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion and Future Directions

The isomers of C9H8BrFO2 represent a promising area of chemical space for the development of new therapeutics. While several isomers are commercially available as building blocks, there is a clear need for more in-depth research into their synthesis, characterization, and biological activity. This guide has provided a comprehensive overview of the currently available information, highlighting the potential of these compounds in medicinal chemistry. Future research should focus on developing and publishing detailed, robust synthetic protocols and conducting thorough pharmacological evaluations of these and other related isomers to unlock their full therapeutic potential. The structure-activity relationships of these halogenated aromatic acids are a fertile ground for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

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  • Balamurugan, K., Perumal, S., & Meenakshisundaram, S. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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  • PMC. (n.d.). Molecular Recognition of Agonist and Antagonist for Peroxisome Proliferator-Activated Receptor-α Studied by Molecular Dynamics Simulations. Retrieved from [Link]

  • PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

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  • PubMed. (2005, September). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Retrieved from [Link]

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  • MDPI. (n.d.). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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  • J-STAGE. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a substituted aromatic ester, Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) is a valuable building block in synthetic chemistry, particularly within drug discovery and materials science.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, offers multiple reaction sites for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of its safety profile, moving beyond a simple recitation of data sheet categories to explain the underlying chemical principles that dictate safe handling, emergency response, and storage protocols.

A Note on Isomeric Data: Direct safety data for the specific isomer CAS 1187318-53-1 is limited. Therefore, this guide synthesizes data from closely related isomers, such as Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3), and structurally similar compounds. The shared functional groups (halogenated benzene ring, methyl ester) provide a reliable basis for hazard assessment and precautionary measures.[3][4][5]

Section 1: Chemical Identity and Hazard Synopsis

Before handling any chemical, a clear understanding of its identity and a high-level overview of its risks are paramount. This allows for an immediate, intuitive assessment of the required safety precautions.

Core Identification
IdentifierValueSource
Chemical Name Methyl 3-bromo-5-fluoro-2-methylbenzoate[1]
Synonyms 3-BROMO-5-FLUORO-2-METHYL-BENZOIC ACID METHYL ESTER[1]
CAS Number 1187318-53-1[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Typical Form Yellow Oil / Solid or Semi-solid[2][3]
Executive Hazard Summary

Methyl 3-bromo-5-fluoro-2-methylbenzoate is classified as a harmful and irritant substance.[3][5] The primary risks are associated with acute exposure through ingestion, skin/eye contact, and inhalation of aerosols or dust. The Globally Harmonized System (GHS) designates this level of hazard with the GHS07 "Exclamation Mark" pictogram, indicating a substance that is an irritant, skin sensitizer, acutely toxic (harmful), narcotic, or hazardous to the ozone layer.[3] In this case, it primarily signifies irritation and acute toxicity.

Section 2: GHS Hazard Profile and Mechanistic Insight

A detailed examination of the specific GHS hazard (H) and precautionary (P) statements provides a clear framework for risk mitigation. Understanding the chemical reasoning behind these classifications is key to fostering a proactive safety culture.

GHS Classification Breakdown

Based on data from analogous compounds, the following classifications apply:

  • H302: Harmful if swallowed. [3][6]

  • H315: Causes skin irritation. [3][5][7]

  • H319: Causes serious eye irritation. [5][7][8]

  • H335: May cause respiratory irritation. [3][5][8]

The corresponding signal word is Warning .[3][4]

The "Why" Behind the Hazards

The irritant nature of this compound stems from its structure as a halogenated aromatic ester.

  • Skin and Eye Irritation (H315, H319): The ester functional group can be hydrolyzed upon contact with moisture on the skin or in the eyes, potentially forming the parent carboxylic acid and methanol. Both the ester and its potential hydrolysis products can disrupt cell membranes, leading to an inflammatory response perceived as irritation. The presence of electronegative bromine and fluorine atoms can enhance the molecule's reactivity.

  • Respiratory Irritation (H335): If inhaled as a dust or aerosol, the fine particles can deposit on the moist mucous membranes of the respiratory tract.[5] Similar to skin and eye irritation, this leads to local inflammation, causing symptoms like coughing and shortness of breath.

  • Acute Oral Toxicity (H302): When ingested, the compound is absorbed into the bloodstream. Its metabolism in the liver can generate reactive intermediates or release hydrolysis products that may interfere with normal cellular function, leading to systemic toxic effects.[6]

The following diagram illustrates the relationship between the compound and its primary hazards.

GHS_Hazards cluster_compound Chemical Entity cluster_pictogram GHS Pictogram cluster_hazards Hazard Statements Compound Methyl 3-bromo-5-fluoro-2-methylbenzoate Pictogram ! Compound->Pictogram Is classified as H302 H302: Harmful if swallowed Pictogram->H302 Indicates H315 H315: Causes skin irritation Pictogram->H315 H319 H319: Causes serious eye irritation Pictogram->H319 H335 H335: May cause respiratory irritation Pictogram->H335

Caption: GHS Hazard relationships for the target compound.

Section 3: Proactive Safety Protocols & Experimental Workflow

Trustworthy science relies on protocols that are inherently safe. This involves a combination of engineering controls and personal protective equipment (PPE) integrated into a systematic workflow.

Engineering & Personal Controls
  • Primary Engineering Control: All handling of Methyl 3-bromo-5-fluoro-2-methylbenzoate, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection: A flame-retardant lab coat is required. Use chemical-resistant, impervious gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm) inspected for integrity before each use.[8][11] Contaminated gloves must be removed correctly (without touching the outer surface with bare hands) and disposed of as chemical waste.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[5][14]

Safe Handling Workflow

The following workflow is a self-validating system designed to minimize exposure at every step.

Safe_Handling_Workflow Start Receive Chemical Storage Log & Store in a Cool, Dry, Ventilated Area Start->Storage Prep Pre-Use Risk Assessment & PPE Donning Storage->Prep Before Experiment Handling Weigh & Handle Compound Exclusively in Fume Hood Prep->Handling Reaction Introduce to Reaction Vessel Handling->Reaction Decon Decontaminate Glassware & Work Surfaces Reaction->Decon Post-Experiment Waste Segregate & Dispose of Contaminated Waste Decon->Waste End Remove PPE & Wash Hands Waste->End

Caption: A systematic workflow for handling hazardous chemical reagents.

Section 4: Reactive Safety Measures - Emergency Response

While proactive measures are designed to prevent incidents, a clear and well-rehearsed emergency plan is the cornerstone of a trustworthy safety program.

First-Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an accidental exposure.

  • Inhalation: Immediately move the affected person to fresh air.[8][14] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and shoes at once.[8][14] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[8][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[14] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Accidental Release Measures
  • Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE (respirator, gloves, goggles, lab coat), absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[16] Collect the material into a suitable container for chemical waste disposal.

  • Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Prevent the spill from entering drains or waterways.[11][16]

Section 5: Chemical Properties and Stability Profile

A deep understanding of a chemical's physical properties, stability, and incompatibilities is crucial for designing safe experiments and ensuring proper storage.

Physical and Chemical Properties
PropertyValue / DescriptionSource(s)
Boiling Point ~264.9 °C at 760 mmHg (estimated from isomer data)
Storage Temperature Room temperature, in a dry, well-ventilated area[3][4][9]
Solubility Data not widely available; likely soluble in organic solvents like methanol and ethyl acetate.[2]
Stability and Reactivity
  • Reactivity: No known hazardous reactions under normal conditions of use.[13][17]

  • Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, tightly sealed).[7]

  • Conditions to Avoid: No specific data available, but as a general precaution for aromatic esters, avoid excessive heat and moisture.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous, exothermic reaction.[7][12]

  • Hazardous Decomposition Products: When involved in a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[12]

References

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • BIOFOUNT. (n.d.). Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - Curcumin (Natural). Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Curcumin. Retrieved from [Link]

  • Xylem Analytics. (2023). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of molecules is paramount. Methyl 3-bromo-5-fluoro-2-methylbenzoate, a substituted aromatic ester, represents a class of compounds often utilized as building blocks in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Its precise molecular architecture, defined by the spatial arrangement of its bromo, fluoro, methyl, and methyl ester substituents, dictates its reactivity and potential biological activity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of Methyl 3-bromo-5-fluoro-2-methylbenzoate (Molecular Formula: C₉H₈BrFO₂, Molecular Weight: 247.06 g/mol ). We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed not merely as a presentation of data, but as a logical workflow, explaining the causality behind experimental choices and interpretive reasoning, thereby providing a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is best confirmed by a confluence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive picture.

Caption: Structure of Methyl 3-bromo-5-fluoro-2-methylbenzoate with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of distinct hydrogen environments, their relative numbers, and their connectivity through spin-spin coupling.[1][2]

Experimental Protocol: ¹H NMR Acquisition

A robust ¹H NMR spectrum is acquired through a standardized, yet carefully considered, protocol. The causality behind each step is critical for data quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Rationale: CDCl3 is a common solvent that dissolves many organic compounds and provides a clean spectral window. B 2. Add a small amount of Tetramethylsilane (TMS) as an internal standard. Rationale: TMS is inert and its signal is defined as 0.0 ppm, providing a universal reference point. A->B C 3. Transfer the solution to a 5 mm NMR tube. B->C D 4. Insert the sample into the NMR spectrometer. C->D E 5. Lock onto the deuterium signal of the solvent. Rationale: This step corrects for magnetic field drift, ensuring spectral stability. D->E F 6. Shim the magnetic field to achieve homogeneity. Rationale: Proper shimming results in sharp, well-resolved peaks, which is crucial for accurate multiplicity analysis. E->F G 7. Acquire the spectrum using a standard pulse sequence (e.g., 90° pulse, acquire Free Induction Decay - FID). F->G H 8. Apply Fourier Transform to the FID to obtain the spectrum. G->H I 9. Phase the spectrum to ensure all peaks are in the positive absorptive mode. H->I J 10. Integrate the peaks to determine the relative ratio of protons. I->J K 11. Reference the spectrum by setting the TMS peak to 0.0 ppm. J->K

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Interpretation and Analysis

The ¹H NMR spectrum of Methyl 3-bromo-5-fluoro-2-methylbenzoate is predicted to show four distinct signals corresponding to the four unique proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55Doublet (d)1HH-6This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It is coupled to the fluorine at C-5, resulting in a doublet.
~ 7.35Doublet (d)1HH-4This proton is ortho to the bromine atom and meta to the ester. It is also coupled to the fluorine at C-5, appearing as a doublet.
~ 3.90Singlet (s)3H-OCH₃Ester methyl protons are deshielded by the adjacent oxygen and typically appear as a singlet in this region.
~ 2.50Singlet (s)3HAr-CH₃The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its position is characteristic for a methyl group on a benzene ring.

Note: The aromatic protons' multiplicities are simplified. Due to meta-coupling to each other and coupling to the fluorine atom, they would likely appear as doublets of doublets. The coupling constant (J-value) between H and F over four bonds (⁴JHF) is typically in the range of 2-4 Hz.

Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule.[3] In standard proton-decoupled mode, each unique carbon atom gives rise to a single peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the key difference being the use of a pulse sequence that decouples the protons. This collapses the C-H splitting, simplifying the spectrum so that each unique carbon appears as a singlet.

Data Interpretation and Analysis

The structure contains nine unique carbon atoms, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=OThe carbonyl carbon of an ester is highly deshielded and appears far downfield.
~ 160 (d, ¹JCF ≈ 250 Hz)C-5The carbon directly bonded to fluorine experiences strong one-bond coupling (¹JCF) and is shifted downfield by the electronegative fluorine.
~ 138 (d, ³JCF ≈ 3 Hz)C-3The carbon bonded to bromine. The C-F coupling is observed over three bonds.
~ 135C-1The ipso-carbon attached to the ester group.
~ 128 (d, ³JCF ≈ 8 Hz)C-6Aromatic CH carbon, its chemical shift is influenced by the adjacent ester and meta fluorine.
~ 125C-2The ipso-carbon attached to the methyl group.
~ 120 (d, ²JCF ≈ 22 Hz)C-4Aromatic CH carbon, its chemical shift is influenced by the adjacent fluorine and bromine. Two-bond C-F coupling is expected.
~ 52.5-OCH₃The methyl carbon of the ester group.
~ 18Ar-CH₃The methyl carbon attached to the aromatic ring, appearing in the aliphatic region.

Note: The chemical shifts are estimates based on data for similar substituted methyl benzoates.[4] The presence of C-F coupling provides definitive evidence for the fluorine's position on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[6]

Experimental Protocol: FT-IR (ATR) Acquisition

Modern FT-IR analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Background Scan: An initial scan is run with no sample on the ATR crystal. This spectrum of the ambient environment (e.g., CO₂, water vapor) is stored and subtracted from the sample spectrum.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Sample Scan: The infrared spectrum of the sample is recorded. The instrument measures the absorption of energy at different wavenumbers (cm⁻¹).

Data Interpretation and Analysis

The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[7]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000Medium-WeakC-H StretchAromatic C-H
2960-2850Medium-WeakC-H StretchMethyl (sp³) C-H
~ 1740 Strong, Sharp C=O Stretch Ester Carbonyl
~ 1600, ~1475Medium-WeakC=C StretchAromatic Ring
1300-1100StrongC-O StretchEster C-O
~ 1100StrongC-F StretchAryl-Fluoride
< 700Medium-StrongC-Br StretchAryl-Bromide

The most diagnostic peak in the spectrum is the strong, sharp absorption around 1740 cm⁻¹, which is highly characteristic of the ester carbonyl (C=O) group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.[10]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.[11]

  • Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated through a magnetic field, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

G M Molecular Ion (M⁺•) m/z = 246/248 (C₉H₈⁷⁹BrFO₂⁺• / C₉H₈⁸¹BrFO₂⁺•) M_minus_31 [M - OCH₃]⁺ m/z = 215/217 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 187/189 M->M_minus_59 - •COOCH₃

Caption: Predicted primary fragmentation pathways for Methyl 3-bromo-5-fluoro-2-methylbenzoate in EI-MS.

  • Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For this compound, we expect to see this pair at m/z 246 and 248 . This isotopic signature is definitive proof of the presence of one bromine atom.

  • Key Fragments: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[12]

    • [M - 31]⁺ (m/z 215/217): This prominent fragment corresponds to the loss of a methoxy radical (•OCH₃), forming a stable acylium ion.

    • [M - 59]⁺ (m/z 187/189): This fragment arises from the loss of the entire methoxycarbonyl radical (•COOCH₃).

Conclusion

The structural elucidation of Methyl 3-bromo-5-fluoro-2-methylbenzoate is a process of systematic, multi-faceted analysis. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and the precise connectivity of atoms. FT-IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern, while fragmentation analysis supports the proposed structure. The congruence of data from these independent techniques provides an unassailable confirmation of the molecular structure, meeting the rigorous standards required in research and drug development.

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An In-depth Technical Guide on Substituted Bromofluorobenzoates: Synthesis, Applications, and Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Bromofluorobenzoates in Modern Medicinal Chemistry

Substituted bromofluorobenzoates represent a pivotal class of chemical intermediates, strategically positioned at the crossroads of synthetic versatility and pharmacological potential. The unique combination of bromine and fluorine atoms on a benzoic acid scaffold imparts a distinct set of physicochemical properties that are highly sought after in the design of novel therapeutics. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of substituted bromofluorobenzoates, with a particular focus on their role in contemporary drug discovery and development. We will delve into the causality behind experimental choices in their synthesis and explore the structure-activity relationships that govern their biological effects.

Core Synthetic Strategies: From Classical Halogenation to Modern Cross-Coupling

The synthesis of substituted bromofluorobenzoates can be broadly categorized into two main approaches: the direct halogenation of fluorobenzoate precursors and the construction of the substituted aromatic ring through cross-coupling methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Direct Bromination of Fluorobenzene Derivatives

A straightforward approach to certain substitution patterns is the direct electrophilic bromination of a corresponding fluorobenzene derivative.[2] This method is particularly useful when the directing effects of the existing substituents favor the desired regioselectivity.

Causality in Experimental Choices: The choice of brominating agent and catalyst is critical. Elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a common choice. The reaction temperature is also a key parameter to control, with lower temperatures often favoring higher selectivity. For substrates prone to oxidation, milder brominating agents like N-bromosuccinimide (NBS) can be employed.[3]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a powerful tool for the construction of substituted bromofluorobenzoates.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (such as a boronic acid or ester) and an organohalide.[1][6][7]

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for a successful Suzuki-Miyaura coupling.[5] Electron-rich and bulky phosphine ligands, such as those from the SPhos or XPhos families, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] The specific choice depends on the steric and electronic properties of the coupling partners.

  • Base and Solvent: A base is required to activate the organoboron species for transmetalation.[6] Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of solvent (e.g., dioxane, toluene, DMF) can influence the solubility of the reactants and the stability of the catalytic species.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation + R2-B(OR)2 + Base PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Step-by-Step Methodologies

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.[9] Below are representative procedures for the synthesis of key substituted bromofluorobenzoates.

Protocol 1: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate via Esterification and Bromination

This two-step protocol involves the esterification of the corresponding carboxylic acid followed by electrophilic bromination.

Step 1: Esterification of 2-methyl-3-bromo-5-fluorobenzoic acid [3]

  • Dissolve crude 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.

  • Slowly add thionyl chloride (2.5 mL) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (50:1, v/v) eluent to yield methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil.[3]

Step 2: Bromination of Methyl 5-fluoro-2-methylbenzoate [3]

  • Add methyl 5-fluoro-2-methylbenzoate (15 g, 90 mmol) to a solution of concentrated sulfuric acid (200 mL) in an ice bath to maintain a temperature below 5 °C.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise while stirring.

  • Stir the resulting mixture at 0 °C for 3 hours, then at room temperature for 16 hours.

  • Slowly pour the mixture into ice water (2 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester[10]

This synthesis involves a Sandmeyer-type reaction to introduce an iodine atom, followed by a cyanation reaction.

  • Add methyl 2-amino-4-bromo-5-fluorobenzoate (24.8 g, 100 mmol) to 400 mL of 20% sulfuric acid and cool to 2 °C.

  • Add sodium nitrite (8.3 g, 120 mmol) portion-wise.

  • Dissolve potassium iodide (33.2 g, 200 mmol) in 100 mL of water and add it dropwise to the reaction mixture.

  • Stir the reaction at this temperature for 3 hours to yield methyl 4-bromo-5-fluoro-2-iodobenzoate.

  • Dissolve the resulting methyl 4-bromo-5-fluoro-2-iodobenzoate in an organic solvent under a nitrogen atmosphere.

  • React with a cyanide source to obtain the final product, methyl 4-bromo-2-cyano-5-fluorobenzoate.

Applications in Drug Discovery and Development

Substituted bromofluorobenzoates are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce the bromo-fluoro-substituted phenyl ring into a larger molecule, often through the versatile bromine handle.

Case Study: Precursors to Bioactive Heterocycles

Many nitrogen- and sulfur-containing heterocyclic compounds, which form the core of numerous pharmaceuticals, can be synthesized from substituted bromofluorobenzoates.[10][11][12][13] For example, they can serve as precursors to substituted benzothiazoles and benzimidazoles, which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15][16]

Diagram of Synthetic Utility:

Synthetic_Utility Start Substituted Bromofluorobenzoate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Cyclization Cyclization/ Annulation Coupling->Cyclization API Active Pharmaceutical Ingredient (API) Cyclization->API

Caption: Synthetic pathway from substituted bromofluorobenzoates to APIs.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[17] For substituted bromofluorobenzoates and their derivatives, the position and nature of the substituents on the aromatic ring play a crucial role in determining their pharmacological profile.

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activities.[6][17][18]

Key Descriptors in QSAR for Bromofluorobenzoate Derivatives:

Descriptor CategorySpecific DescriptorsRelevance to Biological Activity
Electronic Properties Hammett constants, Dipole moment, Partial atomic chargesInfluences receptor binding interactions, pKa, and metabolic stability.
Steric Properties Molar refractivity, van der Waals volume, Sterimol parametersDictates the fit of the molecule into a binding pocket and can affect selectivity.
Hydrophobic Properties LogP, Hydrophobic surface areaAffects membrane permeability, protein binding, and overall pharmacokinetics.
Topological Properties Connectivity indices, Shape indicesEncodes information about the size, shape, and branching of the molecule.

A QSAR study on a series of bromofluorobenzoate derivatives might reveal, for instance, that a particular substitution pattern leads to optimal binding to a target enzyme, or that the presence of a hydrogen bond donor at a specific position is critical for activity.[9]

Spectroscopic Characterization

The unequivocal identification of synthesized substituted bromofluorobenzoates relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular skeleton, while ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[19][20][21]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[22]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group of the ester or carboxylic acid.

Conclusion and Future Outlook

Substituted bromofluorobenzoates are more than just chemical curiosities; they are enabling building blocks that continue to fuel innovation in medicinal chemistry. Their synthetic accessibility, coupled with the beneficial properties imparted by the fluorine and bromine substituents, ensures their continued relevance in the quest for new and improved therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of their application in the synthesis of novel drug modalities, and the use of computational tools to better predict their biological activities and guide the design of next-generation drug candidates.

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The Advent of the Fluorine 'Magic Bullet': A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Fluorine in Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and the unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds—impart profound changes to the physical and chemical characteristics of a parent molecule.[1] This often translates to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity, making fluorinated compounds highly sought after in drug discovery.[2][3] Among the vast landscape of organofluorine compounds, fluorinated benzoic acid derivatives have emerged as particularly valuable building blocks and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the discovery and historical development of these pivotal compounds, detailing the evolution of their synthesis and the scientific reasoning that propelled their ascent.

Part 1: The Dawn of Aromatic Fluorination and the First Fluorinated Benzoic Acids

The early history of organofluorine chemistry was fraught with challenges. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity made direct fluorination of organic compounds a hazardous and often explosive endeavor.[4][5] The first organofluorine compound, fluoromethane, was actually synthesized decades earlier in 1835 by Dumas and Péligot, not with elemental fluorine, but through a halogen exchange reaction.[6] This concept of halogen exchange would prove crucial for future developments.

A pivotal figure in early organofluorine chemistry was the Belgian chemist Frédéric Swarts.[7] Beginning in the 1890s, he developed methods for introducing fluorine into organic molecules using antimony trifluoride (SbF₃), a much milder fluorinating agent than elemental fluorine.[8][9] His work laid the foundation for the industrial production of chlorofluorocarbons (CFCs), such as Freon.[10] Swarts also reported the synthesis of aromatic compounds with fluorinated side chains in 1898.[6]

However, the direct attachment of fluorine to an aromatic ring remained a significant hurdle. Early attempts at diazofluorination were reported as far back as 1870 by Schmitt et al., though their characterization was incorrect.[6] The breakthrough for the practical synthesis of fluoroaromatics, and by extension, fluorinated benzoic acids, came in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[2][11] Their eponymous Balz-Schiemann reaction provided the first reliable and general method for introducing a fluorine atom into an aromatic ring.[12][13] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[2][11]

Given that aminobenzoic acids were readily available, the Balz-Schiemann reaction became the gateway to the first syntheses of fluorinated benzoic acids. For example, 4-fluorobenzoic acid can be prepared from 4-aminobenzoic acid using this method.[12]

Key Historical Synthesis Methods

The development of synthetic routes to fluorinated benzoic acids can be broadly categorized into a few key strategies, each with its own historical significance and practical considerations.

1. The Balz-Schiemann Reaction: The First Practical Route

The discovery of the Balz-Schiemann reaction was a watershed moment. It provided a controlled and predictable way to form the C-F bond on an aromatic ring, a feat that had previously been exceptionally difficult. The reaction proceeds through an aryl cation intermediate, which is then trapped by a fluoride ion from the tetrafluoroborate counterion.[2][11]

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from the classic method described by Balz and Schiemann.

Step 1: Diazotization of p-Carbethoxyaniline

  • In a suitable flask, create a mixture of ethyl p-aminobenzoate (p-carbethoxyaniline), water, and concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath with mechanical stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C. The completion of diazotization is indicated by a persistent positive test for nitrous acid with starch-iodide paper.

Step 2: Formation of the Diazonium Fluoborate Salt

  • In a separate paraffin-wax-coated beaker, dissolve boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C.

  • Cool the resulting fluoboric acid solution in an ice-water bath.

  • Add the cold fluoboric acid solution rapidly to the diazonium solution while maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.

Step 3: Thermal Decomposition

  • Isolate the p-carbethoxybenzenediazonium fluoborate precipitate by filtration and dry it thoroughly.

  • Place the dried salt in a decomposition flask and heat it gently with a Bunsen flame. The decomposition will start, evidenced by the evolution of white fumes of boron trifluoride (BF₃).

  • Once the reaction begins, it often proceeds spontaneously. Apply heat as needed to complete the decomposition, which results in the formation of ethyl p-fluorobenzoate.

Step 4: Hydrolysis to p-Fluorobenzoic Acid

  • Collect the crude ethyl p-fluorobenzoate.

  • Reflux the ester with a solution of potassium hydroxide in aqueous ethanol for one hour to hydrolyze the ester.

  • Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.

  • Cool the mixture, filter the solid product, and dry it. The crude acid can be purified by recrystallization.

Balz_Schiemann_Workflow

Caption: Workflow for the Balz-Schiemann synthesis of a fluorinated benzoic acid.

2. Nucleophilic Aromatic Substitution (SₙAr)

Another important method for the synthesis of fluorinated benzoic acids is nucleophilic aromatic substitution (SₙAr). This reaction, known for over a century, involves the displacement of a leaving group (such as a nitro group or a halogen) on an electron-deficient aromatic ring by a nucleophile, in this case, a fluoride ion. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Historically, SₙAr reactions for fluorination were often hampered by the need for harsh conditions (high temperatures) and the use of expensive fluoride sources like cesium fluoride (CsF). However, modern advancements have led to milder and more cost-effective methods, including the use of potassium fluoride (KF) with phase-transfer catalysts.

SNAr_Mechanism

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SₙAr).

3. Oxidation of Fluorotoluenes

A straightforward and industrially relevant method for producing fluorinated benzoic acids is the oxidation of the corresponding fluorotoluenes. For example, 4-fluorobenzoic acid can be synthesized by the oxidation of 4-fluorotoluene. Various oxidizing agents can be employed, including potassium permanganate or chromic acid. While conceptually simple, these reactions often require careful control of conditions to achieve high yields and avoid side reactions.

Part 2: The Impact of Fluorinated Benzoic Acids on Drug Discovery

The true value of fluorinated benzoic acids lies in their application as building blocks for pharmaceuticals. The introduction of fluorine can dramatically alter a molecule's properties in beneficial ways:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, which can increase the half-life of a drug in the body.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, enhancing the potency of a drug.[2]

  • Lipophilicity and Bioavailability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body.

A notable example is the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , which features a 2-fluorobiphenyl moiety derived from a fluorinated benzoic acid precursor.

Quantitative Data: Physicochemical Properties of Monofluorinated Benzoic Acids

The position of the fluorine atom on the benzoic acid ring significantly influences its acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they affect how a molecule behaves in a biological system.

CompoundCAS NumberpKaMelting Point (°C)
Benzoic Acid65-85-04.20122
2-Fluorobenzoic Acid445-29-43.27127
3-Fluorobenzoic Acid455-38-93.86123
4-Fluorobenzoic Acid456-22-44.14184

Data compiled from publicly available chemical databases.

The data clearly shows that a fluorine atom in the ortho position significantly increases the acidity of the carboxylic acid due to the inductive effect of the fluorine atom.

Conclusion and Future Perspectives

From the challenging early days of organofluorine chemistry to the landmark discovery of the Balz-Schiemann reaction, the journey to accessible fluorinated benzoic acids has been one of scientific ingenuity and perseverance. These compounds, once chemical curiosities, are now indispensable tools in the arsenal of the medicinal chemist. The continued development of novel and more efficient fluorination methods, including late-stage C-H fluorination and biocatalytic approaches, promises to further expand the utility of these remarkable molecules. As our understanding of the intricate effects of fluorine on biological systems deepens, the legacy of these early discoveries will undoubtedly continue to fuel innovation in drug development and beyond.

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  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). [Link]

  • Frederic Swarts. (n.d.). [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). [Link]

  • Journal of Chemical Education. (1955). Frederic Swarts: Pioneer in organic fluorine chemistry. [Link]

  • ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Google Books. (2018).
  • Molecule of the Month. (2014). Fluorine. [Link]

  • Wikipedia. (n.d.). History of fluorine. [Link]

  • Royal Society of Chemistry. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]

  • ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. [Link]

  • ResearchGate. (2002). Henri Moissan – The Discoverer of Fluorine. [Link]

  • Britannica. (n.d.). Henri Moissan. [Link]

  • SlidePlayer. (n.d.). Fluorination Chemistry. [Link]

  • Wikipedia. (n.d.). List of chemists. [Link]

  • ResearchGate. (2017). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • SciSpace. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]

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A Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1) in the Development of PRMT5 Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1), a key chemical intermediate in the synthesis of advanced therapeutic agents. The primary focus of this document is its application as a starting material in the development of spirocyclic Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a promising class of compounds for cancer therapy. This guide will detail the scientific rationale for targeting PRMT5, its role in oncogenic signaling pathways, and provide a comprehensive overview of the synthetic route from methyl 3-bromo-5-fluoro-2-methylbenzoate to potent PRMT5 inhibitors, including a detailed experimental protocol and biological activity data.

Introduction: The Strategic Importance of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Methyl 3-bromo-5-fluoro-2-methylbenzoate, with the IUPAC name methyl 3-bromo-5-fluoro-2-methylbenzoate, is a substituted benzoic acid derivative.[1][2] Its molecular formula is C₉H₈BrFO₂, and it has a molecular weight of 247.06 g/mol .[1] While sparingly soluble in water, it is soluble in common organic solvents, making it a versatile intermediate in organic synthesis.[1] This compound has gained significant traction in the pharmaceutical and agrochemical industries as a crucial building block for complex molecules.[1]

Its strategic importance lies in the specific arrangement of its functional groups: a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene ring. This unique substitution pattern provides multiple reactive sites for medicinal chemists to elaborate upon, enabling the construction of intricate molecular architectures with desirable pharmacological properties. Notably, this intermediate has been identified as a critical starting material in the synthesis of novel spirocyclic compounds that function as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key target in oncology.

The Therapeutic Rationale: Targeting PRMT5 in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] Overexpression of PRMT5 has been observed in a wide range of cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, where it promotes tumor cell survival, proliferation, and migration.[3] Consequently, PRMT5 has emerged as a high-value therapeutic target for the development of novel anti-cancer drugs.

The PRMT5 Signaling Pathway and its Oncogenic Role

PRMT5 exerts its oncogenic effects through multiple pathways. It can epigenetically silence tumor suppressor genes by methylating histones, thereby promoting uncontrolled cell growth. Furthermore, PRMT5 can methylate non-histone proteins involved in critical signaling cascades, such as the EGFR/Akt/GSK3β pathway, to promote epithelial-mesenchymal transition (EMT) and metastasis.[4]

Inhibition of PRMT5 offers a multi-pronged attack on cancer cells. By blocking its enzymatic activity, PRMT5 inhibitors can reactivate tumor suppressor genes, disrupt oncogenic signaling pathways, and ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the central role of PRMT5 in oncogenic signaling and the mechanism of its inhibition.

PRMT5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5 PRMT5 Histones Histones (H3R8, H4R3) PRMT5->Histones Methylation Tumor_Suppressor Tumor Suppressor Genes (e.g., RB1, ST7) Histones->Tumor_Suppressor leads to Transcription_Repression Transcription Repression Tumor_Suppressor->Transcription_Repression results in Cancer_Progression Cancer Progression Growth_Factor Growth Factor Signaling (e.g., EGFR) Signaling_Proteins Signaling Proteins (e.g., Akt, GSK3β) Growth_Factor->Signaling_Proteins EMT Epithelial-Mesenchymal Transition (EMT) Signaling_Proteins->EMT promotes PRMT5_cyto PRMT5 PRMT5_cyto->Signaling_Proteins Methylation PRMT5_Inhibitor PRMT5 Inhibitor PRMT5_Inhibitor->PRMT5 Inhibits PRMT5_Inhibitor->PRMT5_cyto Inhibits PRMT5_Inhibitor->Cancer_Progression Blocks

Caption: The role of PRMT5 in cancer and its inhibition.

Synthetic Pathway and Experimental Protocols

The synthesis of potent spirocyclic PRMT5 inhibitors from methyl 3-bromo-5-fluoro-2-methylbenzoate is a multi-step process that leverages the reactivity of the starting material. A key patent, WO2023036974A1, outlines a synthetic route that begins with the bromination of the methyl group of the starting material.

Overall Synthetic Workflow

The general workflow involves the initial functionalization of the methyl group, followed by a series of coupling and cyclization reactions to construct the final spirocyclic scaffold.

Synthesis_Workflow Start Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1) Step1 Bromination of Methyl Group Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Coupling & Cyclization Reactions Intermediate1->Step2 Final_Product Spirocyclic PRMT5 Inhibitor Step2->Final_Product Bio_Assay Biological Activity Testing (IC50) Final_Product->Bio_Assay

Caption: General synthetic workflow for PRMT5 inhibitors.

Detailed Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-bromo-5-fluorobenzoate

This protocol is adapted from the general procedures outlined in patent WO2023036974A1 for the initial step in the synthesis of spirocyclic PRMT5 inhibitors.

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a solution of methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.05 eq).

  • Purge the reaction mixture with nitrogen gas for 15 minutes.

  • Add 2,2'-Azobis(2-methylpropionitrile) (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77°C) and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield methyl 2-(bromomethyl)-3-bromo-5-fluorobenzoate.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the bromomethyl group can be confirmed by the characteristic shift of the methylene protons in the ¹H NMR spectrum.

Biological Activity and Data

The spirocyclic compounds synthesized from methyl 3-bromo-5-fluoro-2-methylbenzoate have demonstrated potent inhibitory activity against PRMT5. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While the patent WO2023036974A1 describes a class of compounds, other research on PRMT5 inhibitors provides context for the expected potency. For instance, some exemplified compounds in related patents have shown IC₅₀ values in the low nanomolar range.

Compound Class Target IC₅₀ (nM) Reference
Spirocyclic CompoundsPRMT5/MEP50 complexVaries by specific structureWO2023036974A1
Other PRMT5 InhibitorsPRMT5/MEP50 complex2BioWorld
Compound 17 (PPI Inhibitor)PRMT5:MEP50 protein-protein interaction<500PMC
Compound 20 (THIQ derivative)PRMT54.2PubMed Central

This table presents a selection of reported IC₅₀ values for different classes of PRMT5 inhibitors to provide a comparative landscape of potency.

Conclusion and Future Directions

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1) is a valuable and versatile intermediate that plays a pivotal role in the synthesis of a new generation of cancer therapeutics. Its application in the construction of potent spirocyclic PRMT5 inhibitors underscores its importance in modern drug discovery. The continued exploration of synthetic routes utilizing this building block is expected to yield novel drug candidates with improved efficacy and selectivity for the treatment of various malignancies. Future research should focus on optimizing the synthetic pathway to improve yields and reduce costs, as well as on conducting extensive preclinical and clinical studies to fully elucidate the therapeutic potential of the resulting PRMT5 inhibitors.

References

  • LookChem. (n.d.). Cas 1187318-53-1, methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2023). WO2023036974A1 - Spirocyclic compounds.
  • Feustel, K., & Falchook, G. S. (2022). Protein arginine methyltransferase 5 (PRMT5) inhibitors in oncology clinical trials: A review. Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A1-A1.
  • BioWorld. (2023, May 29). Mirati Therapeutics divulges new PRMT5 inhibitors for cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Aging-US. (2020). PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades. Retrieved from [Link]

  • Google Patents. (2024). WO2024067433A1 - Novel prmt5 inhibitor and use thereof.

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Methodological & Application

Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-part protocol for the synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No: 1187318-53-1) is a halogenated aromatic ester. The presence of bromine, fluorine, and a methyl ester group on the benzene ring makes it a versatile building block for introducing specific functionalities into more complex molecules. The strategic placement of these groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site, making it a valuable precursor in medicinal chemistry and materials science.

This guide outlines a reliable and reproducible two-step synthesis route, beginning with the electrophilic bromination of 3-fluoro-2-methylbenzoic acid to yield 3-bromo-5-fluoro-2-methylbenzoic acid, followed by a Fischer esterification to produce the final product.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: bromination of the starting benzoic acid derivative, followed by esterification.

G cluster_0 Part 1: Bromination cluster_1 Part 2: Esterification 3-fluoro-2-methylbenzoic_acid 3-fluoro-2-methylbenzoic acid Bromination Bromination (NBS, H₂SO₄) 3-fluoro-2-methylbenzoic_acid->Bromination 3-bromo-5-fluoro-2-methylbenzoic_acid 3-bromo-5-fluoro-2-methylbenzoic acid Bromination->3-bromo-5-fluoro-2-methylbenzoic_acid Esterification Esterification (Methanol, SOCl₂) 3-bromo-5-fluoro-2-methylbenzoic_acid->Esterification Methyl_3-bromo-5-fluoro-2-methylbenzoate Methyl 3-bromo-5-fluoro-2-methylbenzoate Esterification->Methyl_3-bromo-5-fluoro-2-methylbenzoate

Caption: Overall workflow for the synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Part 1: Synthesis of 3-bromo-5-fluoro-2-methylbenzoic Acid via Electrophilic Bromination

This initial step involves the regioselective bromination of 3-fluoro-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring guide the incoming electrophile. The carboxylic acid and fluorine are deactivating, meta-directing groups, while the methyl group is an activating, ortho-, para-directing group. The bromine atom is introduced at the C5 position, which is para to the methyl group and meta to the other two substituents. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an effective brominating agent for this transformation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-fluoro-2-methylbenzoic acid≥98%Standard vendor
N-Bromosuccinimide (NBS)Reagent grade, ≥99%Standard vendor
Sulfuric acid (H₂SO₄)Concentrated (98%)Standard vendor
Ethyl acetate (EtOAc)ACS gradeStandard vendor
Deionized water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeStandard vendor
Ice
Equipment
  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol: Step-by-Step
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylbenzoic acid (e.g., 15.4 g, 100 mmol).

  • Dissolution: Place the flask in an ice bath to cool. Slowly add concentrated sulfuric acid (e.g., 200 mL) to the flask with stirring until the starting material is fully dissolved. Maintain the temperature below 10 °C during the addition.

  • Addition of NBS: Once the solution is cooled to 0-5 °C, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 16 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water (approximately 2 L).[1] This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).[1]

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-5-fluoro-2-methylbenzoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Part 2: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate via Fischer Esterification

The second part of the synthesis is the esterification of the previously synthesized carboxylic acid. This reaction utilizes methanol as both the solvent and the reactant, with thionyl chloride (SOCl₂) as the catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2] This method is highly effective for converting carboxylic acids to their corresponding methyl esters.[1][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-bromo-5-fluoro-2-methylbenzoic acidFrom Part 1
Methanol (MeOH)AnhydrousStandard vendor
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Standard vendor
Petroleum etherACS gradeStandard vendor
Ethyl acetate (EtOAc)ACS gradeStandard vendor
Silica gel60 Å, 230-400 meshStandard vendor
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for column chromatography

Protocol: Step-by-Step
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 3-bromo-5-fluoro-2-methylbenzoic acid (e.g., 4.2 g) in methanol (16 mL).[1]

  • Addition of Thionyl Chloride: At room temperature, slowly add thionyl chloride (2.5 mL) to the solution with continuous stirring.[1] Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 70 °C with continuous stirring for 3 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v) as the eluent.[1]

  • Isolation: Combine the fractions containing the pure product and concentrate the solvent using a rotary evaporator to afford Methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil.[1] A typical yield is around 51%.[1]

Reaction Mechanisms

Bromination Mechanism

The bromination of the aromatic ring proceeds via a standard electrophilic aromatic substitution mechanism.

G cluster_0 Electrophilic Bromination Start NBS + H₂SO₄ → Br⁺ (electrophile) Step1 Attack of the aromatic ring on Br⁺ to form a sigma complex (arenium ion). Start->Step1 Step2 Deprotonation of the sigma complex to restore aromaticity. Step1->Step2 Product Formation of 3-bromo-5-fluoro-2-methylbenzoic acid. Step2->Product

Caption: Mechanism of electrophilic bromination.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.

G cluster_1 Fischer Esterification Catalyst SOCl₂ + MeOH → HCl + SO(OMe)Cl Step1 Protonation of the carbonyl oxygen by HCl. Catalyst->Step1 Step2 Nucleophilic attack by methanol on the protonated carbonyl carbon. Step1->Step2 Step3 Proton transfer from the attacking methanol to a hydroxyl group. Step2->Step3 Step4 Elimination of water to form a protonated ester. Step3->Step4 Step5 Deprotonation to yield the final ester product. Step4->Step5

Caption: Mechanism of Fischer Esterification.[3][5][6]

Safety Precautions

Working with the reagents in this protocol requires strict adherence to safety guidelines.

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as it is an oxidizer.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust and work in a well-ventilated area.[7][9]

  • Thionyl Chloride (SOCl₂): Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[11][12] It reacts violently with water, releasing toxic gases.[12][13][14] All manipulations must be carried out in a chemical fume hood.[15] Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[11][14] An emergency shower and eyewash station should be readily accessible.[13][15]

  • Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive acid. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12][13][16]

References

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Available at: [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. Available at: [Link]

  • Thionyl chloride - Lanxess. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Acid to Ester - Common Conditions - University of Rochester. Available at: [Link]

  • FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both - YouTube. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at: [Link]

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Application Note: Navigating the Suzuki-Miyaura Coupling of Sterically Demanding Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the Suzuki-Miyaura cross-coupling reactions of Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical and materials science industries is widespread for constructing complex biaryl and substituted aromatic structures.[4]

This guide focuses on a particularly challenging substrate: Methyl 3-bromo-5-fluoro-2-methylbenzoate . Its structure presents a significant steric challenge due to the presence of two ortho substituents (a methyl group and a methyl ester group) flanking the bromine atom. Such sterically hindered aryl halides are notoriously difficult to couple using standard Suzuki-Miyaura conditions, as they significantly impede the crucial oxidative addition step in the catalytic cycle.[5][6][7]

This document provides a comprehensive overview of the mechanistic considerations, a guide to optimizing reaction parameters, and a robust, field-proven protocol for successfully employing this valuable building block in cross-coupling reactions.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A successful reaction design begins with a firm grasp of the catalytic cycle. The generally accepted mechanism involves three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[1][2][8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl Palladium Complex) Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Ar-Ar' (Product)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For a sterically hindered substrate like methyl 3-bromo-5-fluoro-2-methylbenzoate, the Oxidative Addition step (Pd(0) insertion into the C-Br bond) is often the rate-limiting step. The bulky ortho groups physically obstruct the palladium catalyst's approach. This necessitates the use of highly active catalyst systems designed to overcome this barrier.[10][11]

Optimizing Key Reaction Parameters

Success with challenging substrates hinges on the rational selection of each reaction component. The steric hindrance of methyl 3-bromo-5-fluoro-2-methylbenzoate dictates a move away from "standard" conditions toward more specialized systems.

The Catalyst System: Palladium Source and Ligand Choice

The choice of phosphine ligand is the most critical factor for coupling hindered substrates.[12] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The ideal ligand must be both electron-rich to facilitate oxidative addition and sterically bulky to promote the final reductive elimination step and stabilize the active catalytic species.[8][10]

Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are expressly designed for this purpose.[13][14]

Ligand_Selection start Substrate Analysis: Methyl 3-bromo-5-fluoro-2-methylbenzoate check_sterics Is the substrate sterically hindered? start->check_sterics standard_ligands Standard Ligands (e.g., PPh₃) Likely low yield check_sterics->standard_ligands No advanced_ligands Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands, NHCs) Recommended for high yield check_sterics->advanced_ligands Yes (Ortho-disubstituted)

Figure 2: Decision logic for ligand selection.
Ligand ClassExample(s)Key Characteristics & Use Case
Biaryl Monophosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. The gold standard for coupling hindered aryl chlorides and bromides.[12][13][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Excellent for challenging couplings, including those with aryl chlorides.[7][8]
Ferrocenyl Phosphines dppfBidentate ligand providing good stability, but may be less effective than bulky monophosphines for extremely hindered substrates.

Recommendation: For methyl 3-bromo-5-fluoro-2-methylbenzoate, a biaryl phosphine ligand such as XPhos or SPhos is the premier choice, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Using a pre-formed catalyst (e.g., XPhos Pd G3) can also enhance reproducibility.

The Role and Selection of the Base

The base is essential for activating the boronic acid partner, forming a more nucleophilic boronate "ate" complex that facilitates transmetalation.[15][16][17][18] The choice of base can dramatically affect yield, particularly with substrates containing base-sensitive functional groups like esters.

BaseStrengthCommon Use & Considerations
Potassium Carbonate (K₂CO₃) ModerateWidely used, but may be too weak for challenging couplings. Often requires aqueous solvent mixtures.
Potassium Phosphate (K₃PO₄) StrongA very effective base, especially in anhydrous conditions. Excellent for hindered couplings.
Cesium Carbonate (Cs₂CO₃) StrongHighly effective due to the high solubility of its fluoride byproduct. Can be expensive.
Potassium tert-butoxide (KOtBu) Very StrongHighly reactive, often used with NHC ligands. Can promote side reactions if not used carefully.[7]

Recommendation: Anhydrous K₃PO₄ is a robust and highly effective choice for this system, balancing high reactivity with compatibility with the methyl ester group.

Boronic Acid vs. Boronic Ester

While boronic acids are common, boronic esters (e.g., pinacol esters) offer advantages in stability, ease of purification, and tolerance to certain reaction conditions.[19][20] For many applications, boronic acids are sufficient, but for complex syntheses or to minimize side reactions like protodeboronation, a boronic ester is a superior choice.

Recommended Experimental Protocol

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-fluoro-2-methylbenzoate with a generic arylboronic acid. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

Materials and Reagents
  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure

Experimental_Workflow setup 1. Reagent Setup - Add solids (aryl bromide, boronic acid, base, ligand, Pd source) to a dry flask. inert 2. Inert Atmosphere - Seal flask, evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Add Solvent - Add anhydrous, degassed solvent via syringe. inert->solvent reaction 4. Reaction - Stir and heat to 80-110 °C. - Time: 4-24 hours. solvent->reaction monitor 5. Monitoring - Check progress via TLC or LC-MS. reaction->monitor workup 6. Workup - Cool to RT. - Dilute with EtOAc, wash with water/brine. monitor->workup purify 7. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate and purify via flash column chromatography. workup->purify analysis 8. Analysis - Characterize pure product (NMR, MS). purify->analysis

Figure 3: General experimental workflow for the Suzuki-Miyaura reaction.
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-fluoro-2-methylbenzoate (e.g., 1.0 mmol, 247 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), XPhos (0.04 mmol, 19 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Ligand not suitable for hindered substrate.1. Ensure rigorous degassing of solvent and inert atmosphere.2. Increase temperature to 110 °C.3. Switch to a more active ligand (e.g., SPhos, RuPhos).
Protodeboronation 1. Presence of excess water.2. Base is too strong or reaction time too long.3. Boronic acid is unstable.1. Use anhydrous solvent and base.2. Use a milder base (e.g., K₂CO₃) or shorter reaction time.3. Switch to the corresponding boronic acid pinacol ester.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedure; ensure a robust inert atmosphere is maintained throughout the reaction.
Hydrolysis of Ester Use of strong aqueous hydroxide bases (e.g., NaOH, Ba(OH)₂).Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent.[18]

Conclusion

The Suzuki-Miyaura coupling of methyl 3-bromo-5-fluoro-2-methylbenzoate is a challenging but achievable transformation. Success relies on acknowledging the substrate's steric hindrance and employing a highly active catalyst system. The use of bulky, electron-rich biaryl phosphine ligands like XPhos, in combination with a strong, anhydrous base such as K₃PO₄, provides a reliable pathway to overcome the high activation barrier for oxidative addition. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to effectively utilize this important chemical building block in their synthetic campaigns.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

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Application Notes & Protocols: Methyl 3-bromo-5-fluoro-2-methylbenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Building Block

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, potent, and selective therapeutic agents. Methyl 3-bromo-5-fluoro-2-methylbenzoate is a trifunctional aromatic scaffold that offers medicinal chemists a powerful tool for molecular diversification and property modulation. Its unique substitution pattern—featuring an ortho-methyl group, a meta-bromine atom, and a para-fluorine atom relative to the methyl ester—provides multiple strategic advantages.

The bromine atom serves as a versatile synthetic handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The fluorine atom is a well-established bioisostere for hydrogen that can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa.[1] The ortho-methyl group provides steric bulk near a reactive center, which can be exploited to control conformation and influence selectivity, a particularly valuable trait in the design of kinase inhibitors.[2]

This guide provides an in-depth exploration of the applications of Methyl 3-bromo-5-fluoro-2-methylbenzoate, complete with detailed experimental protocols for key synthetic transformations and insights into the rationale behind procedural choices.

PropertyValueSource
IUPAC Name methyl 3-bromo-5-fluoro-2-methylbenzoate[3]
CAS Number 1187318-53-1[3]
Molecular Formula C₉H₈BrFO₂[3]
Molecular Weight 247.06 g/mol [3]
Physical Form Solid, Semi-solid, or liquid
Storage Sealed in a dry environment at room temperature

Safety and Handling

Proper handling of all chemical reagents is critical for laboratory safety. Methyl 3-bromo-5-fluoro-2-methylbenzoate should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

GHS PictogramHazard StatementsPrecautionary Statements

H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation.P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.

Data sourced from representative safety information for similar compounds.[4]

Incompatible Materials: Strong oxidizing agents, strong bases.[4]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes Methyl 3-bromo-5-fluoro-2-methylbenzoate an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient and modular construction of complex molecular architectures from readily available precursors.[5][6]

Below is a generalized workflow for performing such reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_1 Oven-dry glassware (e.g., Schlenk flask) prep_2 Add solid reagents: Pd catalyst, ligand, base prep_1->prep_2 react_1 Seal flask & establish inert atmosphere (Ar or N₂) prep_2->react_1 react_2 Add building block, coupling partner, and anhydrous solvent via syringe react_1->react_2 react_3 Heat to desired temp with vigorous stirring react_2->react_3 react_4 Monitor progress (TLC, LC-MS) react_3->react_4 workup_1 Cool to room temp & quench reaction react_4->workup_1 workup_2 Perform aqueous work-up (e.g., EtOAc/Water extraction) workup_1->workup_2 workup_3 Dry organic layer (Na₂SO₄) & concentrate workup_2->workup_3 workup_4 Purify via column chromatography workup_3->workup_4 Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-R(L₂) pd_complex->transmetal Transmetalation (R-B(OR)₂ + Base) product Ar-R transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-fluoro-2-methylbenzoate with phenylboronic acid. Optimization may be required for different coupling partners.

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 3-bromo-5-fluoro-2-methylbenzoate, phenylboronic acid, the palladium catalyst, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., Toluene and degassed water in a 5:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent. [7]4. Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [8]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expert Insight: The ortho-methyl group introduces steric hindrance. For challenging couplings, consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos), which can accelerate both the oxidative addition and reductive elimination steps. [7]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines. [9]This reaction is indispensable in medicinal chemistry as the arylamine motif is a key pharmacophore in a vast number of approved drugs. [5][10]

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. Key steps involve oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the N-arylated product. [5]

Buchwald_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)-NR¹R²(L) pd_complex->pd_amido Amine Coordination & Deprotonation (R¹R²NH + Base) product Ar-NR¹R² pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol provides a general procedure for the amination of Methyl 3-bromo-5-fluoro-2-methylbenzoate with a representative secondary amine, morpholine.

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add Methyl 3-bromo-5-fluoro-2-methylbenzoate to the flask.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the addition of morpholine.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C). [10]5. Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like NaOt-Bu are commonly used. [5]For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, though this might require a different catalyst/ligand system or higher reaction temperatures.

Case Study: Application in Kinase Inhibitor Synthesis

Substituted biaryl and N-aryl motifs, readily synthesized from this building block, are foundational to many kinase inhibitors. For example, the core of BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), features a complex substituted phenyl ring attached to a carbazole scaffold. [2]The synthesis of such molecules often relies on Suzuki or similar cross-coupling reactions where a building block analogous to Methyl 3-bromo-5-fluoro-2-methylbenzoate provides the requisite substitution pattern to achieve high potency and selectivity. The ortho-methyl group, in particular, can enforce a twisted dihedral angle between the aromatic rings, locking the molecule into a bioactive conformation.

Conclusion

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a high-value, strategically functionalized building block for medicinal chemistry. Its capacity for undergoing robust and predictable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular synthesis of complex molecular targets. The protocols and insights provided in this guide serve as a strong foundation for researchers and drug development professionals to leverage this versatile reagent in the creation of next-generation therapeutics.

References

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents.
  • Material Safety Data Sheet. Alfa Aesar. [Link]

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. [Link]

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Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for C–N Bond Formation

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5][6] For drug development professionals, this reaction offers a reliable and efficient alternative to traditional, often harsher methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which typically suffer from limited substrate scope and require severe reaction conditions.[1][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of aryl bromides. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for successful implementation in a research and development setting.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of fundamental organometallic steps.[1][7][8][9] The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is the active catalytic species. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which generates the desired arylamine and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10][11]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex + Ar-Br (Oxidative Addition) amine_complex [L-Pd(II)(Ar)(HNRR')]+Br- oa_complex->amine_complex + HNRR' amido_complex L-Pd(II)(Ar)(NRR') (Amido Complex) amido_complex->pd0 Ar-NRR' (Reductive Elimination) aryl_amine Aryl Amine (Ar-NRR') amine_complex->amido_complex + Base - [H-Base]+Br- aryl_bromide Aryl Bromide (Ar-Br) amine Amine (HNRR') base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components: A Guide to Rational Selection

The success of a Buchwald-Hartwig amination is critically dependent on the judicious choice of each reaction component. Aryl bromides are generally excellent substrates, offering a good balance of reactivity and stability compared to the more reactive aryl iodides and less reactive aryl chlorides.[12]

Palladium Source: Precatalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[13][14] For improved reproducibility and cleaner reactions, the use of pre-formed Pd(0) sources or, more commonly, palladium precatalysts is highly recommended.[13][15] These precatalysts are typically air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species under basic reaction conditions.

Palladium SourceFormActivationAdvantages
Pd(OAc)₂Pd(II)In situ reductionReadily available
Pd₂(dba)₃Pd(0)Ligand associationCommon Pd(0) source
Palladacycle Precatalysts (e.g., G3, G4-XPhos)Pd(II)Base-activatedAir/moisture stable, reliable generation of active species[12][15]
The Ligand: The Heart of the Catalyst System

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[9] For aryl bromides, bulky, electron-rich monodentate biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are often the ligands of choice.[1][9] These ligands promote the formation of the catalytically active monoligated palladium complex and accelerate the key steps of the catalytic cycle.[1][8]

Ligand GenerationRepresentative LigandsKey Features & Applications
First GenerationP(o-tolyl)₃Effective for secondary amines, but limited with primary amines.[1][4]
Second GenerationBINAP, DPPFBidentate ligands that expanded the scope to include primary amines.[1][16]
Third/Fourth GenerationXPhos, RuPhos, BrettPhos, JosiphosBulky, electron-rich monophosphine ligands with broad substrate scope, high activity, and good functional group tolerance.[1][9][17]

The steric bulk of these ligands is a key design principle.[8] It favors the formation of the 14-electron L-Pd(0) species, which is highly active in the oxidative addition step. Furthermore, the steric congestion around the metal center can accelerate the rate-limiting reductive elimination step to furnish the desired product.[1][18]

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in the catalytic cycle by deprotonating the amine, either before or after its coordination to the palladium(II) center, to generate the key palladium-amido intermediate.[10][19] The choice of base is highly dependent on the pKa of the amine and the functional group tolerance of the substrates.

BasepKaHCommon Use Cases & Considerations
Sodium tert-butoxide (NaOtBu)~19A strong, commonly used base effective for a wide range of amines. Can be detrimental to base-sensitive functional groups.[12][20]
Lithium bis(trimethylsilyl)amide (LHMDS)~26A very strong, non-nucleophilic base.
Potassium phosphate (K₃PO₄)~12.3A weaker base suitable for substrates with base-sensitive functionalities.[11][20]
Cesium carbonate (Cs₂CO₃)~10.3A weaker base, often used for sensitive substrates. Its solubility can be a factor.[12][20]

Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are frequently employed and highly effective.[12] However, for substrates bearing base-sensitive functional groups (e.g., esters, enolizable ketones), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred to avoid side reactions.[16][20] It is important to note that the physical properties of the base, such as particle size and solubility, can significantly impact the reaction rate, especially in scale-up scenarios.[12]

The Solvent: Creating the Right Environment

The choice of solvent is critical for ensuring that all components remain in solution and for facilitating the reaction at an appropriate temperature. Aprotic, non-polar, or weakly polar solvents are generally used.

SolventBoiling Point (°C)Characteristics
Toluene111A very common and effective solvent, providing a good balance of solubility and a suitable boiling point for heating.[20]
1,4-Dioxane101Frequently used, but has environmental and safety concerns.[10][20]
Tetrahydrofuran (THF)66Lower boiling point, suitable for reactions at moderate temperatures.[10]
tert-Amyl alcohol102A polar, aprotic solvent that can be beneficial in certain cases.

Toluene is a workhorse solvent for this transformation.[20] Ethereal solvents like dioxane and THF are also commonly employed.[10] It is crucial to use anhydrous and deoxygenated solvents, as both water and oxygen can deactivate the palladium catalyst.[13] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst by coordinating to the palladium center.[12][20]

Experimental Protocols

The following protocols are intended as a general guide. It is imperative to optimize conditions for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine

This protocol is suitable for a wide range of non-hindered secondary amines and electronically diverse aryl bromides.

Protocol_1_Workflow start Preparation inert Inert Atmosphere start->inert reagents Add Aryl Bromide, Pd Precatalyst, Ligand inert->reagents base Add Base (NaOtBu) reagents->base add_reactants Add Amine & Solvent base->add_reactants reaction Heat to 80-110 °C add_reactants->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Workup & Purification monitor->workup end Isolated Product workup->end

Figure 2: General workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL, ~0.2 M)

Procedure:

  • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon) three times.[21]

  • Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Protocol 2: Coupling of a Heteroaryl Bromide with a Primary Amine using a Weaker Base

This protocol is adapted for substrates that may be sensitive to strong bases, such as certain heteroaryl bromides or molecules with sensitive functional groups.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.1 mmol, 2.1 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL, ~0.2 M)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the heteroaryl bromide, palladium precatalyst, and finely ground K₃PO₄ to an oven-dried Schlenk tube with a magnetic stir bar.

  • Seal the vessel, remove from the glovebox if applicable, and add the anhydrous, degassed 1,4-dioxane and the primary amine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. The use of finely ground base is important to maximize surface area and reactivity.

  • Monitor the reaction progress by LC-MS. These reactions may require longer reaction times compared to those with stronger bases.

  • Once complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen or water contamination).2. Inappropriate ligand/base/solvent combination.3. Poor solubility of reagents.[20]1. Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh catalyst.[13]2. Screen different ligands, bases, and solvents. Aryl bromides generally work well with bulky biarylphosphine ligands and NaOtBu in toluene.[13]3. Try a different solvent or increase the reaction temperature.
Formation of Hydrodehalogenated Byproduct (Ar-H) 1. β-hydride elimination from the palladium-amido intermediate.2. Reaction with trace water.1. This can be more prevalent with certain amines. Using a bulkier ligand can sometimes suppress this side reaction by favoring reductive elimination.[1]2. Rigorously exclude water from the reaction.
Diarylation of Primary Amines The product primary arylamine is more reactive than the starting amine.Use a slight excess of the primary amine or consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[1][11]
Reaction Stalls Catalyst deactivation or inhibition.Increase catalyst loading. For aryl iodides (though not the focus here), iodide inhibition can be an issue; this is less common with aryl bromides.[12]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020-12-11). [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides | Organic Letters. (2024-07-05). [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019-12-12). [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - NIH. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025-01-02). [Link]

  • Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. - ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025-08-07). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06). [Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021-10-25). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021-12-03). [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (2025-08-06). [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014-08-18). [Link]

  • Aminations of Aryl Bromides in Water at Room Temperature - PMC - NIH. (2011-07-29). [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines - ResearchGate. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023-06-20). [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025-12-19). [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) is a strategically important building block in medicinal chemistry and materials science. Its substituted phenyl ring, featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and an ortho-methyl group that imparts specific conformational constraints, makes it an attractive starting material for the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide provides detailed application notes and protocols for key palladium-catalyzed transformations utilizing Methyl 3-bromo-5-fluoro-2-methylbenzoate, focusing on the practical considerations dictated by its unique substitution pattern.

The inherent steric hindrance from the ortho-methyl group and the electronic influence of the fluoro and methyl ester substituents necessitate careful selection of catalytic systems. This document offers both a validated protocol for cyanation and expertly-derived model protocols for other critical C-C and C-N bond-forming reactions.

Structural Considerations and Reactivity

The reactivity of Methyl 3-bromo-5-fluoro-2-methylbenzoate in palladium-catalyzed reactions is governed by several factors:

  • Steric Hindrance: The methyl group at the C2 position, ortho to the bromine, significantly encumbers the reaction center. This steric bulk can hinder the initial oxidative addition step to the palladium(0) catalyst, which is often rate-limiting. To overcome this, catalytic systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are typically required. These ligands promote the formation of highly active, low-coordinate palladium species that can more readily access the sterically shielded C-Br bond.

  • Electronic Effects: The fluorine atom at the C5 position is electron-withdrawing, which can make the aryl bromide a more facile partner in oxidative addition. The methyl ester group, also electron-withdrawing, further contributes to this effect.

  • Substrate Stability: The ester functionality is generally stable under most cross-coupling conditions but can be sensitive to strongly basic or nucleophilic conditions at elevated temperatures.

Palladium-Catalyzed Cyanation: A Validated Protocol

The introduction of a nitrile group serves as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. A reliable method for the cyanation of Methyl 3-bromo-5-fluoro-2-methylbenzoate has been reported in the patent literature.

This protocol details a Negishi-type cyanation, which is often preferred over other methods due to the lower toxicity of zinc cyanide compared to other cyanide sources and its excellent functional group tolerance.

Reaction Scheme:

Caption: Palladium-catalyzed cyanation of the title compound.

Underlying Principles (The "Why")
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, air-stable Pd(0) precatalyst. In solution, it dissociates to generate the active 14-electron species "Pd(PPh₃)₂", which readily undergoes oxidative addition to the aryl bromide. While modern, more active catalysts exist, Pd(PPh₃)₄ is often effective for aryl bromides, even with moderate steric hindrance.

  • Cyanide Source: Zinc Cyanide [Zn(CN)₂] acts as the source of the cyanide nucleophile. It is a stable solid that transfers its cyanide groups to the palladium center during the catalytic cycle. The use of a stoichiometric amount or a slight excess is typical.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for solubilizing the reactants and the palladium catalyst. Its high boiling point (153 °C) is suitable for reactions requiring elevated temperatures to overcome activation barriers, such as the oxidative addition to a hindered aryl bromide.

  • Temperature: 100 °C is necessary to drive the reaction to completion in a reasonable timeframe, primarily by providing the energy needed for the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 eq)

  • Zinc Cyanide [Zn(CN)₂] (0.8 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 eq, 7 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-fluoro-2-methylbenzoate (e.g., 3.00 g, 12.1 mmol, 1.0 eq), Zinc Cyanide (1.12 g, 9.5 mmol, ~0.8 eq), and Pd(PPh₃)₄ (0.98 g, 0.85 mmol, ~0.07 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (e.g., 20 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Carefully filter the mixture to remove insoluble inorganic salts.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 3-cyano-5-fluoro-2-methylbenzoate.

Suzuki-Miyaura Coupling: A Model Protocol for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds. The following model protocol is designed to address the steric hindrance of the ortho-methyl group.

Reaction Scheme:

Caption: Model Suzuki-Miyaura coupling reaction.

Rationale for Component Selection
  • Catalyst System (Precatalyst + Ligand): For sterically demanding substrates, a highly active catalyst is paramount.

    • Precatalyst: A modern palladium precatalyst such as SPhos Pd G3 or cataCXium® A Pd G3 is recommended. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, which is crucial for reacting with hindered substrates.

    • Ligand: The choice of ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand that has demonstrated exceptional performance in couplings of ortho-substituted aryl halides. Its steric profile facilitates the reductive elimination step, which is often challenging for hindered biaryl products.

  • Base: A moderately strong base is required to activate the boronic acid/ester in the transmetalation step. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective but generally non-nucleophilic, minimizing side reactions like ester hydrolysis. It is typically used as a hydrate or in an aqueous solution.

  • Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane/water or Toluene/water are common and effective solvent systems. The water is necessary to solubilize the inorganic base.

  • Boronic Acid/Ester: Both boronic acids (Ar-B(OH)₂) and their pinacol esters (Ar-Bpin) are suitable coupling partners. Pinacol esters often offer superior stability and are used with a slight excess (1.1-1.5 equivalents).

Model Experimental Protocol

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • SPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 mmol), the arylboronic acid/ester (1.2 mmol), K₃PO₄ (3.0 mmol), and the SPhos Pd G3 catalyst (0.02 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst SPhos Pd G3 (2 mol%)Air-stable precatalyst, ideal for hindered substrates.
Base K₃PO₄ (3 eq)Effective for transmetalation, minimizes ester hydrolysis.
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for organic and inorganic components.
Temperature 80-100 °COvercomes steric hindrance for oxidative addition.

Buchwald-Hartwig Amination: A Model Protocol for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds. The steric hindrance of the substrate again calls for a specialized catalyst system.

Reaction Scheme:

Caption: Model Buchwald-Hartwig amination reaction.

Rationale for Component Selection
  • Catalyst System: The combination of a palladium source and a specialized ligand is key.

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] is a common and effective Pd(0) source.

    • Ligand: For coupling with primary or secondary amines, a highly effective ligand for hindered systems is required. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are excellent candidates. They are designed to accelerate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. NaOt-Bu is a cost-effective and highly effective base for a wide range of amines.

  • Solvent: Anhydrous, non-protic solvents are required. Toluene or 1,4-Dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points.

Model Experimental Protocol

Materials:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.01-0.02 eq, 1-2 mol%)

  • RuPhos (0.02-0.04 eq, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add NaOt-Bu (1.4 mmol).

  • In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol) in anhydrous toluene (e.g., 2 mL).

  • To the Schlenk tube containing the base, add Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (e.g., 3 mL).

  • Add the required volume of the catalyst stock solution.

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, quench by adding saturated aqueous ammonium chloride solution, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, concentrate, and purify by chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosHigh activity for C-N coupling of hindered aryl bromides.
Base NaOt-Bu (1.4 eq)Strong, non-nucleophilic base to generate the active amide.
Solvent Anhydrous TolueneInert, high-boiling solvent suitable for amination.
Temperature 90-110 °CProvides sufficient energy for catalyst turnover.

Sonogashira and Heck Couplings: General Considerations

Workflow for Method Development

G Start Define Coupling Partners (Alkyne or Alkene) Screen_Catalyst Catalyst/Ligand Screening (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [tBu₃PH]BF₄-based catalysts) Start->Screen_Catalyst Screen_Base Base Optimization (e.g., Et₃N, DIPA, K₂CO₃, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Solvent & Temperature (e.g., THF, Dioxane, DMF, NMP RT to 120 °C) Screen_Base->Screen_Solvent Analysis Reaction Analysis (LC-MS, NMR) Screen_Solvent->Analysis Optimization Optimization of Yield & Purity Analysis->Optimization Iterate

Caption: Workflow for developing Sonogashira or Heck reactions.

For Sonogashira couplings , a copper-free protocol using a catalyst like PdCl₂(SPhos)₂ with a base such as Cs₂CO₃ in 1,4-dioxane would be a promising starting point to avoid potential issues with copper catalysis.

For Heck couplings , catalyst systems based on bulky phosphine ligands or palladacycle precatalysts are recommended. The choice of base (e.g., an inorganic base like K₂CO₃ or an organic base like triethylamine) will depend on the specific alkene coupling partner.

Conclusion

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a valuable substrate for creating diverse and complex molecules via palladium-catalyzed cross-coupling. While its sterically hindered nature presents a challenge, modern catalytic systems provide robust solutions. The validated cyanation protocol and the expertly-derived model protocols for Suzuki and Buchwald-Hartwig couplings in this guide offer a strong foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. As with any new substrate, empirical optimization based on the principles and starting points outlined herein will be key to achieving maximal yields and purity.

References

  • Substituted isoindolinones. U.S. Patent US10844039B2, filed November 13, 2018, and issued November 24, 2020.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Compounds And Compositions For The Treatment Of Cancer. U.S. Patent Application US20190352277A1, filed November 13, 2019.

Application Note: Strategic Use of Fluorinated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Owing to its unique electronic properties, small atomic size, and the high strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Judicious placement of fluorine or fluorinated building blocks can enhance metabolic stability, modulate physicochemical properties such as acidity (pKa) and lipophilicity (logP), and improve binding affinity to biological targets.[1][2][3] This guide provides an in-depth overview of the key applications of fluorinated building blocks, supported by mechanistic explanations, quantitative data, and detailed experimental protocols for their practical implementation in a drug discovery setting.

The Strategic Impact of Fluorination on Drug Properties

The introduction of fluorine can address multiple challenges encountered during lead optimization, including poor metabolic stability, suboptimal potency, and unfavorable physicochemical properties.[4] Approximately 30% of drugs approved since 2020 contain fluorine, a testament to its broad utility.[5]

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][5] The carbon-fluorine (C-F) bond is significantly stronger (~105-116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98-101 kcal/mol), making it highly resistant to enzymatic cleavage.[5][6]

Causality: By replacing a metabolically labile C-H bond at a benzylic or allylic position with a C-F bond, chemists can sterically and electronically shield the site from oxidative attack.[1][5] This modification can drastically reduce the rate of metabolism, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][2] For example, difluorination of the methylenedioxy moiety in certain camptothecin analogs conferred metabolic stability, enabling oral administration.[6]

Diagram: Blocking Metabolic Oxidation with Fluorine

G cluster_0 Metabolically Labile Compound cluster_1 Metabolic Pathway cluster_2 Fluorinated Analogue cluster_3 Blocked Pathway Lead_Compound R-CH₂-Ar CYP450 CYP450 Enzyme Lead_Compound->CYP450 Oxidation Metabolite R-CH(OH)-Ar (Inactive Metabolite) CYP450->Metabolite Fluorinated_Compound R-CF₂-Ar Blocked_CYP450 CYP450 Enzyme Fluorinated_Compound->Blocked_CYP450 Resistant to Oxidation No_Metabolism Metabolism Blocked Blocked_CYP450->No_Metabolism

Caption: Fluorine substitution at a labile position blocks CYP450-mediated oxidation.

Modulating Physicochemical Properties

Fluorine's extreme electronegativity (3.98 on the Pauling scale) allows for precise tuning of a molecule's electronic properties.[5][7]

  • pKa Manipulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, particularly amines.[5][7][8] This is a critical tool for controlling the ionization state of a drug at physiological pH (7.4), which in turn affects solubility, membrane permeability, and target binding.[7] A decrease in basicity can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug.[2]

Compound AnalogueFunctional GroupPosition of FluorinepKaChange in pKaReference
AnilineAmineNone4.63-[9]
2-FluoroanilineAmineOrtho3.20-1.43[9]
3-FluoroanilineAmineMeta3.51-1.12[9]
PiperidineAmineNone11.11-[9]
3-FluoropiperidineAmineBeta9.28-1.83[9]
  • Lipophilicity (logP) Tuning: The effect of fluorine on lipophilicity is highly context-dependent.[10][11] While a single fluorine substitution on an aromatic ring often increases logP, polyfluorination (e.g., a -CF3 group) can decrease it.[5][12] This nuanced behavior allows medicinal chemists to fine-tune a compound's logP to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[13] Achieving an optimal logP is crucial for balancing solubility and membrane permeability.[7]

Improving Binding Affinity and Selectivity

Fluorine can enhance binding affinity through several mechanisms, including conformational control and the formation of unique non-covalent interactions.[2][5]

  • Conformational Control: Due to stereoelectronic effects like the gauche effect, the polar C-F bond can influence the preferred conformation of a molecule.[5][14] This can pre-organize a ligand into its bioactive conformation, minimizing the entropic penalty upon binding and thus increasing affinity.[5]

  • Novel Interactions: While fluorine is a weak hydrogen bond acceptor, it can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket.[5][15][16] These C-F···H-X or C-F···C=O interactions can contribute to binding affinity and selectivity.[2][5] The trifluoromethyl group in the DPP-4 inhibitor Sitagliptin, for instance, is crucial for its high potency.[17][18]

Diagram: Fluorine-Mediated Interactions in a Binding Pocket

G cluster_0 Protein Binding Pocket cluster_1 Fluorinated Ligand Receptor_H Amide N-H (Donor) Receptor_CO Carbonyl C=O (Acceptor) Ligand_F Ligand C-F Ligand_F->Receptor_H  C-F···H-N  (Hydrogen Bond) Ligand_F->Receptor_CO  Dipole-Dipole  Interaction

Caption: Fluorine can form unique hydrogen bonds and dipolar interactions with protein targets.

Protocols for Application of Fluorinated Building Blocks

The following protocols provide practical, field-tested methodologies for the synthesis and evaluation of fluorinated compounds.

Protocol: Late-Stage Radical Trifluoromethylation of a Heterocycle

Objective: To introduce a trifluoromethyl (-CF3) group onto a lead compound to block a potential site of metabolism or explore new binding interactions. This protocol uses Langlois' reagent (CF3SO2Na), a stable and easy-to-handle solid precursor to the trifluoromethyl radical.[19][20]

Materials:

  • Heterocyclic substrate (e.g., 4-tert-Butylpyridine)

  • Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

  • Dichloromethane (DCM)

  • Water (H2O), degassed

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the heterocyclic substrate (1.0 equiv) in a 1:1 mixture of DCM and H2O (to make a 0.2 M solution with respect to the substrate).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 equiv) to the solution.

  • Initiation: Begin vigorous stirring and slowly add tert-butyl hydroperoxide (3.0 equiv) dropwise over 5 minutes.

    • Scientist's Note: The reaction is often exothermic. Slow addition of the oxidant (TBHP) is crucial to control the reaction temperature and prevent side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated product.[19]

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To evaluate the metabolic stability of a parent compound and its fluorinated analogue to determine if fluorination successfully blocked metabolism. This assay measures the rate of disappearance of the compound over time.[21][22][23]

Materials:

  • Pooled Human Liver Microsomes (HLM), e.g., from XenoTech

  • Test compounds (parent and fluorinated analogue), 10 mM stock in DMSO

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Midazolam - high turnover; Verapamil - low turnover)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute in phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[23][24] Keep on ice. Prepare test and control compound solutions by diluting DMSO stocks into buffer to achieve a final assay concentration of 1 µM.

  • Pre-incubation: Add the diluted HLM solution to wells of a 96-well plate. Add the test/control compound solutions to the wells. Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Scientist's Note: The pre-incubation step ensures that the enzymes and compounds are at the optimal temperature before the reaction is initiated.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. For negative controls ("minus cofactor"), add an equal volume of buffer instead.[23]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard to the respective wells.[22][23] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[22]

Workflow: Human Liver Microsome (HLM) Stability Assay

G A Prepare Reagents (HLM, Buffer, Compounds) B Pre-incubate HLM + Compound (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Take samples at t = 0, 5, 15, 30, 45 min) C->D E Quench Reaction (Add cold ACN + Internal Std) D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and Clint G->H

Caption: Workflow for determining metabolic stability using human liver microsomes.

Conclusion

Fluorinated building blocks are a cornerstone of modern drug design, offering a versatile and powerful strategy to overcome common hurdles in lead optimization.[1][25] By rationally incorporating fluorine, researchers can significantly improve a compound's metabolic stability, fine-tune its physicochemical properties for better ADME performance, and enhance its binding affinity and selectivity. The protocols provided herein offer a validated starting point for the synthesis and evaluation of fluorinated drug candidates, enabling project teams to harness the full potential of this "magic" element.[14]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
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Application Notes & Protocols: The Strategic Role of Methyl 3-bromo-5-fluoro-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. We will explore the pivotal role of halogenated and fluorinated benzoic acid derivatives, with a specific focus on Methyl 3-bromo-5-fluoro-2-methylbenzoate, as key intermediates in the synthesis of modern pesticides. While direct public-domain examples of commercial agrochemicals synthesized from this specific molecule are not prevalent, its structural motifs are highly relevant to the design of cutting-edge active ingredients. This guide will use the well-documented synthesis of a leading insecticide, which relies on structurally similar precursors, to provide in-depth protocols and illustrate the underlying synthetic strategies.

The strategic incorporation of fluorine and other halogens into bioactive molecules is a cornerstone of modern agrochemical design.[1][2] These elements can significantly enhance the efficacy, metabolic stability, and target-binding affinity of the active ingredient.[3][4] Methyl 3-bromo-5-fluoro-2-methylbenzoate is a prime example of a versatile building block, offering multiple reaction sites for the construction of complex agrochemical scaffolds.

Core Concepts: Why Halogenated Benzoic Acids are Crucial in Agrochemicals

The presence of bromine and fluorine on the benzoic acid ring imparts several desirable properties:

  • Enhanced Biological Activity: The carbon-fluorine bond, one of the strongest in organic chemistry, can increase the molecule's resistance to metabolic degradation, prolonging its activity in the target pest.[3]

  • Improved Target Interaction: The electronegativity and size of fluorine and bromine atoms can alter the electronic properties of the molecule, leading to stronger binding to the target site (e.g., an enzyme or receptor) in the pest.

  • Increased Lipophilicity: Halogenation can increase the lipophilicity of a compound, which can improve its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi and weeds.

  • Metabolic Blocking: A strategically placed halogen can block sites on the molecule that are susceptible to metabolic attack by the pest's detoxification enzymes.

These principles are exemplified in the synthesis of the diamide class of insecticides, which are highly effective and widely used in modern agriculture.

Application Case Study: Synthesis of a Diamide Insecticide

To illustrate the application of substituted benzoic acids in agrochemical synthesis, we will detail the synthetic pathway of a widely used insecticide. This process involves the coupling of two key intermediates. One of these is a substituted anthranilic acid, a class of compounds to which derivatives of Methyl 3-bromo-5-fluoro-2-methylbenzoate are closely related.

The overall synthesis is a convergent process, where two complex molecular fragments are prepared separately and then joined at a late stage.[5] This approach is efficient and allows for the modular synthesis of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis (Anthranilamide Moiety) cluster_2 Final Coupling A1 2,3-Dichloropyridine A2 (3-chloropyridin-2-yl)-hydrazine A1->A2 Hydrazine Hydrate A3 Pyrazoline Intermediate A2->A3 Cyclization A4 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid A3->A4 Bromination & Oxidation Final Final Diamide Insecticide A4->Final Amide Coupling B1 Substituted 2-Methylbenzoic Acid (e.g., from Methyl 3-bromo-5-fluoro-2-methylbenzoate) B2 2-Amino-5-chloro-3-methylbenzoic acid B1->B2 Functional Group Interconversions B3 Benzoxazinone Intermediate B2->B3 Cyclization B4 2-amino-5-chloro-N,3-dimethylbenzamide B3->B4 Aminolysis w/ Methylamine B4->Final

Figure 1: Convergent synthesis pathway for a representative diamide insecticide.

Synthesis of Key Intermediates

The successful synthesis of the final product hinges on the efficient preparation of its constituent parts. Below are detailed protocols for the synthesis of the two primary intermediates.

Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This heterocyclic carboxylic acid is a crucial component of many diamide insecticides. Its synthesis typically starts from 2,3-dichloropyridine.[6][7]

StepReactionKey ReagentsTypical Conditions
1Hydrazino-substitutionHydrazine hydrate, ethanolReflux
2CyclizationDiethyl maleate, sodium ethoxide-
3BrominationPhosphorus oxybromide or pentabromideAcetonitrile
4Oxidation/Hydrolysis--

Experimental Protocol: Synthesis of (3-chloropyridin-2-yl)-hydrazine [5]

  • To a solution of 2,3-dichloropyridine in ethanol, add hydrazine hydrate.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step.

Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

This substituted anthranilamide provides the second half of the final molecule. The synthesis often begins with a substituted methylbenzoic acid, highlighting the relevance of compounds like Methyl 3-bromo-5-fluoro-2-methylbenzoate as starting materials for this or analogous intermediates. A common route proceeds through a benzoxazinone intermediate.[5][6][8]

StepReactionKey ReagentsTypical Conditions
1CyclizationAcetic acid, chlorinating agent30-35°C
2AminolysisAqueous methylamine30-35°C

Experimental Protocol: Formation of the Benzoxazinone and Subsequent Aminolysis [5]

  • Suspend 2-amino-3-methylbenzoic acid in a suitable solvent such as methylene chloride.

  • Add acetic acid. The reaction may involve chlorination at this stage to form the chloro-substituted benzoxazinone.

  • Heat the mixture to 30-35°C to facilitate the formation of the benzoxazinone intermediate.

  • To the solution containing the benzoxazinone, add a 40% aqueous solution of methylamine dropwise, maintaining the temperature at 30-35°C.

  • Stir the reaction mixture until the ring-opening is complete, as monitored by an appropriate analytical technique.

  • The product, 2-amino-5-chloro-N,3-dimethylbenzamide, can then be isolated and purified.

Final Coupling Reaction: Amide Bond Formation

The final step in the synthesis is the coupling of the two intermediates to form the diamide linkage.[6][9] This is a critical step, and several methods have been developed to achieve high yields and purity. One common method involves the activation of the carboxylic acid of Intermediate A with methanesulfonyl chloride.[5][8]

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification A Dissolve Intermediates A & B in Acetonitrile B Add Base (e.g., 3-methylpyridine) A->B C Cool to -5°C B->C D Slowly add Methanesulfonyl Chloride in Acetonitrile C->D E Stir at -5 to 0°C D->E F Quench Reaction E->F G Extract Product F->G H Purify by Crystallization or Chromatography G->H I I H->I Final Product

Figure 2: Workflow for the final amide coupling reaction.

Experimental Protocol: Final Amide Coupling [5]

  • In a suitable reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B) in acetonitrile.

  • Add a base, such as 3-methylpyridine, to the mixture.

  • Cool the reaction mixture to approximately -5°C using an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the internal temperature is maintained between -5 and 0°C.

  • After the addition is complete, stir the mixture at this temperature for about 15 minutes.

  • Monitor the reaction for completion.

  • Upon completion, the reaction is worked up, which typically involves quenching, extraction, and purification of the final product.

Conclusion and Future Perspectives

While Methyl 3-bromo-5-fluoro-2-methylbenzoate is not a direct precursor in the provided example, its structural features make it a highly valuable starting material for the synthesis of novel agrochemical candidates. The bromine and fluorine atoms provide handles for further chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the rapid generation of diverse molecular libraries for biological screening. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to other intermediates, similar to the chemistry described in this guide.

The protocols and strategies detailed herein for the synthesis of a complex diamide insecticide provide a robust framework for researchers working with Methyl 3-bromo-5-fluoro-2-methylbenzoate and other substituted benzoic acid derivatives. By understanding the principles of convergent synthesis and the key reactions involved in constructing these complex molecules, scientists can accelerate the discovery and development of the next generation of safe and effective crop protection agents.

References

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Application Notes and Protocols for the Esterification of 3-bromo-5-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Esterification of a Sterically Hindered Benzoic Acid Derivative

3-Bromo-5-fluoro-2-methylbenzoic acid is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its ester derivatives are often crucial intermediates in drug development and materials science. However, the esterification of this particular carboxylic acid presents a notable challenge due to steric hindrance. The presence of a methyl group ortho to the carboxylic acid moiety significantly impedes the approach of an alcohol, making standard esterification procedures less effective.

This guide provides an in-depth analysis of various esterification methods applicable to 3-bromo-5-fluoro-2-methylbenzoic acid, offering detailed protocols and the scientific rationale behind the selection of each technique. The methods discussed are chosen to address the challenges posed by this sterically hindered substrate, providing researchers with a range of options to suit their specific needs, from mild, coupling agent-mediated reactions to more classical approaches.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and its methyl ester is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Bromo-5-fluoro-2-methylbenzoic acidC₈H₆BrFO₂233.04White to off-white solid
Methyl 3-bromo-5-fluoro-2-methylbenzoateC₉H₈BrFO₂247.06Yellow oil

Method 1: Steglich Esterification - A Mild Approach for Hindered Substrates

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[2][3] It is particularly well-suited for substrates that are sensitive to harsh acidic conditions or are sterically hindered, making it an excellent choice for 3-bromo-5-fluoro-2-methylbenzoic acid.[3][4] The reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][5] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is also essential for an efficient reaction.[2][6]

Reaction Mechanism

The mechanism of the Steglich esterification involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates from most organic solvents and can be easily removed by filtration.[2][3]

Steglich_Esterification CarboxylicAcid 3-Bromo-5-fluoro-2- methylbenzoic Acid OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + DCC DCC DCC Alcohol Alcohol (R'-OH) DMAP DMAP (catalyst) Acylpyridinium N-Acylpyridinium Intermediate OAcylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) OAcylisourea->DCU forms Ester Ester Acylpyridinium->Ester + Alcohol

Caption: Workflow of the Steglich Esterification.

Detailed Protocol

Materials:

  • 3-bromo-5-fluoro-2-methylbenzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ester.

Method 2: Thionyl Chloride-Mediated Esterification

For the synthesis of simple alkyl esters, such as the methyl or ethyl ester, a common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with the alcohol. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. This method is particularly useful when a large excess of the alcohol can be used as the solvent.[5]

Reaction Mechanism

The reaction proceeds in two main stages. First, the carboxylic acid reacts with thionyl chloride to form a highly electrophilic acyl chloride intermediate, with the evolution of sulfur dioxide and hydrogen chloride gases. In the second step, the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the ester and releasing another equivalent of hydrogen chloride.

ThionylChloride_Esterification CarboxylicAcid 3-Bromo-5-fluoro-2- methylbenzoic Acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + SOCl₂ SO2 SO₂ (gas) HCl HCl (gas) ThionylChloride SOCl₂ Alcohol Alcohol (R'-OH) Ester Ester AcylChloride->Ester + Alcohol

Caption: Thionyl Chloride-Mediated Esterification Workflow.

Detailed Protocol for Methyl 3-bromo-5-fluoro-2-methylbenzoate

This protocol is adapted from a known synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate.[7]

Materials:

  • 3-bromo-5-fluoro-2-methylbenzoic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • At room temperature, dissolve 3-bromo-5-fluoro-2-methylbenzoic acid (e.g., 4.2 g) in methanol (e.g., 16 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gases).

  • Slowly add thionyl chloride (e.g., 2.5 mL) to the stirred solution. The addition is exothermic and will generate gas.

  • Heat the reaction mixture to 70 °C and maintain stirring for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v), to yield the pure methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil.[7]

Method 3: Diazomethane-Mediated Methyl Esterification

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and high-yielding method.[8][9] The reaction is typically quantitative and proceeds under very mild conditions. However, diazomethane is highly toxic and potentially explosive, requiring specialized glassware and extreme caution.[8][10] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[11][12]

Reaction Mechanism

The esterification with diazomethane involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane.[9][10] This generates a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, a very stable leaving group.[8][9]

Diazomethane_Esterification CarboxylicAcid 3-Bromo-5-fluoro-2- methylbenzoic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Proton Transfer Diazomethane CH₂N₂ Methyldiazonium Methyldiazonium Cation Diazomethane->Methyldiazonium Protonation MethylEster Methyl Ester Carboxylate->MethylEster Sₙ2 Attack Methyldiazonium->MethylEster NitrogenGas N₂ (gas) Methyldiazonium->NitrogenGas releases

Caption: Diazomethane-Mediated Methyl Esterification.

Detailed Protocol using TMS-Diazomethane

Safety Precaution: TMS-diazomethane is a safer alternative to diazomethane but should still be handled with care in a well-ventilated fume hood. It is an irritant and a neurological hazard.[12]

Materials:

  • 3-bromo-5-fluoro-2-methylbenzoic acid

  • TMS-diazomethane (2.0 M solution in hexanes)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 3-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.[11]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester. Further purification by column chromatography may be performed if necessary.

Alternative Methods for Consideration

  • Fischer-Speier Esterification: This is a classic method involving heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like sulfuric acid.[13][14] While simple, the equilibrium nature of the reaction may require forcing conditions (high temperature, large excess of alcohol) which might not be ideal for all substrates.[15][16] The steric hindrance of 3-bromo-5-fluoro-2-methylbenzoic acid could lead to slow reaction rates and incomplete conversion.

  • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] It is particularly useful for secondary alcohols where it proceeds with inversion of stereochemistry.[19][20] For the esterification of 3-bromo-5-fluoro-2-methylbenzoic acid, this method offers another mild alternative, though it involves stoichiometric amounts of reagents that need to be removed during purification.[21]

Conclusion

The esterification of the sterically hindered 3-bromo-5-fluoro-2-methylbenzoic acid requires careful selection of the reaction conditions. For general-purpose ester synthesis with various alcohols, the Steglich esterification offers a mild and highly effective approach. For the specific and efficient synthesis of the methyl ester, TMS-diazomethane provides a clean and rapid conversion, albeit with necessary safety precautions. The thionyl chloride method is a robust and scalable option for producing simple alkyl esters, particularly the methyl ester. Researchers should choose the method that best aligns with their substrate scope, scale, and available laboratory resources.

References

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Application Notes and Protocols for the Functionalization of Halogenated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold as a Privileged Motif in Modern Chemistry

The benzophenone framework, a diaryl ketone, represents a ubiquitous and highly versatile scaffold in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its derivatives are found in numerous natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Furthermore, synthetic benzophenone motifs are integral to many commercial drugs, photoinitiators, and organic light-emitting diodes (OLEDs).[1][3][4] The unique photochemical properties of benzophenones also allow for their use in bioconjugation and as probes for biological systems.[5][6]

Halogenated benzophenone derivatives are particularly valuable as they serve as versatile building blocks for further molecular elaboration. The presence of one or more halogen atoms on the aromatic rings provides reactive handles for a variety of functionalization reactions, enabling the systematic modification of the scaffold's steric and electronic properties. This fine-tuning is crucial for optimizing the biological activity, photophysical characteristics, and material properties of the final compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and effective methods for the functionalization of halogenated benzophenone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important class of molecules in their work.

I. Synthesis of the Halogenated Benzophenone Core: Friedel-Crafts Acylation

The most direct and widely used method for the synthesis of halogenated benzophenones is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic aromatic substitution of a halogenated benzene derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Causality in Experimental Choices:

The choice of a strong Lewis acid like AlCl₃ is critical as it activates the benzoyl chloride by forming a highly electrophilic acylium ion, which is the key reactive species.[7] The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂) or without a solvent if one of the reactants is a liquid and in excess. The reaction temperature is often kept low initially to control the exothermic reaction and then raised to ensure completion. An aqueous workup with acid is necessary to decompose the aluminum chloride complex with the product ketone and to remove any unreacted catalyst.[9][10]

Experimental Protocol: Synthesis of 4-Bromobenzophenone

This protocol details the synthesis of 4-bromobenzophenone from bromobenzene and benzoyl chloride.[8][9]

Materials:

  • Bromobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Light petroleum (boiling range 60-80°C) for recrystallization

Procedure:

  • In a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb evolved HCl), place anhydrous aluminum chloride (7.5 g, 0.056 mol).[11]

  • Add dry dichloromethane (10 mL) followed by bromobenzene (3.74 g, 0.024 mol).[11]

  • In a dropping funnel, place benzoyl chloride (4.0 g, 0.03 mol) and add it dropwise to the stirred mixture over 5 minutes.[9][11]

  • After the initial evolution of HCl gas subsides, heat the reaction mixture to reflux (approximately 100°C on a heating block) with continuous stirring for 30 minutes. The solution will turn dark red/brown.[11]

  • Cool the reaction mixture to room temperature and then carefully pour it into a 600 mL beaker containing 30 g of crushed ice and 10 mL of concentrated HCl.[11] This step should be performed in a fume hood with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 10 mL of 2M NaOH solution, and then twice with 10 mL of water.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[11]

  • Purify the crude product by recrystallization from light petroleum to obtain 4-bromobenzophenone as a colorless solid.[9]

Expected Yield: ~70% Melting Point: 83-85°C[8]

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. These reactions offer a highly efficient and selective means to functionalize halogenated benzophenones.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or its ester.[12][13]

Causality in Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like dehalogenation.[2] For instance, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand is commonly used. A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[13][15] The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.[12]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Halogenated Benzophenone, Boronic Acid, Base, and Pd Catalyst in a Flask B Add Degassed Solvents (e.g., Toluene/Water) A->B Inert Atmosphere C Heat to Reflux (e.g., 85-110°C) under Inert Atmosphere B->C D Monitor Progress by TLC or LC-MS C->D E Cool to RT, Add Water and Extract with Organic Solvent D->E Reaction Complete F Wash Organic Layers, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Final Product: Functionalized Benzophenone G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenylbenzophenone

This protocol describes the Suzuki-Miyaura coupling of 4-bromobenzophenone with phenylboronic acid.[4]

Materials:

  • 4-Bromobenzophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Toluene

  • 1.5 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a 10 mL flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzophenone (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (5 mol%).[13]

  • Add toluene (1.0 mL) to the flask.[13]

  • Heat the reaction mixture to reflux with vigorous stirring for 4 hours.[13]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture twice with 5 mL of 1.5 M NaOH solution.[13]

  • Extract the aqueous phase three times with 5 mL of ethyl acetate.[13]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-phenylbenzophenone.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Benzophenones

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzophenonePhenylboronic acidPd₂(dba)₃ (5)-K₂CO₃ (2)TolueneReflux4~85[13]
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃ (2)DMFMW1.592[15]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O1001275 (mono)[2]
4-ChlorobenzophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001895General protocol adaptation

Note: The last entry is a representative adaptation based on common protocols for aryl chlorides.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[16][17] This reaction is exceptionally broad in scope and has become a go-to method for synthesizing aryl amines.

Causality in Experimental Choices:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[16][18] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.[18][19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine in the catalytic cycle.[19] Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.[19]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Halogenated Benzophenone) ArX->OxAdd PdII_complex Ar-PdII(L)₂-X OxAdd->PdII_complex Amine_Coord [Ar-PdII(L)(R₂NH)-X]⁺ PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Deprotonation Deprotonation Base->Deprotonation Amine_Coord->Deprotonation Amido_complex Ar-PdII(L)-NR₂ Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Functionalized Benzophenone) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(p-tolyl)morpholine from 4-bromotoluene (Analogous System)

While a specific protocol for a halogenated benzophenone is detailed in the table, this procedure for a closely related aryl bromide illustrates the general methodology.[19]

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 4-bromotoluene (1.0 equivalent) to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Add morpholine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-24 hours.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Benzophenones

Aryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorobenzophenoneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001892General protocol adaptation
2-BromobenzophenoneAnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.4)Toluene1002485General protocol adaptation
4-BromobenzophenoneBenzophenone iminePd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.2)Toluene801895[16][20]
4,4'-DichlorobenzophenonePiperidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane1102488 (mono)General protocol adaptation

Note: Entries are representative adaptations based on established protocols for aryl halides.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing halogenated benzophenones, particularly those activated by electron-withdrawing groups.[21][22] The carbonyl group of the benzophenone itself acts as a moderate electron-withdrawing group, facilitating this reaction.

Causality in Experimental Choices:

The SNAr mechanism proceeds via an addition-elimination pathway.[22] A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group.[21] For this reaction to be efficient, the benzophenone ring must be electron-deficient. The presence of additional strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen dramatically increases the reaction rate.[21][22] Common nucleophiles include alkoxides, amines, and thiols. The reaction is often carried out in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the nucleophile, thereby increasing its reactivity.[23]

Experimental Protocol: Synthesis of 4-Methoxy-4'-fluorobenzophenone

This protocol describes the SNAr reaction on 4,4'-difluorobenzophenone with sodium methoxide.

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium methoxide (NaOMe)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in DMSO.

  • Add sodium methoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford the monosubstituted product.

Table 3: Conditions for Nucleophilic Aromatic Substitution on Halogenated Benzophenones

Benzophenone SubstrateNucleophileBaseSolventTemp (°C)Time (h)ProductReference
4-Fluoronitrobenzene (analog)Sodium methoxide-MethanolReflux14-Methoxynitrobenzene[21]
2,4-Dichloropyrimidine (analog)MorpholineTEAEthanolReflux2Mono-aminated product[24][25]
4,4'-DifluorobenzophenonePotassium salt of 4-hydroxybenzophenoneK₂CO₃DMSO/Toluene1604Polyetherketone[2]
4-Fluorobenzaldehyde (analog)4-MethoxyphenolK₂CO₃DMSO1400.54-(4-Methoxyphenoxy)benzaldehyde[23]

IV. Photochemical Functionalization

The carbonyl group of benzophenone is photoactive and can be excited by UV light to a diradical triplet state.[5][6] This excited state can then participate in a variety of chemical reactions, most notably hydrogen atom abstraction, leading to the formation of new C-C bonds.

Photochemical Synthesis of Benzopinacol

A classic example of benzophenone photochemistry is its photoreduction in the presence of a hydrogen donor, such as 2-propanol, to form benzopinacol.[5][26]

Causality in Experimental Choices:

Upon UV irradiation (e.g., from sunlight), benzophenone is excited to its triplet state. This diradical abstracts a hydrogen atom from 2-propanol, forming a benzhydrol radical and a ketyl radical from the alcohol. Two benzhydrol radicals then couple to form the stable benzopinacol product.[5] A drop of acetic acid is often added to quench any basic impurities that might catalyze side reactions.[6][26]

Diagram: Photochemical Formation of Benzopinacol

Photochemical_Reaction Start Benzophenone + 2-Propanol UV UV Light (hν) H_Abstraction Hydrogen Abstraction Start->H_Abstraction H-donor Excited Excited State Benzophenone (T₁) (Diradical) UV->Excited Excitation Excited->H_Abstraction Radicals Benzhydrol Radical + Isopropanol Radical H_Abstraction->Radicals Coupling Radical Coupling Radicals->Coupling 2x Product Benzopinacol Coupling->Product

Caption: Mechanism of benzopinacol formation from benzophenone.

Experimental Protocol: Synthesis of Benzopinacol from Benzophenone

This protocol is a general procedure for the synthesis of benzopinacol.[5][6]

Materials:

  • Benzophenone

  • 2-Propanol (isopropyl alcohol)

  • Glacial acetic acid

Procedure:

  • Place 2 g of benzophenone into a 20 mL vial and add approximately 10 mL of 2-propanol.[5]

  • Gently warm the mixture in a water bath to dissolve the solid.[5]

  • Once dissolved, add one drop of glacial acetic acid.[5]

  • Fill the vial with 2-propanol until the liquid is in the neck of the vial to minimize the amount of air (oxygen can quench the excited state).[5]

  • Tightly cap the vial and seal with Parafilm.

  • Place the vial in a location where it will be exposed to direct sunlight for several days (e.g., a windowsill).[5]

  • Crystals of benzopinacol will form over time. The reaction is typically complete in 8-10 days, depending on the intensity of the sunlight.[1]

  • Collect the crystals by filtration, wash with a small amount of cold 2-propanol, and allow them to air dry.

Expected Yield: 94-95%[1] Melting Point: 189°C[27]

V. Purification and Characterization

The purification of functionalized benzophenone derivatives is typically achieved by recrystallization or flash column chromatography.[28][29]

  • Flash Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and is usually determined by thin-layer chromatography (TLC). A common solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[28] The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Recrystallization: This technique is suitable for solid products. A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, leading to the formation of pure crystals.

Characterization of the final products is typically performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of solid compounds.

Conclusion

Halogenated benzophenones are invaluable synthetic intermediates that provide access to a vast chemical space of functionalized derivatives. The methodologies outlined in this guide—Friedel-Crafts acylation for core synthesis, palladium-catalyzed cross-coupling for C-C and C-N bond formation, nucleophilic aromatic substitution for heteroatom introduction, and photochemical reactions for unique transformations—represent a robust toolkit for the modern synthetic chemist. A thorough understanding of the principles behind these reactions and careful execution of the experimental protocols will enable researchers to efficiently generate novel benzophenone-based molecules for a wide range of applications in drug discovery, materials science, and beyond.

References

  • BenchChem. (2025).
  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.[8]

  • IvyPanda. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.[9]

  • Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.[11]

  • University of California, Davis. (n.d.). Photochemical preparation of benzopinacol.[5]

  • National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.[12]

  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.[10]

  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.[26]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY.[6]

  • Scribd. (n.d.). Synthesis of Benzopinacol via Photochemistry.[27]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.[21]

  • The Hebrew University of Jerusalem. (2008). Trans-spanned palladium catalyst for mild and efficient amination of aryl halides with benzophenone imine.[20]

  • York University. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[16]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.[28]

  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.[13]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[17]

  • ACS Publications. (n.d.).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.[22]

  • Teledyne ISCO. (n.d.).
  • MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid.[4]

  • SciELO México. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[24]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 3-bromo-5-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound by column chromatography. The methodologies and rationale described herein are based on established chemical principles and extensive laboratory experience.

Introduction to the Purification Challenge

The synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate, commonly achieved by the esterification of 2-methyl-3-bromo-5-fluorobenzoic acid with methanol using a reagent like thionyl chloride, presents a purification challenge centered on separating the desired ester from the unreacted carboxylic acid and other potential impurities.[1] The significant difference in polarity between the non-polar ester and the polar carboxylic acid is the cornerstone of a successful chromatographic separation. This guide will walk you through optimizing this separation and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiment in a question-and-answer format.

Initial Separation & Method Development

Question 1: I've run my reaction to produce Methyl 3-bromo-5-fluoro-2-methylbenzoate. What is a good starting point for developing a column chromatography method?

A robust starting point for your purification is to first analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). This will help you visualize the separation and determine an appropriate solvent system for your column.

A documented and effective eluent system for the purification of Methyl 3-bromo-5-fluoro-2-methylbenzoate is a mixture of petroleum ether and ethyl acetate in a 50:1 ratio.[1]

Step-by-Step TLC Analysis Protocol:

  • Prepare your TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot your samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Also, have standards of your starting material (2-methyl-3-bromo-5-fluorobenzoic acid) and, if available, your pure product. Using a capillary tube, spot the crude mixture and the standards on the starting line.

  • Develop the TLC: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 50:1 petroleum ether/ethyl acetate). Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds like these will appear as dark spots.[2] You can also use a potassium permanganate stain to visualize compounds that are susceptible to oxidation.

Interpreting Your TLC Plate:

  • Your desired product, Methyl 3-bromo-5-fluoro-2-methylbenzoate, being less polar, will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

  • The unreacted starting material, 2-methyl-3-bromo-5-fluorobenzoic acid, is significantly more polar due to the carboxylic acid group and will have a much lower Rf value, staying closer to the baseline.

  • The ideal solvent system for column chromatography will give your desired product an Rf value between 0.2 and 0.4. This ensures good separation from impurities and a reasonable elution time from the column. If your initial 50:1 petroleum ether/ethyl acetate system gives an Rf outside this range, you can adjust the polarity by increasing or decreasing the amount of ethyl acetate.

dot graph TD { subgraph "TLC Analysis Workflow" A[Prepare TLC Plate] --> B[Spot Crude Mixture & Standards]; B --> C[Develop Plate in Solvent System]; C --> D[Visualize Under UV Light]; D --> E{Analyze Rf Values}; E -- Rf of Product ~0.2-0.4 --> F[Proceed to Column Chromatography]; E -- Rf Too High/Low --> G[Adjust Solvent Polarity]; G --> C; end }

Caption: Workflow for TLC-based method development.

Question 2: My TLC shows a good separation between my product and the starting material, but after running my column, my fractions are still contaminated with the starting acid. What's going wrong?

This is a common issue that can arise from several factors related to your column chromatography technique.

Troubleshooting Steps:

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the eluent before being added to the column, is generally preferred to dry packing to avoid air bubbles and channels.

  • Sample Loading: Overloading the column with too much crude material is a frequent cause of poor separation. As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.

  • Loading Technique: The way you load your sample onto the column is critical.

    • Wet Loading: Dissolve your sample in a minimal amount of the eluent or a solvent of similar or lower polarity. A more polar solvent will cause the sample to spread out as a wide band, leading to poor separation.

    • Dry Loading: If your compound is not very soluble in the eluent, you can use dry loading. Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in sharper bands and better separation.[2]

dot graph LR { subgraph "Sample Loading Impact on Separation" A[Crude Sample] --> B{Choose Loading Method}; B -- "Soluble in Eluent" --> C[Wet Loading]; B -- "Poorly Soluble" --> D[Dry Loading]; C -- "Minimal, Low-Polarity Solvent" --> E[Narrow Sample Band]; D -- "Adsorb on Silica" --> E; C -- "Excess or High-Polarity Solvent" --> F[Broad Sample Band]; E --> G[Good Separation]; F --> H[Poor Separation]; end }

Caption: Decision tree for sample loading in column chromatography.

Addressing Peak Shape Problems

Question 3: My desired product is coming off the column, but the peaks are tailing badly, leading to cross-contamination of fractions. How can I fix this?

Peak tailing, where the back end of a peak is elongated, is often a sign of unwanted secondary interactions between your compound and the stationary phase.

Potential Causes and Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic. If your compound has basic properties, it can interact strongly with the acidic silanol groups on the silica surface, causing tailing. While Methyl 3-bromo-5-fluoro-2-methylbenzoate itself is not basic, impurities in your crude mixture could be.

    • Solution: You can deactivate the silica gel by flushing the column with your eluent containing a small amount (0.1-1%) of a modifying agent like triethylamine before loading your sample.[3]

  • Co-elution with a Polar Impurity: The tailing might be due to a closely eluting polar impurity.

    • Solution: Adjusting the solvent system can help. Try a slightly less polar mobile phase (e.g., increasing the petroleum ether to ethyl acetate ratio) to improve resolution.

  • Column Overload: As mentioned before, too much sample can lead to peak tailing. Try reducing the amount of material you are purifying.

Question 4: I'm observing peak fronting for my product. What does this indicate?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.

Primary Causes and Solutions:

  • Sample Overload: This is the most common cause of peak fronting. The stationary phase becomes saturated with the sample, and excess molecules travel through the column at the speed of the mobile phase.

    • Solution: Dilute your sample and inject a smaller volume, or reduce the total mass of crude material loaded onto the column.

  • Sample Solvent Stronger than Mobile Phase: If you perform a wet load and dissolve your sample in a solvent that is significantly more polar than your mobile phase, the sample will be pushed down the column too quickly at the beginning, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary for solubility, use the absolute minimum volume.

Chromatographic Issue Primary Cause(s) Recommended Solution(s)
Peak Tailing - Acidic silica interactions- Column overload- Co-elution of impurities- Add a basic modifier (e.g., triethylamine) to the eluent- Reduce sample load- Optimize solvent system for better resolution
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Reduce sample load- Dissolve sample in mobile phase or a weaker solvent
Poor Separation - Improperly packed column- Sample overload- Inappropriate solvent system- Repack the column carefully- Reduce sample load- Optimize solvent system using TLC
Advanced Troubleshooting

Question 5: I've tried adjusting my solvent system, but I can't seem to get a baseline separation between my product and a persistent impurity. What are my options?

When simple isocratic (constant solvent composition) elution fails, more advanced techniques may be necessary.

  • Gradient Elution: Instead of using a single solvent mixture throughout the purification, you can gradually increase the polarity of the eluent over time. This is known as gradient elution. For example, you could start with a very non-polar solvent like 100% petroleum ether to elute any non-polar impurities, then gradually increase the percentage of ethyl acetate to elute your product, and finally use a higher concentration of ethyl acetate to wash off any strongly retained polar impurities like the starting carboxylic acid. This technique can significantly improve the resolution of complex mixtures.[4][5][6][7][8]

  • Alternative Stationary Phases: While silica gel is the most common stationary phase for normal-phase chromatography, other options are available. If your compound is sensitive to the acidic nature of silica, you could consider using neutral or basic alumina. For very subtle separations of isomers, sometimes different types of silica gel (e.g., with different pore sizes) can provide different selectivity.

dot graph TD { subgraph "Elution Strategy" A{Separation Difficulty} -- "Simple" --> B[Isocratic Elution]; A -- "Complex Mixture" --> C[Gradient Elution]; B --> D[Constant Solvent Composition]; C --> E[Gradually Increase Solvent Polarity]; D --> F[Good for Well-Resolved Compounds]; E --> G[Improves Resolution of Complex Mixtures]; end }

Caption: Choosing between isocratic and gradient elution.

Summary of Key Recommendations

  • Always start with TLC: It is an invaluable and quick tool for optimizing your separation conditions before committing to a column.

  • Mind your loading: Overloading and improper sample loading are the most common sources of purification failure.

  • Choose your solvents wisely: Ensure your sample is soluble in your chosen solvent system and that the polarity is appropriate for good separation.

  • Don't be afraid to modify: Using additives like triethylamine or employing gradient elution can solve many challenging separation problems.

By systematically addressing these common issues, you can significantly improve the efficiency and success rate of your column chromatography purifications for Methyl 3-bromo-5-fluoro-2-methylbenzoate and other similar compounds.

References

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Danaher Life Sciences. Gradient vs.
  • Chromatography Online. Understanding Gradient HPLC.
  • uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
  • Mastelf. (2025, February 19). Gradient vs.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012, August 7).
  • EPFL.
  • SiliCycle.
  • Searle Separations Department.
  • Sciencemadness Discussion Board. (2008, May 30). thionyl chloride and alcohols.
  • Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride.
  • Jiang, Y., et al. (2007, March 7). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
  • Benchchem.
  • ResearchGate. (2017, April 25).
  • ResearchGate. (2020, January 6).
  • Science.gov.
  • PubMed.
  • Thermo Fisher Scientific.
  • Agilent. Separation of non-volatile organic acids as their methyl esters on a wide-bore column.
  • ResearchGate. (2025, September 20).
  • Guidechem. What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized?.
  • chemicalbook.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1). This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of Methyl 3-bromo-5-fluoro-2-methylbenzoate. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. Let's break down the possibilities based on common synthetic routes.

Scenario A: Synthesis via Bromination of Methyl 5-fluoro-2-methylbenzoate

This route typically employs an electrophilic brominating agent like N-Bromosuccinimide (NBS) in a strong acid.

  • Incomplete Reaction: The bromination may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider extending it.

  • Suboptimal Temperature Control: The reaction temperature is critical. One protocol suggests adding NBS portionwise to a solution of the starting material in concentrated sulfuric acid cooled to below 5°C in an ice bath.[1] Maintaining a low temperature during the addition of the brominating agent is crucial to prevent side reactions. After the addition, the reaction is often stirred at 0°C for a few hours before being allowed to warm to room temperature.[1]

  • Reagent Purity: Ensure the purity of your starting material, Methyl 5-fluoro-2-methylbenzoate, and the brominating agent. Impurities can interfere with the reaction.

  • Moisture Contamination: The presence of water can deactivate the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.

Scenario B: Synthesis via Sandmeyer-type Reaction

A high-yield approach involves the diazotization of an amino precursor followed by displacement.[2]

  • Inefficient Diazotization: The formation of the diazonium salt from 2-methyl-3-amino-5-bromobenzoic acid methyl ester is a critical step. This reaction is typically carried out at low temperatures (-5°C to -20°C) to ensure the stability of the diazonium salt.[2] Inadequate cooling can lead to decomposition and a lower yield.

  • Premature Decomposition of Diazonium Salt: Diazonium salts are often unstable. It is crucial to proceed to the next step without delay.

  • Choice of Reagents: A patented method with a reported yield of 88.9% utilizes hexafluorophosphoric acid and sodium nitrite for the diazotization and subsequent conversion.[2] The choice of counter-ion and reaction conditions can significantly impact the outcome.

Scenario C: Final Esterification Step

If you are preparing the final product by esterifying 3-bromo-5-fluoro-2-methylbenzoic acid, consider the following:

  • Inefficient Water Removal: The esterification is a reversible reaction. The removal of water drives the reaction towards the product. Using a dehydrating agent or a method to remove water azeotropically can improve the yield.

  • Catalyst Activity: If using an acid catalyst like sulfuric acid, ensure it is of appropriate concentration and purity.

  • Reaction Time and Temperature: One method suggests heating the reaction mixture of the carboxylic acid in methanol with thionyl chloride to 70°C for 3 hours.[1] Ensure adequate heating and reaction time.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity profiling is key to optimizing your synthesis. The nature of the impurities will depend on the synthetic route chosen.

  • Unreacted Starting Materials: As mentioned, monitor the reaction to ensure it goes to completion.

  • Regioisomers: In the bromination of Methyl 5-fluoro-2-methylbenzoate, there is a possibility of forming other brominated isomers. The directing effects of the existing substituents on the benzene ring will influence the position of bromination. Careful control of reaction conditions can help favor the desired isomer.

  • Di-brominated Products: Over-bromination can lead to the formation of di-brominated byproducts. Using a stoichiometric amount of the brominating agent and careful monitoring can mitigate this.

  • Side Products from Sandmeyer Reaction: A key advantage of the method using hexafluorophosphoric acid is the avoidance of chloro byproducts that can occur in other Sandmeyer reactions.[2][3]

  • Hydrolyzed Reagents: In the esterification step, incomplete reaction can leave unreacted carboxylic acid, which will need to be removed during purification.

Purification Strategies:

  • Aqueous Workup: Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can remove acidic impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 3-bromo-5-fluoro-2-methylbenzoate?

A1: The two primary routes are:

  • Electrophilic Bromination: Starting with Methyl 5-fluoro-2-methylbenzoate and brominating it using an electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid.[1]

  • Sandmeyer-type Reaction: This involves the diazotization of an amino-substituted precursor, such as 2-methyl-3-amino-5-bromobenzoic acid methyl ester, followed by displacement of the diazonium group.[2][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong acids like concentrated sulfuric acid are highly corrosive. Handle with extreme care.

  • Brominating agents like NBS can be harmful. Avoid inhalation and skin contact.

  • Diazonium salts can be explosive when isolated and dry. It is best to use them in solution without isolation.

Q4: Can you provide a detailed protocol for one of the high-yield synthetic routes?

A4: Yes, a detailed protocol for the Sandmeyer-type reaction is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureBromination RouteSandmeyer-type Route
Starting Material Methyl 5-fluoro-2-methylbenzoate2-methyl-3-amino-5-bromobenzoic acid methyl ester
Key Reagents NBS, H₂SO₄NaNO₂, Hexafluorophosphoric Acid
Typical Yield Moderate (e.g., 51% reported[1])High (e.g., 88.9% reported[2])
Key Advantages Fewer steps if starting material is readily available.High yield and purity, avoids certain byproducts.[2]
Key Challenges Potential for regioisomer formation, requires careful temperature control.Handling of potentially unstable diazonium intermediates.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Sandmeyer-type Reaction

This protocol is adapted from a patented procedure with a reported yield of 88.9%.[2]

Step 1: Diazotization

  • In a three-necked flask, add 975 ml of water and cool to 0°C in an ice bath.

  • Slowly add 325 ml of concentrated sulfuric acid while maintaining the low temperature.

  • Add 130 g of 2-methyl-3-amino-5-bromobenzoic acid methyl ester to the flask and stir for 10 minutes.

  • Cool the mixture to -10°C.

  • In a separate beaker, dissolve 117 g of sodium nitrite in 250 ml of water.

  • Slowly add the sodium nitrite solution to the three-necked flask, keeping the temperature below -5°C. Stir for 10 minutes after the addition is complete.

Step 2: Fluoro-dediazoniation

  • Weigh 455 g of hexafluorophosphoric acid and add it slowly to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to proceed for 30 minutes.

Step 3: Work-up and Purification

  • After the reaction is complete, wash the product sequentially with water, methanol, and ethyl acetate.

  • Add 1,2-dichlorobenzene until the product is completely dissolved.

  • Dilute with petroleum ether and purify by column chromatography to obtain Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Visualizations

Diagram 1: Synthetic Workflow

Synthetic Workflow cluster_bromination Bromination Route cluster_sandmeyer Sandmeyer-type Route start_br Methyl 5-fluoro-2-methylbenzoate reagents_br NBS, H₂SO₄ start_br->reagents_br product_br Methyl 3-bromo-5-fluoro-2-methylbenzoate reagents_br->product_br start_sm 2-methyl-3-amino-5-bromobenzoic acid methyl ester diazotization NaNO₂, H₂SO₄ start_sm->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium fluoro_dediazoniation Hexafluorophosphoric Acid diazonium->fluoro_dediazoniation product_sm Methyl 3-bromo-5-fluoro-2-methylbenzoate fluoro_dediazoniation->product_sm

Caption: Comparison of two synthetic routes to the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_temp Review Temperature Control incomplete->check_temp No final_yield Improved Yield extend_time->final_yield temp_issue Suboptimal Temperature check_temp->temp_issue optimize_temp Optimize Cooling/Heating Protocol temp_issue->optimize_temp Yes check_reagents Verify Reagent Purity & Stoichiometry temp_issue->check_reagents No optimize_temp->final_yield reagent_issue Impure or Incorrect Amount of Reagents check_reagents->reagent_issue purify_reagents Purify Starting Materials / Use Fresh Reagents reagent_issue->purify_reagents Yes reagent_issue->final_yield No purify_reagents->final_yield

Caption: A logical workflow for diagnosing and resolving low product yield.

References

Technical Support Center: Bromination of Methyl 5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The regioselective bromination of methyl 5-fluoro-2-methylbenzoate is a critical transformation in synthetic organic chemistry, often serving as a key step in the development of pharmaceutical intermediates and other complex molecules. The desired product is typically methyl 4-bromo-5-fluoro-2-methylbenzoate. However, the inherent electronic and steric properties of the substituted benzene ring present significant challenges, frequently leading to the formation of undesired side products. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed to help researchers, scientists, and drug development professionals navigate the complexities of this reaction and optimize their synthetic outcomes.

Reaction Overview: The Challenge of Regioselectivity

The core of the issue lies in the directing effects of the three substituents on the aromatic ring during electrophilic aromatic substitution (EAS).[1][2][3]

  • -CH₃ (Methyl): An activating, ortho-, para- director.

  • -F (Fluoro): A deactivating, ortho-, para- director due to competing inductive and resonance effects.

  • -COOCH₃ (Methyl Ester): A deactivating, meta- director.

The interplay of these groups dictates the position of electrophilic attack by the bromine. The desired 4-position is ortho to the activating methyl group and para to the deactivating fluoro group. However, other positions are also susceptible to attack, leading to a mixture of isomers.

Troubleshooting Guide: Isolating and Resolving Experimental Issues

This section addresses specific problems encountered during the bromination of methyl 5-fluoro-2-methylbenzoate in a practical, question-and-answer format.

Q1: My final product is a mixture of regioisomers, with significant amounts of the 3-bromo and/or 6-bromo isomers. How can I improve selectivity for the desired 4-bromo product?

A1: Achieving high regioselectivity is the primary challenge. The formation of multiple isomers stems from the combined directing effects of the substituents. Here’s a systematic approach to enhance selectivity for the 4-position.

Probable Causes & Solutions:

  • Steric Hindrance: The methyl group at position 2 can sterically hinder the approach of the brominating agent to the ortho position (position 3), but this effect can be overcome under harsh conditions. The bulky nature of the brominating agent itself can also influence the outcome.[4]

    • Solution: Employing a bulkier brominating reagent can sometimes enhance selectivity for the less hindered para position relative to the activating methyl group. However, the primary factor is usually electronic. Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4][5]

  • Reaction Conditions are Too Harsh: High temperatures or highly reactive brominating systems can reduce selectivity, providing enough energy to overcome the activation barriers for the formation of minor isomers.

    • Solution: Perform the reaction at lower temperatures (e.g., starting at -20°C or 0°C and slowly warming to room temperature).[6] Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can also significantly improve regioselectivity.[5]

Experimental Protocol for Enhanced Selectivity:

  • Dissolve methyl 5-fluoro-2-methylbenzoate (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane).

  • Cool the mixture to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.[6]

  • Stir the reaction at 0°C for a few hours, then allow it to slowly warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and minimize side product formation.

  • Quench the reaction by pouring it into ice water and extract with an organic solvent.

Q2: The reaction is proceeding very slowly or appears to be incomplete, even after extended periods. What's wrong?

A2: Slow or incomplete reactions are typically due to insufficient activation of the brominating agent or the deactivating nature of the aromatic ring.

Probable Causes & Solutions:

  • Deactivated Ring System: The presence of two deactivating groups (fluoro and methyl ester) makes the ring electron-deficient and less reactive towards electrophiles compared to benzene.[1][7]

    • Solution: The use of a catalyst is essential. A Lewis acid like FeBr₃ or AlCl₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺" equivalent) that can attack the deactivated ring.[1][7] If using NBS, a strong acid catalyst (like H₂SO₄) is often required to protonate the NBS and increase its electrophilicity.

  • Inactive Catalyst: The Lewis acid catalyst may be old, hydrated, or otherwise deactivated.

    • Solution: Use freshly opened or properly stored anhydrous Lewis acids. Ensure all glassware is thoroughly dried before use to prevent moisture from quenching the catalyst.

Data Summary: Effect of Conditions on Reactivity

ParameterConditionExpected Outcome on RateRationale
Brominating Agent Br₂ without catalystVery Slow / No ReactionRing is deactivated; Br₂ is not electrophilic enough.[7]
Br₂ with FeBr₃Faster ReactionFeBr₃ polarizes Br₂, creating a strong electrophile.[1]
NBS in H₂SO₄Moderate to FastH₂SO₄ protonates NBS, increasing its electrophilicity.[6]
Temperature Low (0°C)SlowerReduced kinetic energy.
High (Reflux)FasterIncreased kinetic energy, but may reduce selectivity.

Q3: I am observing a significant amount of a dibrominated product in my analysis. How can this be avoided?

A3: The formation of dibrominated side products occurs when the mono-brominated product is reactive enough to undergo a second bromination.

Probable Causes & Solutions:

  • Excess Brominating Agent: Using a large excess of the brominating agent (Br₂ or NBS) is the most common cause.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent. Adding the reagent slowly and portion-wise allows the first bromination to proceed to completion before a high concentration of the brominating agent can react with the product.

  • Prolonged Reaction Time/High Temperature: Leaving the reaction for too long after the starting material is consumed can lead to over-bromination.

    • Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, promptly quench the reaction. Avoid unnecessarily high temperatures, which can accelerate the second bromination.

Frequently Asked Questions (FAQs)

Q: What is the expected major product and why?

A: The major product is methyl 4-bromo-5-fluoro-2-methylbenzoate . This is determined by the directing effects of the substituents. The position C4 is:

  • ortho to the activating methyl group.

  • para to the ortho-, para- directing fluoro group.

  • meta to the meta- directing methyl ester group. All three groups favor substitution at C4, making it the most electronically favorable position for electrophilic attack. The other positions are disfavored by one or more of the substituents.

Q: Can you illustrate the directing effects leading to the main product and side products?

A: Certainly. The following diagram shows how the electronic properties of the substituents guide the incoming electrophile.

Caption: Directing effects on methyl 5-fluoro-2-methylbenzoate.

Q: What is the mechanism of bromination with Br₂ and a Lewis Acid?

A: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[8][9]

  • Formation of the Electrophile: The Lewis acid (e.g., FeBr₃) coordinates to one of the bromine atoms in Br₂, polarizing the Br-Br bond and making the terminal bromine atom highly electrophilic.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][8][9]

  • Deprotonation: A weak base (often the FeBr₄⁻ complex) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[8]

References

  • Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Various Authors. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • ResearchGate. (2015, January 3). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?.
  • Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound.
  • BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS.
  • Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Fluoromart. (n.d.). Methyl 4-bromo-5-fluoro-2-methylbenzoate.
  • ChemHelp ASAP. (2022, February 4). Predicting regioselectivity in EAS reactions [Video]. YouTube.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their palladium-catalyzed reactions, with a specific focus on catalyst loading. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during Suzuki coupling reactions, providing probable causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

You've set up your Suzuki coupling reaction, but upon analysis, you find a disappointingly low yield of your desired product, or none at all.

This is one of the most common issues and can stem from several factors related to the catalyst's activity and the overall reaction environment.[1]

Possible Causes & Recommended Solutions:

  • Inactive Catalyst System: The heart of the Suzuki reaction is the palladium catalyst. Its inactivation is a primary suspect for low yields.[2]

    • Cause: The active Pd(0) species is susceptible to oxidation. Exposure to oxygen before or during the reaction can render it inactive.[2] Some starting materials, particularly those with coordinating groups like amines or even hydroxyl groups, can sometimes bind to the palladium center and inhibit catalysis.[2][3]

    • Solution:

      • Rigorous Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly degassed. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using freeze-pump-thaw cycles for more sensitive reactions.[2]

      • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates, especially those with coordinating functional groups, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-Heterocyclic Carbene (NHC) ligands can enhance catalyst stability and activity.[4][5]

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for success.[6]

    • Cause: The base is crucial for activating the boronic acid in the transmetalation step.[7] Its effectiveness is highly dependent on its solubility and strength in the chosen solvent.[8] An inappropriate solvent can lead to poor solubility of reagents or hinder the catalytic cycle.[9]

    • Solution:

      • Base and Solvent Screening: Screen a variety of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Often, a biphasic solvent system (e.g., toluene/water, THF/water, or dioxane/water) is beneficial as it can help dissolve the inorganic base while keeping the organic components in the other phase.[2][7]

      • Temperature Adjustment: Suzuki reactions can be sensitive to temperature. If the reaction is sluggish, a gradual increase in temperature may be necessary.[10] However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.[11]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Cause: Impurities in the aryl halide, boronic acid, or even the solvent can act as catalyst poisons.[12] Boronic acids, in particular, can be prone to degradation (protodeboronation) over time, especially if not stored correctly.[11]

    • Solution:

      • Verify Reagent Purity: Use high-purity reagents. If you suspect degradation, purify the starting materials before use.

      • Fresh Boronic Acid: Use a fresh batch of boronic acid or consider more stable derivatives like boronate esters (e.g., pinacol esters) or MIDA boronates, which can be more robust under reaction conditions.[4][11]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Your reaction yields the desired product, but it's contaminated with significant amounts of homocoupled products (from the boronic acid or the aryl halide) or dehalogenated starting material.

These side reactions compete with the desired cross-coupling pathway and reduce the overall efficiency and purity of your product.[2]

Possible Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2] It can also be exacerbated by certain palladium(II) species.

    • Solution:

      • Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorous degassing of all components is the most effective way to minimize homocoupling.[2]

      • Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[1]

  • Dehalogenation (Protodehalogenation):

    • Cause: This involves the replacement of the halide on your starting material with a hydrogen atom. It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst that favors this pathway.

    • Solution:

      • Milder Reaction Conditions: Try using a milder base or lowering the reaction temperature.

      • More Efficient Catalyst System: Employing a more robust catalyst system with a well-chosen ligand can often outcompete the dehalogenation pathway.[2]

Problem 3: Catalyst Deactivation and Formation of Palladium Black

During the reaction, you observe the formation of a black precipitate, often referred to as palladium black, and the reaction stalls.

This is a visual indicator of catalyst deactivation, where the soluble, catalytically active palladium species agglomerates into inactive palladium nanoparticles.[12]

Possible Causes & Recommended Solutions:

  • Ligand Dissociation or Decomposition:

    • Cause: The ligand's role is to stabilize the palladium center. If the ligand dissociates or decomposes at the reaction temperature, the unprotected palladium atoms can aggregate.

    • Solution:

      • Choose a More Stable Ligand: Bulky, electron-rich phosphine ligands or NHC ligands often form more stable complexes with palladium, preventing agglomeration.[4][5]

      • Optimize Ligand-to-Palladium Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, sometimes a slight excess of the ligand can help stabilize the catalyst. However, a large excess can sometimes inhibit the reaction.[13]

  • High Catalyst Concentration:

    • Cause: Counterintuitively, a higher catalyst loading doesn't always lead to a better outcome. High concentrations of palladium can sometimes promote aggregation and the formation of palladium black.

    • Solution:

      • Reduce Catalyst Loading: Systematically lower the catalyst loading. Many modern catalyst systems are highly efficient and can operate at very low concentrations (e.g., < 1 mol%).[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of palladium catalyst loading in Suzuki coupling reactions.

Q1: What is a typical starting catalyst loading for a Suzuki coupling reaction?

For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[10] However, with highly active, modern catalyst systems, loadings can often be significantly reduced to 0.1 mol% or even lower, especially in process development and scale-up scenarios.[5][14]

Q2: How do I determine the optimal catalyst loading for my specific reaction?

The optimal catalyst loading is a balance between reaction efficiency (rate and yield) and cost. The best approach is to perform a systematic study:

  • Establish a Baseline: Run the reaction with a standard loading (e.g., 2 mol%) to confirm the reaction works and to have a benchmark.

  • Systematic Reduction: Run a series of reactions where you incrementally decrease the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Monitor Progress: Monitor the reaction progress at each loading level using techniques like TLC, GC, or LC-MS to determine the impact on reaction time and final conversion.[15][16]

  • Identify the Sweet Spot: The optimal loading is the lowest amount of catalyst that provides a high yield in a reasonable timeframe.

Q3: Can the choice of aryl halide affect the required catalyst loading?

Absolutely. The reactivity of the aryl halide plays a significant role, primarily in the oxidative addition step.[12] The general reactivity trend is:

Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride

  • Aryl Iodides and Bromides: These are generally more reactive and often require lower catalyst loadings.

  • Aryl Chlorides: Due to the strength of the C-Cl bond, these are the most challenging substrates and typically require more active catalyst systems (e.g., those with bulky, electron-rich ligands) and potentially higher catalyst loadings to achieve good results.[5][12]

Q4: How does the ligand-to-palladium ratio impact the reaction?

The ligand-to-palladium ratio is a critical parameter.

  • Monodentate Ligands (e.g., PPh₃, Buchwald ligands): A ratio of 1:1 to 4:1 is typical. A ratio of 2:1 is often a good starting point. An insufficient amount of ligand can lead to catalyst decomposition, while a large excess can sometimes slow down the reaction by occupying coordination sites on the palladium.

  • Bidentate Ligands (e.g., dppf, XantPhos): A ratio of 1:1 to 1.5:1 is generally used, as these ligands occupy two coordination sites on the palladium center.

Q5: When should I consider using a heterogeneous palladium catalyst?

Heterogeneous catalysts, where the palladium is supported on a solid material (e.g., charcoal, silica, or magnetic nanoparticles), offer significant advantages in terms of catalyst recovery and reuse, which is particularly important in industrial applications.[17]

  • Advantages: Easy separation from the reaction mixture (often by simple filtration), potential for recycling, and often lower levels of palladium contamination in the final product.[17][18]

  • Considerations: Heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts and can be susceptible to leaching of palladium into the reaction mixture.[18]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[19] Understanding this cycle is key to troubleshooting.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂PdII(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetalation L₂PdII(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation ReductiveElimination ReductiveElimination->Pd0 Reductive Elimination CoupledProduct Ar¹-Ar² ReductiveElimination->CoupledProduct ArylHalide Ar¹-X ArylHalide->OxAdd Organoboron Ar²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation caption The Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle

Troubleshooting Decision Tree

When faced with a problematic Suzuki coupling, this decision tree can guide your optimization strategy.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and stable? start->check_reagents sol_degas Degas solvents/reagents. Use a stable precatalyst. check_catalyst->sol_degas No sol_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs). check_catalyst->sol_ligand No sol_conditions Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Toluene/H₂O, THF/H₂O). Optimize temperature. check_conditions->sol_conditions No sol_reagents Use high-purity reagents. Consider boronate esters for stability. check_reagents->sol_reagents No

Sources

Technical Support Center: Navigating the Challenges of Scaling-Up Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science, capable of dramatically altering a compound's physical, chemical, and biological properties.[1] However, the journey from a successful bench-scale fluorination to a robust, scalable process is frequently fraught with challenges. These can range from managing highly exothermic reactions to overcoming complex purification hurdles.

This technical support center is designed to provide practical, in-depth guidance to navigate these complexities. Drawing from established protocols and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to address the specific issues you may encounter during the scale-up synthesis of fluorinated intermediates.

Frequently Asked Questions (FAQs)

Here are answers to some of the common initial questions encountered when scaling up fluorination reactions:

Q1: My fluorination reaction worked perfectly on a 1-gram scale, but the yield dropped significantly at a 100-gram scale. What are the likely causes?

A significant drop in yield upon scale-up is a common issue, often attributable to challenges in maintaining optimal reaction conditions. Key factors to investigate include:

  • Heat Transfer: Fluorination reactions are frequently highly exothermic.[2] A small flask can dissipate heat relatively efficiently, but on a larger scale, inadequate heat removal can lead to localized "hot spots." This can cause decomposition of the starting material, product, or the fluorinating agent itself, and promote side reactions.[2][3]

  • Mixing Efficiency: Inadequate agitation in a larger reactor can result in poor mass transfer, leading to localized concentration gradients of reactants and reagents. This can cause incomplete conversion and the formation of byproducts.

  • Addition Rate: The rate of addition of the fluorinating agent becomes much more critical on a larger scale. A rate that was acceptable in a small flask may be too fast for a large reactor to handle the resulting exotherm, leading to the issues mentioned above.[3]

Q2: What are the primary safety concerns I should be aware of when handling common fluorinating agents on a larger scale?

Safety is paramount when working with fluorinating agents, which are often toxic, corrosive, and highly reactive.[1][4][5] Key considerations for scale-up include:

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) may be insufficient. For larger quantities, consider a face shield, and chemical-resistant aprons or suits.[1] The correct glove material is crucial and should be selected based on the specific fluorinating agent and solvent used.[1]

  • Engineering Controls: All work with volatile or gaseous fluorinating agents must be conducted in a high-performance fume hood.[1] For particularly hazardous reagents, a glove box or a dedicated, well-ventilated enclosure is recommended.[1][6]

  • Quenching Procedures: The quenching of unreacted fluorinating agent is a critical and potentially hazardous step. This process can be highly exothermic and may release toxic gases.[1] A well-defined and tested quenching protocol is essential before starting any large-scale reaction.

  • Materials Compatibility: Many fluorinating agents and the hydrogen fluoride (HF) they can generate are highly corrosive to standard laboratory glassware (borosilicate glass).[5] Ensure your reactor and associated equipment are made of compatible materials, such as certain plastics (e.g., PTFE, PFA) or specialized metal alloys (e.g., Hastelloy).[2][7]

Q3: How do I choose the right fluorinating agent for my scale-up reaction?

The choice of fluorinating agent is a critical decision that impacts not only the reaction's success but also its safety and cost-effectiveness on a larger scale.

  • Nucleophilic vs. Electrophilic: The choice between a nucleophilic (e.g., KF, CsF, DAST) and an electrophilic (e.g., Selectfluor®, NFSI) fluorinating agent depends on the substrate and the desired transformation.[8][9]

  • Reactivity and Selectivity: While highly reactive reagents like elemental fluorine or sulfur tetrafluoride (SF4) can be effective, they often lack selectivity and require specialized handling.[4][10] Modern N-F reagents like Selectfluor® offer greater selectivity and are generally safer to handle, though they can be more expensive.[4][11] A reactivity scale for common electrophilic fluorinating agents has been established to aid in this selection process.[12][13][14]

  • Physical State and Handling: Solid, crystalline reagents like Fluolead™ are often easier and safer to handle than gaseous or fuming liquid reagents, especially on a larger scale.[15]

  • Cost and Atom Economy: For industrial applications, the cost of the fluorinating agent is a major consideration. Reagents with high molecular weight and poor atom economy can generate significant waste and increase costs.[4]

Troubleshooting and Optimization Guide

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the scale-up of fluorination reactions.

Reaction Setup & Safety

Proper planning and setup are critical to a successful and safe scale-up.

Issue: Unexpected Corrosion of Equipment

  • Causality: The generation of hydrogen fluoride (HF), either as a byproduct or from the decomposition of the fluorinating agent in the presence of moisture, is a primary cause of corrosion.[5] Even the fluoride anion itself can be corrosive, especially in combination with other reagents.[5]

  • Troubleshooting & Optimization:

    • Material Selection: Before starting, verify the compatibility of your reactor, probes, and transfer lines with the chosen fluorinating agent and all potential byproducts.

    • Anhydrous Conditions: Ensure all reactants, solvents, and equipment are scrupulously dried. Moisture can lead to the formation of HF and other hazardous byproducts.[11]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Experimental Protocol: Reactor Passivation

For reactions involving reagents that can generate HF, passivating the reactor surface can be a crucial preventative measure.

  • Cleaning: Thoroughly clean and dry the reactor and all associated components.

  • Inerting: Purge the system with a dry, inert gas like nitrogen.

  • Passivation (if applicable): For some metal reactors, a controlled, low-pressure exposure to a dilute fluorine gas mixture can form a protective metal fluoride layer.[6] This is a specialized procedure that should only be performed by trained personnel with appropriate equipment.

  • Final Purge: After passivation, thoroughly purge the system again with an inert gas to remove any residual passivating agent.

Reaction Execution & Monitoring

Careful control during the reaction is key to achieving high yield and purity.

Issue: Thermal Runaway or Uncontrolled Exotherm

  • Causality: Fluorination reactions are often highly exothermic.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous thermal runaway, decomposition, and even an explosion.[2]

  • Troubleshooting & Optimization:

    • Temperature Control: Use a reactor with a robust and responsive temperature control system.[3] Lowering the reaction temperature can often favor the desired substitution reaction over elimination side reactions.[3]

    • Controlled Addition: Add the fluorinating agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.[3]

    • Dilution: Increasing the solvent volume can help to moderate the temperature increase.

    • Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior temperature control and safety.[2][7][16][17]

Diagram: Decision Tree for Managing Exothermic Reactions

Exotherm_Management start Exotherm Observed During Scale-Up check_cooling Is Cooling System Adequate? start->check_cooling check_addition Is Addition Rate Controlled? check_cooling->check_addition Yes implement_solutions Implement Corrective Actions check_cooling->implement_solutions No check_concentration Is Reaction Too Concentrated? check_addition->check_concentration Yes check_addition->implement_solutions No check_concentration->implement_solutions No consider_flow Consider Continuous Flow Chemistry check_concentration->consider_flow Yes success Reaction Controlled implement_solutions->success consider_flow->success

Caption: Troubleshooting workflow for exothermic fluorination reactions.

Issue: High Levels of Byproducts (e.g., Elimination Products)

  • Causality: The formation of elimination byproducts (e.g., alkenes from alcohols) is a common side reaction in nucleophilic fluorination.[3] This is often favored by high temperatures, strongly basic conditions, and steric hindrance around the reaction center.[3][18]

  • Troubleshooting & Optimization:

    • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]

    • Choice of Fluorinating Agent: Some fluorinating agents are less prone to causing elimination. For example, PyFluor or Deoxo-Fluor may be better alternatives to DAST in some cases.[3]

    • Control of Basicity: If possible, avoid strongly basic conditions that can promote elimination reactions.

Work-up & Purification

The unique properties of fluorinated compounds can make their isolation and purification challenging.

Issue: Difficult Purification Due to Close Boiling Points or Azeotropes

  • Causality: The product, starting material, and byproducts may have very similar boiling points, making separation by distillation difficult.[3] Fluorinated compounds can also form azeotropes with solvents or impurities.

  • Troubleshooting & Optimization:

    • Efficient Fractional Distillation: Use a high-efficiency fractional distillation column with a high number of theoretical plates.

    • Aqueous Work-up: A thorough aqueous work-up with water and saturated sodium bicarbonate solution can remove water-soluble impurities and acidic byproducts.[3]

    • Oxidative Wash: A wash with a dilute solution of an oxidizing agent (e.g., potassium permanganate) can sometimes help to remove alkene byproducts.[3]

    • Crystallization: If the product is a solid, crystallization is often an effective purification method.[19]

Issue: Persistent Impurities from the Fluorinating Agent

  • Causality: Sulfur-containing reagents like DAST can leave behind sulfur-containing byproducts that are difficult to remove.[3] Similarly, N-F reagents can generate amine-based byproducts.[4]

  • Troubleshooting & Optimization:

    • Specific Work-up Procedures: Develop a work-up procedure tailored to the specific byproducts of your fluorinating agent. This may involve specific aqueous washes or extractions.

    • Chromatography: Column chromatography is a powerful tool for removing persistent impurities, but its scalability can be a concern.

Analytical Challenges

Accurate analysis of fluorinated compounds is essential for process monitoring and quality control.

Issue: Difficulty in Quantifying Fluorinated Compounds

  • Causality: The presence of fluorine can affect the response of common analytical detectors. Standard analytical methods may not be suitable for all fluorinated compounds.

  • Troubleshooting & Optimization:

    • Appropriate Analytical Techniques:

      • Gas Chromatography (GC): Often suitable for volatile fluorinated compounds. GC with mass spectrometry (GC-MS) is a powerful tool for identification and quantification.[3][20][21]

      • Liquid Chromatography (LC): LC with mass spectrometry (LC-MS) is versatile for a wide range of fluorinated compounds.

      • Nuclear Magnetic Resonance (NMR): 19F NMR is a highly specific and quantitative technique for analyzing fluorinated compounds.[22]

    • Total Fluorine Analysis: For complex mixtures or to ensure a mass balance of fluorine, total fluorine analysis techniques like combustion ion chromatography (CIC) can be employed.[20][23]

Table: Comparison of Analytical Techniques for Fluorinated Compounds

Technique Principle Advantages Disadvantages References
19F NMR Measures the resonance of fluorine nucleiHighly specific, quantitative, provides structural informationLower sensitivity than MS, requires specialized equipment[22]
GC-MS Separates by volatility, detects by massHigh sensitivity, good for volatile compoundsNot suitable for non-volatile or thermally labile compounds[3][20][21]
LC-MS Separates by polarity, detects by massVersatile for a wide range of compoundsCan have matrix effects, requires method development[20]
Combustion Ion Chromatography (CIC) Combustion to convert all fluorine to fluoride, then ion chromatographyMeasures total fluorine, good for mass balanceDestructive, does not provide structural information[20]

References

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  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 165-174.
  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521.
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  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.
  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-.
  • Kahl, M., et al. (2022). The effect of fluorine on reaction-rim growth dynamics in the ternary CaO-MgO-SiO2 system. Contributions to Mineralogy and Petrology, 177(8), 89.
  • Rozatian, N., et al. (2018). A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents.
  • Royal Society of Chemistry. (2022). Fluorinations Not Using Fluorine Gas.
  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949.
  • ResearchGate. (n.d.). (PDF) Effects of fluorine on dynamic reaction interfaces in hydrothermal feldspar alteration.
  • The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ACS Publications. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction.
  • ResearchGate. (n.d.). The influence of fluorination on the dynamics of the F- + CH3CH2I reaction.
  • Brooks, A. F., et al. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science, 5(11), 4545-4553.
  • Allen, L. J., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2539-2551.
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  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine.
  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
  • ResearchGate. (n.d.). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
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Technical Support Center: Recrystallization of Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of aromatic esters via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity crystalline aromatic esters. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the principles and troubleshooting of this critical purification technique.

Introduction: The Art and Science of Aromatic Ester Crystallization

Aromatic esters, a cornerstone of many pharmaceutical and fine chemical syntheses, often present unique purification challenges. Their structural rigidity, combined with a wide range of polarities, can make achieving high-purity crystalline material a non-trivial task.[1] This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for my aromatic ester?

A1: The ideal recrystallization solvent should exhibit high solubility for your aromatic ester at elevated temperatures and low solubility at lower temperatures.[2] For aromatic esters, a good starting point is to consider solvents with similar functional groups or polarities.[3]

  • Single-Solvent Systems: For many aromatic esters, solvents like ethanol, ethyl acetate, or toluene can be effective.[3][4] A general rule of thumb is "like dissolves like"; therefore, an ester is often soluble in another ester-containing solvent like ethyl acetate.[3]

  • Mixed-Solvent Systems (Solvent Pairs): Often, a single solvent does not provide the desired solubility profile. In such cases, a solvent pair, consisting of a "good" solvent (in which the ester is highly soluble) and a "bad" or "anti-solvent" (in which the ester is poorly soluble), is employed.[2][5] The two solvents must be miscible.[6] Common pairs for aromatic esters include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[5][7]

The selection process is often empirical and requires screening a variety of solvents.[2][8]

Table 1: Common Solvents for Aromatic Ester Recrystallization

Solvent ClassExamplesPolarityTypical Use Case
AlcoholsMethanol, Ethanol, IsopropanolHighGood for more polar aromatic esters. Often used in solvent pairs with water.[2][4]
EstersEthyl AcetateMediumOften a good starting point due to the "like dissolves like" principle.[3]
Aromatic HydrocarbonsToluene, BenzeneLowEffective for less polar aromatic esters. Can become incorporated into the crystal lattice.[9]
AlkanesHexane, Heptane, Petroleum EtherVery LowTypically used as the "anti-solvent" in a mixed-solvent system.[4][7]
EthersDiethyl Ether, Tetrahydrofuran (THF)Low-MediumCan be effective, but their high volatility requires careful handling.[3]
Chlorinated SolventsDichloromethane (DCM)MediumCan be useful, but their toxicity and environmental impact should be considered.[4]
Q2: My aromatic ester is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase.[10] This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when the rate of supersaturation is too high.[11][12] Oiled-out products are often impure as the liquid phase can act as a solvent for impurities.[10]

Troubleshooting "Oiling Out":

  • Reduce the Rate of Cooling: Slow cooling is crucial for allowing molecules to orient themselves into a crystal lattice.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Adjust the Solvent System:

    • If using a single solvent, try a solvent with a lower boiling point.[11]

    • If using a solvent pair, add more of the "good" solvent to increase the solubility at the point of saturation.[11]

  • Increase the Solvent Volume: A more dilute solution can prevent premature precipitation.[12]

  • Induce Crystallization:

    • Seeding: Add a small seed crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site.[10][13]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections on the glass surface that can act as nucleation sites.[12]

  • Control Supersaturation: Generate supersaturation more slowly by reducing the cooling rate or the rate of anti-solvent addition.[10]

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low yield can be due to several factors, from incomplete crystallization to losses during filtration.

Strategies to Improve Yield:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the ester will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystallization. An ice bath is often used after the solution has cooled to room temperature.[5]

  • Minimize Transfers: Each transfer of the solution or crystals can result in material loss.

  • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[12]

  • Consider a Second Crop: The remaining solution after filtration (the mother liquor) may still contain a significant amount of dissolved product.[12] Concentrating the mother liquor and re-cooling can often yield a second crop of crystals, which should be checked for purity.

Q4: How do I remove common impurities from my crude aromatic ester?

A4: The most common impurities are unreacted starting materials (carboxylic acid and alcohol) and residual catalyst.[14][15]

  • Acidic Impurities: Washing the crude ester (dissolved in an organic solvent) with a dilute aqueous base solution, such as sodium bicarbonate or sodium carbonate, will neutralize and remove unreacted carboxylic acid and acid catalysts.[16]

  • Basic Impurities: A wash with dilute aqueous acid can remove basic impurities.

  • Water-Soluble Impurities: Washing with water or brine can remove water-soluble impurities.[16]

  • Drying: After aqueous washes, the organic layer should be dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before recrystallization.[16]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of aromatic esters.

Diagram 1: Troubleshooting Workflow for Aromatic Ester Recrystallization

TroubleshootingWorkflow start Start Recrystallization problem Problem Encountered start->problem oiling_out Oiling Out problem->oiling_out Liquid separation? low_yield Low Yield problem->low_yield Poor recovery? no_crystals No Crystals Form problem->no_crystals Clear solution after cooling? impure_product Impure Product problem->impure_product Contaminated final product? solution1 Reduce Cooling Rate Adjust Solvent System Add Seed Crystal oiling_out->solution1 solution2 Minimize Solvent Volume Ensure Thorough Cooling Collect Second Crop low_yield->solution2 solution3 Induce Crystallization (Scratch/Seed) Concentrate Solution Try Different Solvent no_crystals->solution3 solution4 Perform Aqueous Washes Repeat Recrystallization Consider Chromatography impure_product->solution4 end Pure Crystals Obtained solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of an Aromatic Ester
  • Dissolution: Place the crude aromatic ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the solvent until the ester just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of an Aromatic Ester
  • Dissolution: Dissolve the crude aromatic ester in a minimal amount of the "good" solvent with heating.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).[5]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.

Diagram 2: Solvent Selection Workflow

SolventSelection start Start: Crude Aromatic Ester test_solubility Test Solubility in Various Solvents start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold soluble_cold->test_solubility Yes (Discard) soluble_hot Soluble in Hot Solvent? soluble_cold->soluble_hot No insoluble_hot Insoluble in Hot Solvent? soluble_hot->insoluble_hot No single_solvent Use as Single Recrystallization Solvent soluble_hot->single_solvent Yes good_solvent Potential 'Good' Solvent insoluble_hot->good_solvent Partially Soluble bad_solvent Potential 'Bad' Solvent insoluble_hot->bad_solvent Insoluble mixed_solvent Use as Mixed-Solvent System good_solvent->mixed_solvent bad_solvent->mixed_solvent

Caption: A workflow for selecting an appropriate recrystallization solvent system.

References

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and ensure the integrity of your target molecules.

Introduction: The Challenge of Debromination

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, a common and often frustrating side reaction is the hydrodebromination (or simply debromination) of the aryl bromide starting material. This process leads to the formation of an Ar-H byproduct instead of the desired Ar-Nu coupled product, consequently reducing the reaction yield and complicating purification.

This guide provides a structured approach to understanding and mitigating this unwanted side reaction. We will delve into the mechanistic underpinnings of debromination and offer practical, field-proven strategies to minimize its occurrence.

Troubleshooting Guide: Addressing Specific Debromination Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during experiments.

Question 1: My Suzuki-Miyaura reaction is producing a significant amount of debrominated starting material. What are the primary causes and how can I fix this?

Answer:

Significant debromination in Suzuki-Miyaura coupling is a frequent issue, often stemming from a mismatch between the rates of the desired catalytic cycle and the competing debromination pathway. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the aryl group to form the debrominated arene.[1]

Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Base:

  • The Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. They can also react with solvents or trace water to generate hydride sources.

  • The Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice as it is generally less prone to causing debromination.[1] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also viable alternatives.[1]

  • Causality: Milder bases are less likely to deprotonate protic sources in the reaction mixture, thereby reducing the concentration of available hydrides that can lead to the formation of Pd-H intermediates.

2. Optimize Your Ligand Choice:

  • The Problem: The ligand plays a crucial role in modulating the reactivity of the palladium center. Ligands that are not sufficiently electron-rich or sterically bulky may not promote reductive elimination of the desired product efficiently, allowing the debromination pathway to compete.

  • The Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are specifically designed to accelerate the reductive elimination step, which is the product-forming step in the catalytic cycle.[1] This increased rate of the desired reaction outcompetes the slower debromination pathway.

  • Experimental Protocol:

    • Protocol 1: Suzuki Coupling with Minimized Debromination

      • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

      • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

      • Add degassed solvent (e.g., toluene or dioxane).

      • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

3. Control the Reaction Temperature:

  • The Problem: High reaction temperatures can accelerate all reaction pathways, including the undesired debromination. In some cases, the activation energy for debromination might be lower, or the desired coupling pathway may have an optimal temperature beyond which side reactions increase.

  • The Solution: Lower the reaction temperature. Running the reaction at a milder temperature (e.g., 60-80 °C instead of >100 °C) can often suppress the debromination side reaction without significantly impacting the rate of the desired coupling, especially when using a highly active catalyst system.[2][3]

4. Consider the Solvent:

  • The Problem: Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents can serve as a hydride source, leading to the formation of Pd-H species.[1] Some aprotic polar solvents like DMF have also been observed to promote more dehalogenation than non-polar solvents like toluene.[4]

  • The Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1] Ensure your solvents are properly dried and degassed to remove water and oxygen.

G start High Debromination Observed base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->base ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) base->ligand temp Lower Reaction Temperature ligand->temp solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) temp->solvent check Problem Solved? solvent->check check->start No, Re-evaluate Substrate end Successful Coupling check->end Yes

Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product or debromination.

Question 3: My Sonogashira coupling of an aryl bromide is sluggish and gives the debrominated arene as the major product. What should I do?

Answer:

Debromination in Sonogashira coupling is often a sign that the catalytic cycle is not turning over efficiently. The strategies to address this involve both the palladium and the copper co-catalyst cycles.

1. The Role of the Copper Co-catalyst:

  • The Problem: A common issue is the inefficient formation of the copper(I) acetylide, which is the active nucleophile in the transmetalation step. If this step is slow, the palladium intermediate has more time to undergo side reactions.

  • The Solution:

    • Ensure Anhydrous and Anaerobic Conditions: The traditional Sonogashira reaction is sensitive to air and moisture, which can deactivate the catalysts. [5] * Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often employ specific ligands and bases that facilitate the direct reaction of the alkyne with the palladium center, bypassing the need for a copper co-catalyst and its associated side reactions.

[6][7]2. Optimizing the Base and Solvent:

  • The Problem: The amine base in a Sonogashira reaction (e.g., triethylamine or diisopropylethylamine) serves both as a base and sometimes as a solvent. It can also be a source of hydrides, especially at high temperatures.

  • The Solution:

    • Use a Milder Base: If possible, try a weaker base.

    • Aqueous Conditions: Modern protocols have been developed that allow the reaction to be performed in water, often at room temperature, which can significantly suppress debromination.

[6][7]3. Catalyst and Ligand Choice:

  • The Problem: A standard Pd(PPh₃)₄ catalyst may not be active enough for challenging substrates, leading to higher temperatures and more side reactions.

  • The Solution: Use a more active palladium source, such as PdCl₂(PPh₃)₂, or combine a palladium(II) salt with a suitable phosphine ligand. For copper-free variants, specific N-heterocyclic carbene (NHC) or phosphine ligands are often required.

Comparative Table of Reaction Conditions

ParameterTraditional SonogashiraOptimized for Low Debromination
Catalyst Pd(PPh₃)₄, CuIPdCl₂(CH₃CN)₂, specific phosphine
Solvent Amine (e.g., Et₃N), THFWater with surfactant (e.g., PTS)
Base TriethylamineTriethylamine
Temperature RefluxRoom Temperature
Atmosphere Strictly inertCan be more tolerant

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for minimizing debromination with electron-rich aryl bromides?

For electron-rich aryl bromides, which are generally less reactive towards oxidative addition, a highly active catalyst system is required to promote the desired coupling at a reasonable rate and temperature. The use of bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, is highly recommended. Alternatively, using a pre-formed palladacycle pre-catalyst incorporating one of these ligands can provide even greater activity and allow for lower reaction temperatures.

Q2: How does the choice of solvent affect the rate of debromination?

The solvent can influence debromination in several ways. *[8] As a Hydride Source: Protic solvents (alcohols, water) can directly provide a proton/hydride source for the formation of Pd-H species. *[1] Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. S[9][10]ome studies suggest that polar aprotic solvents like DMF can increase dehalogenation compared to non-polar solvents like toluene. *[4] Coordinating Solvents: Solvents can coordinate to the palladium center, influencing its reactivity and the selectivity of processes like oxidative addition.

[11][12]For minimizing debromination, anhydrous, non-polar aprotic solvents like toluene and dioxane are generally the safest choices.

[1][4]Q3: Can debromination be an issue with aryl chlorides and iodides as well?

Yes, but the propensity for dehalogenation generally follows the trend of C-X bond strength and reactivity: I > Br > Cl. *[1][13][14] Aryl Iodides: Are the most reactive towards oxidative addition but are also the most prone to dehalogenation. The C-I bond is weaker, making it more susceptible to various reduction pathways.

  • Aryl Chlorides: Are the least reactive towards oxidative addition and, consequently, are generally less prone to dehalogenation. However, the harsh conditions (high temperatures, strong bases, highly active catalysts) often required to activate aryl chlorides can sometimes lead to dehalogenation as a competing pathway.

Q4: Are there any general "best practices" to start with for a new reaction to avoid debromination from the outset?

Absolutely. When developing a new cross-coupling reaction with an aryl bromide, follow these initial guidelines:

  • Choose a Mild Base: Start with K₃PO₄.

  • Select a Modern Ligand: Use a bulky, electron-rich phosphine ligand (e.g., SPhos).

  • Use a Low to Moderate Temperature: Begin your optimization at around 80 °C.

  • Employ Anhydrous, Aprotic Solvents: Use degassed toluene or dioxane.

  • Use a Pre-catalyst: If available, a well-defined pre-catalyst can improve reproducibility and allow for milder conditions.

By starting with these conditions, you are setting up your reaction for success and minimizing the likelihood of significant debromination from the very first attempt.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2022). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. Retrieved from [Link]

  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PubMed. (2011). Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Reddit. (2022, October 7). Suzuki proto-dehalogenation problem. r/Chempros. Retrieved from [Link]

  • IGM. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. Retrieved from [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2017). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from [Link]

  • White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Reddit. (2022, July 31). BH amination side products and purification. r/chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2006). Minimisation of palladium content in Suzuki cross-coupling reactions. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • PubMed. (2013). Minimizing the amount of nitromethane in palladium-catalyzed cross-coupling with aryl halides. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • PubMed. (2018). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • University of York. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]

Sources

Work-up procedure to isolate Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful work-up and isolation of Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1). This document provides a detailed, field-proven protocol and addresses common challenges encountered during the purification process. Our goal is to equip you with the causal understanding behind each step, ensuring a robust and reproducible workflow.

Core Protocol: Extractive Work-up Following Electrophilic Bromination

This guide focuses on the work-up procedure following the synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate via the electrophilic bromination of an aromatic precursor, such as methyl 3-fluoro-2-methylbenzoate, using reagents like N-Bromosuccinimide (NBS) in strong acid.[1] This common synthetic route necessitates a thorough aqueous work-up to remove the acid catalyst, unreacted brominating agents, and other water-soluble byproducts.

Experimental Workflow Diagram

Workup_Procedure cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_isolation Isolation & Purification Phase Reaction Crude Reaction Mixture (Product, Acid Catalyst, Solvent, Unreacted Reagents, Byproducts) Quench 1. Quench Reaction (Pour onto ice water) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Wash_Bicarb 3. Bicarbonate Wash (Neutralize strong acid) Extraction->Wash_Bicarb Wash_Thio 4. Thiosulfate Wash (Optional) (Remove excess bromine color) Wash_Bicarb->Wash_Thio Wash_Brine 5. Brine Wash (Remove bulk water) Wash_Thio->Wash_Brine Drying 6. Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Wash_Brine->Drying Filtration 7. Filter Drying Agent Drying->Filtration Evaporation 8. Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification 9. Final Purification (Column Chromatography or Recrystallization) Evaporation->Purification Final_Product Pure Methyl 3-bromo-5-fluoro- 2-methylbenzoate Purification->Final_Product

Caption: Workflow for the isolation of Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Procedure: Once the reaction is deemed complete, allow the mixture to cool to room temperature. In a separate, appropriately sized beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.[1]

    • Causality: This step serves two primary purposes. First, it effectively halts the reaction by rapidly diluting the reagents and lowering the temperature. Second, it ensures that the strong acid catalyst (e.g., sulfuric acid) is diluted in a large volume of water, making the subsequent neutralization step safer and more controllable.

  • Liquid-Liquid Extraction:

    • Procedure: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc).[1] Perform the extraction three times (e.g., 3 x 500 mL for a 15 g scale reaction) to ensure complete recovery of the product.[1] Combine the organic layers.

    • Causality: The target ester is significantly more soluble in a nonpolar organic solvent like ethyl acetate than in the polar aqueous phase. This differential solubility allows for the physical separation of the product from water-soluble impurities.[2] Repeating the extraction maximizes the transfer of the product into the organic phase.

  • Neutralization Wash (Sodium Bicarbonate):

    • Procedure: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution carefully and swirl the unstoppered funnel initially to manage the rate of gas evolution before stoppering and shaking. Vent the separatory funnel frequently. Continue washing until no more effervescence is observed.

    • Causality: This is a critical step to remove any residual strong acid catalyst. Sodium bicarbonate is a weak base that neutralizes the acid (e.g., H₂SO₄) to form sodium sulfate, water, and carbon dioxide gas.[3] Using a weak base is crucial to prevent the hydrolysis of the desired methyl ester product back to its parent carboxylic acid, a common cause of yield loss. The evolution of CO₂ gas can cause a dangerous pressure buildup if not vented properly.[4]

  • Reductant Wash (Optional):

    • Procedure: If the organic layer has a persistent yellow or orange color due to residual bromine (Br₂), wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates.

    • Causality: Sodium thiosulfate is a reducing agent that quenches excess elemental bromine, converting it to colorless bromide ions (Br⁻), which are then partitioned into the aqueous layer.[4]

  • Brine Wash:

    • Procedure: Perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality: Brine has a very high salt concentration, which reduces the solubility of water in the organic layer.[2] This "pre-drying" step draws the majority of dissolved water out of the organic phase, making the subsequent drying step more efficient.[2]

  • Drying the Organic Layer:

    • Procedure: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps together and flows freely when the flask is swirled.[5]

    • Causality: Even after the brine wash, trace amounts of water remain dissolved in the organic solvent. Anhydrous salts like Na₂SO₄ form hydrates, effectively sequestering this residual water and ensuring the final product is not contaminated.[5]

  • Solvent Removal:

    • Procedure: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: This step removes the volatile extraction solvent, leaving behind the non-volatile crude ester product. The product may appear as a yellow oil or a semi-solid at this stage.[1]

  • Final Purification:

    • Procedure: The crude product should be purified by silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., a 50:1 v/v ratio).[1] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., methanol/toluene or toluene/petroleum ether) can be attempted.[6]

    • Causality: Chromatography separates the target compound from any remaining non-polar impurities or closely related side-products based on their differential adsorption to the silica gel stationary phase.[7] Recrystallization purifies a solid compound by leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[8]

Summary of Aqueous Wash Reagents
Wash StepReagentConcentrationPurpose
Neutralization Sodium Bicarbonate (NaHCO₃)Saturated AqueousNeutralize residual acid catalyst.[3]
Reductant (Optional) Sodium Thiosulfate (Na₂S₂O₃)~10% AqueousQuench excess elemental bromine.[4]
Final Wash Sodium Chloride (Brine)Saturated AqueousRemove bulk dissolved water.[2]

Troubleshooting Guide & FAQs

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can often be traced back to the work-up procedure.

  • Ester Hydrolysis: The most probable cause is the hydrolysis of your methyl ester back to the parent carboxylic acid during the work-up. This is often triggered by using a strong base (like NaOH) for neutralization or by prolonged contact with aqueous acidic or basic solutions.

    • Solution: Always use a weak base like cold, saturated sodium bicarbonate for neutralization and perform washes efficiently without letting layers sit for extended periods. You can confirm hydrolysis by taking a TLC or NMR of your crude product and looking for the presence of the starting carboxylic acid.

  • Incomplete Extraction: Your product may be more water-soluble than anticipated, leading to loss in the aqueous layers.

    • Solution: After the initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product.[5] Always check your aqueous layers by TLC before discarding them.

Q2: I've formed a stable emulsion between the organic and aqueous layers. How can I break it?

A2: Emulsions are colloidal suspensions of one liquid in another and are a frequent problem during extractions.[4]

  • Cause: Emulsions are often caused by the presence of acidic or basic impurities that act as surfactants. They are also more common with certain solvents like dichloromethane.[5]

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a significant volume of saturated brine. The increased ionic strength of the aqueous layer can help disrupt the emulsion and force separation.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Filtration: In severe cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the droplets forming the emulsion.

Q3: After the washes, my organic layer is still colored. Is this a problem?

A3: A persistent yellow or brown color often indicates the presence of impurities.

  • Cause: If the color is from excess bromine used in the reaction, it should be removed.[4] Other colored impurities may be organic byproducts.

  • Solution: Wash the organic layer with a 10% sodium thiosulfate solution. This should instantly quench any residual bromine.[4] If the color persists, it is likely due to an organic impurity that will need to be removed during the final column chromatography or crystallization step.

Q4: My product is an oil/semi-solid and won't crystallize. What should I do?

A4: The physical state of Methyl 3-bromo-5-fluoro-2-methylbenzoate can be variable. If crystallization fails, purification by column chromatography is the most reliable alternative.[1][9]

  • Tips for Crystallization:

    • Purity: Ensure the crude product is as clean as possible. An oily appearance often indicates the presence of impurities that inhibit crystal lattice formation.

    • Solvent Choice: Experiment with different solvent systems. A good system is one where the compound is soluble when hot but sparingly soluble when cold. Toluene/petroleum ether or methanol/water are common choices for esters.[6]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal if one is available.

    • Patience: Allow the solution to cool slowly to room temperature and then store it in a refrigerator or freezer for an extended period.

Q5: What are the key safety precautions for this work-up?

A5: Safety is paramount.

  • Acid Handling: The reaction likely contains a strong acid like H₂SO₄. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] When quenching, always add the acid mixture to water, never the other way around, to dissipate heat safely.[11]

  • Pressure Buildup: The bicarbonate wash generates CO₂ gas. Always vent the separatory funnel frequently by inverting it and opening the stopcock.[4] Failure to do so can lead to the stopper or the funnel itself being ejected.

  • Solvent Vapors: Perform all extractions and solvent removal steps in a well-ventilated fume hood to avoid inhaling organic solvent vapors.

References

Technical Support Center: Optimizing Sandmeyer-Type Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sandmeyer-type fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, with this powerful yet sensitive transformation. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively and optimize your reaction outcomes.

The conversion of an aromatic amine to an aryl fluoride via a diazonium salt intermediate, classically known as the Balz-Schiemann reaction, is a cornerstone of organofluorine chemistry.[1][2] However, its success is highly dependent on careful control of reaction parameters. This guide is structured in a question-and-answer format to directly address the common pitfalls you may be facing.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: My overall yield is very low, and I see a lot of dark, tar-like material in my reaction flask.

This is one of the most common issues and almost always points to the premature and uncontrolled decomposition of the aryl diazonium salt intermediate. These salts are notoriously unstable and can decompose through various pathways if not handled correctly.[3]

Q1.1: What is causing my diazonium salt to decompose so rapidly, and how can I prevent it?

Causality: The aryl diazonium cation is a high-energy intermediate. Its stability is a delicate balance influenced by temperature, pH, and the presence of water.[4][5] Elevated temperatures provide the activation energy needed for the C-N bond to cleave, leading to a cascade of side reactions.

Troubleshooting Protocol: Ensuring Diazonium Salt Stability

  • Strict Temperature Control (Diazotization): The initial formation of the diazonium salt from the aniline is highly exothermic. This step must be performed at low temperatures, typically between 0-5°C, using an ice-salt bath.[6] Letting the temperature rise even slightly can lead to immediate decomposition.

  • Maintain Acidic Conditions: Diazonium salts are most stable in strongly acidic aqueous solutions.[7] Under neutral or alkaline conditions, they can convert to diazohydroxides or diazotates, which are prone to forming highly colored azo-coupled byproducts or undergoing radical decomposition.[5][8] Ensure you have an excess of acid (e.g., HCl, H2SO4) during the diazotization step.

  • Minimize Water in the Decomposition Step: While the diazotization is done in an aqueous medium, the presence of water during the subsequent thermal decomposition (the fluorination step) can lead to the formation of phenols as a major byproduct.[9][10] This occurs via an SN1-type mechanism where the aryl cation is trapped by water.[9] Therefore, it is crucial to isolate and thoroughly dry the diazonium tetrafluoroborate salt before heating.

  • Consider Your Substrate's Electronics: Anilines with strongly electron-donating groups in the ortho or para positions often form less stable diazonium salts and may require even more stringent temperature control.[11] Conversely, electron-withdrawing groups tend to increase the stability of the diazonium salt.[12]

Q1.2: I've isolated my diazonium salt, but the decomposition is still violent and uncontrolled upon heating. What's happening?

Causality: The thermal decomposition of dry diazonium tetrafluoroborate salts can be highly exothermic and, in some cases, explosive.[3][13] This is a significant safety concern, especially on a larger scale.[14] The issue is often exacerbated by non-uniform heating or residual solvent.

Troubleshooting Protocol: Controlled Thermal Decomposition

  • Use a High-Boiling, Inert Solvent: Instead of heating the dry salt directly (pyrolysis), which can be dangerous, perform the decomposition in a high-boiling, non-polar solvent.[13][15] This allows for more uniform heat transfer and better temperature control. Low- or non-polar solvents can also improve yields by favoring the desired fluorination pathway over side reactions.[15][16][17][18]

SolventBoiling Point (°C)PolarityComments
Hexane69Non-polarGood for many substrates, inexpensive.[15][16]
Toluene111Non-polarHigher boiling point allows for a wider temperature range.
Chlorobenzene132Low-polarCan improve solubility of some diazonium salts.[16]
Perfluoroalkanes (e.g., C6F14)56Non-polarCan lead to good thermal decomposition at lower temperatures.[16]
  • Gradual Heating: Heat the reaction mixture slowly and incrementally. A rapid temperature increase can initiate a runaway reaction.

  • Consider Photochemical Decomposition: As an alternative to high temperatures, the decomposition can be induced photochemically, often at much lower temperatures, which can significantly reduce side product formation.[2] This is particularly useful for thermally sensitive substrates.

  • Continuous Flow Chemistry: For larger scale reactions, continuous flow reactors offer a much safer way to handle potentially explosive intermediates.[13][14][19] The small reaction volume at any given time minimizes the risk of a thermal runaway.

Problem 2: My reaction seems to work, but my yield of the desired aryl fluoride is low, and I've identified other major byproducts.

This indicates that while the diazonium salt is decomposing, it's not following the desired fluorination pathway. Identifying the major byproducts is key to diagnosing the issue.

Q2.1: My major byproduct is the corresponding phenol. How do I suppress its formation?

Causality: As mentioned, phenol formation is a classic side reaction resulting from the aryl cation intermediate being trapped by water.[9][10]

Troubleshooting Protocol: Minimizing Phenol Formation

  • Rigorous Drying of the Diazonium Salt: Before the thermal decomposition step, ensure your isolated diazonium tetrafluoroborate is completely dry. This is the most critical step to prevent phenol formation.

  • Anhydrous Conditions: Use anhydrous solvents for the decomposition step and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Alternative Fluoride Sources: Consider using an in situ diazotization protocol in a non-aqueous medium. For example, using tert-butyl nitrite and BF3·OEt2 can generate and decompose the diazonium salt in one pot, avoiding the isolation of the salt and minimizing its exposure to water.[13]

Q2.2: I'm observing the formation of biaryl or other coupling products. What is the cause?

Causality: The formation of biaryl products suggests a radical-mediated pathway is competing with the desired SN1-type mechanism.[20] In some cases, the initially formed phenol can also couple with unreacted diazonium salt to form colored azo compounds, especially if the pH is not sufficiently acidic.[10]

Troubleshooting Protocol: Suppressing Radical and Coupling Side Reactions

  • Ensure Complete Diazotization: Unreacted aniline can participate in side reactions. Use a slight excess of the diazotizing agent (e.g., NaNO2) and confirm the absence of the starting aniline before proceeding.

  • Maintain Low pH: As discussed, keeping the reaction medium strongly acidic during diazotization and workup will prevent the formation of phenoxides that lead to azo coupling.[10]

  • Scrutinize Your Reagents: Impurities, particularly certain metal ions, can initiate radical decomposition pathways. Use high-purity reagents and solvents.

  • Modern Copper-Mediated Methods: For some substrates, traditional Sandmeyer conditions (using Cu(I) salts) can favor radical pathways.[20] However, recent advances have shown that copper can mediate direct fluoro-deamination.[21][22] A key challenge here is the disproportionation of Cu(I) by fluoride into Cu(0) and insoluble CuF2, which can impede the reaction.[21][22] Using a phase-transfer catalyst with a sparingly soluble fluoride source like KF can maintain a low concentration of fluoride ions in solution, mitigating this issue.[21]

Workflow & Decision-Making Diagram

The following diagram illustrates a troubleshooting workflow for low yields in Sandmeyer-type fluorination.

Troubleshooting_Sandmeyer_Fluorination start Low Yield in Sandmeyer Fluorination check_decomposition Observe uncontrolled decomposition (tar, gas evolution)? start->check_decomposition sub_problem_stability Issue: Diazonium Salt Instability check_decomposition->sub_problem_stability YES check_byproducts Major byproduct identified? check_decomposition->check_byproducts NO yes_decomp YES no_decomp NO solution_temp Action: Strict temperature control (0-5 °C) during diazotization. sub_problem_stability->solution_temp solution_acid Action: Ensure excess acid is present. sub_problem_stability->solution_acid solution_solvent Action: Decompose in a high-boiling, non-polar solvent. sub_problem_stability->solution_solvent solution_flow Action: Consider continuous flow for safer scale-up. sub_problem_stability->solution_flow sub_problem_phenol Issue: Water Contamination check_byproducts->sub_problem_phenol Phenol sub_problem_radical Issue: Radical/Coupling Side Reactions check_byproducts->sub_problem_radical Biaryl/Azo sub_problem_conversion Issue: Incomplete Reaction check_byproducts->sub_problem_conversion Starting Material Remains phenol Phenol biaryl Biaryl / Azo no_byproduct Starting material remains solution_dry Action: Rigorously dry diazonium salt and use anhydrous solvents. sub_problem_phenol->solution_dry solution_insitu Action: Use in situ non-aqueous diazotization method. sub_problem_phenol->solution_insitu solution_pH Action: Maintain low pH to prevent azo coupling. sub_problem_radical->solution_pH solution_reagents Action: Use high-purity reagents. sub_problem_radical->solution_reagents solution_temp_decomp Action: Increase decomposition temperature or switch to a higher boiling solvent. sub_problem_conversion->solution_temp_decomp solution_reagent Action: Evaluate alternative fluoride sources (e.g., PF6-, SbF6-).[1] sub_problem_conversion->solution_reagent

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide: ¹H and ¹³C NMR Analysis of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural characterization of novel small molecules is paramount. Methyl 3-bromo-5-fluoro-2-methylbenzoate is a polysubstituted aromatic compound whose utility in synthesis is defined by the precise arrangement of its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating such molecular structures in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra expected for Methyl 3-bromo-5-fluoro-2-methylbenzoate. In the absence of readily available experimental spectra, we present a rigorously predicted dataset derived from established principles of substituent effects, coupling constants, and empirical data from analogous structures. This comparative approach not only serves as a reference for the title compound but also illustrates the fundamental principles of spectral interpretation for complex aromatic systems.

Experimental Protocols: Acquiring High-Resolution NMR Data

To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is essential. The following methodology represents a robust approach for the analysis of small organic molecules like Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the analyte, Methyl 3-bromo-5-fluoro-2-methylbenzoate.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is effective for a wide range of organic compounds and has well-known residual solvent peaks.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex coupling patterns in substituted aromatic rings.

    • Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters : Set the spectral width to encompass the expected range of chemical shifts (e.g., -1 to 13 ppm). A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.[1]

    • Accumulate 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to produce a spectrum of singlets, simplifying the analysis by removing C-H coupling.

    • Key Parameters : Set a wider spectral width (e.g., 0 to 220 ppm) to cover both aliphatic and carbonyl carbons.[2] A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons which have longer relaxation times.[3]

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Weigh Analyte (5-10 mg) P2 Dissolve in CDCl3 with TMS P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C{1H} Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to TMS (0 ppm) D2->D3 D4 Integration & Peak Picking D3->D4 Final_Spectra Final_Spectra D4->Final_Spectra Final Spectra & Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 3-bromo-5-fluoro-2-methylbenzoate is expected to show four distinct signals corresponding to the two aromatic protons, the ester methyl protons, and the aryl-methyl protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-4~7.65Doublet of doublets (dd)1HAr-H Deshielded by the adjacent bromine and the ester group. Coupled to both H-6 and the fluorine at C-5.
H-6~7.40Doublet of doublets (dd)1HAr-H Influenced by the ortho-fluorine and meta-bromine. Coupled to H-4 and the fluorine at C-5.
OCH₃~3.90Singlet (s)3H-CO₂CHTypical chemical shift for a methyl ester. No adjacent protons to couple with.
Ar-CH₃~2.50Singlet (s)3HAr-CHTypical shift for a methyl group on an aromatic ring. The ortho-ester can cause a slight downfield shift.[4]
Causality Behind the Predictions:
  • Aromatic Protons (H-4, H-6) : The two aromatic protons are non-equivalent. H-4 is positioned between a bromine atom and the C-CO₂CH₃ carbon. H-6 is positioned between the fluorine atom and the C-CO₂CH₃ carbon. The chemical shifts are influenced by the additive effects of all substituents.[5] The key feature will be the coupling patterns.

    • H-H Coupling : H-4 and H-6 will exhibit a meta coupling (⁴JHH) of approximately 2-3 Hz.

    • H-F Coupling : Crucially, both protons will also couple to the fluorine atom. The ortho coupling (³JHF) for H-6 is typically larger (6-10 Hz) than the meta coupling (⁴JHF) for H-4 (4-8 Hz).[6] This results in both signals appearing as a doublet of doublets.

  • Methyl Groups : Both the ester methyl (-OCH₃) and the aryl-methyl (-CH₃) protons are isolated from other protons, thus they are expected to appear as sharp singlets. The ester methyl group is significantly more deshielded due to its attachment to an electronegative oxygen atom.[7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display nine unique signals, as all carbons in the molecule are in chemically distinct environments. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for definitive assignments.[8]

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)AssignmentRationale
C=O~165Singlet (s)C =OTypical range for an ester carbonyl.[2] May show a very small ⁵JCF coupling.
C-5~162Doublet (d), ¹JCF ≈ 250 HzC -FDirect attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling constant.[9]
C-1~135Doublet (d), ³JCF ≈ 3 HzC -CO₂CH₃Quaternary carbon attached to the ester. Shift influenced by ortho-methyl and meta-fluoro groups.
C-2~133Doublet (d), ³JCF ≈ 5 HzC -CH₃Quaternary carbon attached to the methyl group. The "ortho effect" can influence this shift.[10]
C-3~122Doublet (d), ²JCF ≈ 25 HzC -BrCarbon attached to bromine is deshielded, but less so than the carbon attached to fluorine.[11] A two-bond C-F coupling is expected.
C-6~120Doublet (d), ²JCF ≈ 22 HzC -HShielded by ortho-fluorine's electron-donating resonance effect. Shows a significant two-bond C-F coupling.
C-4~118Doublet (d), ⁴JCF ≈ 3 HzC -HShielded by para-fluorine's resonance effect. A smaller four-bond C-F coupling is expected.
OCH₃~52Singlet (s)-OC H₃Standard chemical shift for a methyl ester carbon.[12]
Ar-CH₃~20Singlet (s)Ar-C H₃Typical chemical shift for an aryl-methyl carbon.
Causality Behind the Predictions:
  • Substituent Effects : The chemical shifts of the aromatic carbons are governed by the electronic effects of the substituents.

    • Fluorine : Strongly deshields the directly attached carbon (C-5) via an inductive effect but shields the ortho (C-6) and para (C-4) positions through a resonance (π-donation) effect.[13]

    • Bromine : The "heavy atom effect" of bromine can cause the C-3 signal to be broader and shifted to a degree that is sometimes difficult to predict with simple additivity rules.[14]

    • Ortho Effect : The methyl group at C-2 and the ester at C-1 are ortho to each other. This can cause steric hindrance, forcing the ester group slightly out of the plane of the aromatic ring and altering the electronic environment.[10][15]

  • Carbon-Fluorine Coupling : The magnitude of the nJCF coupling constant typically decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J).[16][17] Observing this pattern of doublets is a definitive confirmation of the assignments for C-1 through C-6.

Comparative Analysis: Isolating Substituent Effects

To appreciate the spectral contribution of each substituent, it is instructive to compare the predicted data for our target molecule with the known experimental data of simpler, related methyl benzoates.

CompoundAr-H (δ, ppm)Ar-CH₃ (δ, ppm)OCH₃ (δ, ppm)C=O (δ, ppm)
Methyl Benzoate7.4-8.0N/A~3.9~167
Methyl 2-Methylbenzoate7.2-7.9~2.6[4]~3.9~168
Methyl 3-Bromobenzoate7.3-8.1[7]N/A~3.9~165.5[7]
Methyl 3-bromo-5-fluoro-2-methylbenzoate (Predicted) ~7.40, ~7.65 ~2.50 ~3.90 ~165

This comparison highlights how the addition of bromo and fluoro groups modifies the aromatic proton environment, splitting the signals and shifting them according to their electronic properties, while the methyl and ester proton signals remain relatively consistent.

Spectral_Assignment_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis Start Analyze Full Spectrum H_Signals Identify 4 Signal Regions: - Aromatic (2H) - OCH3 (3H) - Ar-CH3 (3H) Start->H_Signals C_Signals Identify 9 Unique Carbon Signals Start->C_Signals H_Shifts Assign Singlets: ~3.9 ppm to OCH3 ~2.5 ppm to Ar-CH3 H_Signals->H_Shifts H_Coupling Analyze Aromatic Region: - Two dd signals confirm H-F & H-H coupling - Assign based on JHF magnitudes H_Shifts->H_Coupling Final Final H_Coupling->Final Confirm Structure C_CF_Coupling Locate large 1JCF doublet (~162 ppm) Assign to C-F (C-5) C_Signals->C_CF_Coupling C_Assign Use other nJCF values and substituent effects to assign all other aromatic carbons C_CF_Coupling->C_Assign C_Quat Assign remaining signals: ~165 ppm to C=O ~52 ppm to OCH3 ~20 ppm to Ar-CH3 C_Assign->C_Quat C_Quat->Final Confirm Structure

Caption: Logical workflow for the structural assignment using ¹H and ¹³C NMR data.

Conclusion

The comprehensive NMR analysis of Methyl 3-bromo-5-fluoro-2-methylbenzoate provides a unique spectral fingerprint essential for its identification and quality control. The predicted ¹H spectrum is characterized by two distinct doublet-of-doublets in the aromatic region, a direct consequence of both proton-proton and proton-fluorine coupling. The ¹³C spectrum is even more definitive, with the position and multiplicity of the aromatic signals being heavily influenced by characteristic, distance-dependent C-F coupling constants. This guide serves as a robust framework for researchers, offering both a detailed predictive dataset and an explanation of the underlying physical organic principles that govern the spectral outcome.

References

  • Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242.
  • Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242.
  • Pelloni, S., Lazzeretti, P., & Zanasi, R. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1573-1581.
  • ACD/Labs. (2008).
  • Weigert, F. J., & Roberts, J. D. (1971). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Journal of the American Chemical Society, 93(10), 2361-2364.
  • Lichter, R. L., & Wasylishen, R. E. (1971). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 93(13), 3230-3232.
  • Supporting Information for various syntheses including substituted benzoic acids. (n.d.). Royal Society of Chemistry.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1976). Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10). Pergamon Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOusZcurBkn9hnixLpPxZ2ecQeH6FZSRW7fIwM2pU6i-zSX8VtdOGBiqcDinEsbdr7CVoFCUmeSA_SwNramIYL6A8iL1GNsQdi5XEYQLIGIzdEnPCQAHej1ChjoyQM1yfETQagrI0A4YSnLHZ2ctPBcKhkrK0dRk4Hb93meRDJHAke4mUYY1e58_7qFuP8foU=]([Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Substituted benzoates, a class of compounds frequently employed in the pharmaceutical industry as preservatives, intermediates, or even as active moieties, are no exception.[1] Their purity profile can directly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of these critical compounds, complete with supporting experimental data and validated protocols.

The Imperative of Purity in Pharmaceutical Development

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specific thresholds, which are determined by the maximum daily dose of the drug.[5][6] Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the drug substance, or interaction with excipients.[7][8][9] Understanding and controlling these impurities is a critical aspect of drug development and manufacturing.

A Tale of Two Techniques: HPLC-UV and LC-MS

At the forefront of purity analysis are the powerful separation techniques of HPLC and its hyphenated counterpart, LC-MS. While both leverage the principles of liquid chromatography to separate components of a mixture, their detection capabilities set them apart, offering distinct advantages and limitations in the context of impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control

HPLC with UV detection is a robust, reliable, and widely adopted technique for routine quality control and purity assessment.[7] Its strengths lie in its precision, accuracy, and cost-effectiveness. For substituted benzoates, which typically contain a chromophoric benzene ring, UV detection provides excellent sensitivity for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Investigator for In-Depth Characterization

When the identity of an impurity is unknown, or when impurities are present at very low levels, LC-MS becomes an indispensable tool. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS provides not only retention time data but also crucial mass-to-charge ratio (m/z) information, which can be used to elucidate the structure of unknown impurities.[10][11] Comparative studies have consistently demonstrated the higher sensitivity and specificity of LC-MS in impurity detection compared to HPLC-UV.[12]

Comparative Analysis: HPLC-UV vs. LC-MS for Substituted Benzoate Purity

To illustrate the practical differences between these two techniques, let's consider the purity analysis of a common substituted benzoate, methylparaben, which is synthesized by the esterification of p-hydroxybenzoic acid with methanol.[9][13] A potential process-related impurity in this synthesis is the unreacted starting material, p-hydroxybenzoic acid. Furthermore, hydrolysis of the ester bond in methylparaben can lead to the formation of p-hydroxybenzoic acid as a degradation product.[2]

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis of known impurities and assay of the main component.Identification of unknown impurities, quantification of trace-level impurities, and confirmation of known impurities.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range. Can detect impurities at levels as low as 0.001%.[12]
Specificity Relies on chromatographic separation and UV absorbance, which may not be unique for co-eluting compounds.High, based on both chromatographic separation and unique mass-to-charge ratios of analytes.
Information Provided Retention time and quantitative data (peak area/height).Retention time, quantitative data, and mass-to-charge ratio (m/z) for structural elucidation.
Cost & Complexity Lower initial investment and operational costs; relatively simpler to operate.Higher initial investment and operational costs; requires more specialized expertise.
Regulatory Standing Widely accepted for routine QC and release testing.Essential for impurity identification and characterization to meet regulatory requirements (e.g., ICH Q3A).[2][3][5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the purity analysis of a substituted benzoate, using methylparaben as an example.

Protocol 1: HPLC-UV Method for Quantification of Methylparaben and p-Hydroxybenzoic Acid

This method is suitable for the routine quality control of methylparaben to quantify its purity and the level of the known impurity, p-hydroxybenzoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) with 0.1% acetic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve methylparaben and p-hydroxybenzoic acid reference standards in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte and impurity.

  • Sample Preparation: Accurately weigh a sample of the substituted benzoate, dissolve it in the mobile phase, and dilute to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks of methylparaben and p-hydroxybenzoic acid based on their retention times compared to the standards. Calculate the percentage of the impurity and the assay of the main component using the peak areas.

Protocol 2: LC-MS Method for Identification and Quantification of Unknown Impurities

This method is designed for the identification of unknown process-related or degradation impurities in a substituted benzoate sample.

Chromatographic Conditions (similar to HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like benzoates.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Data Analysis: The acquired data is processed to identify peaks corresponding to potential impurities. The accurate mass measurement from a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can be used to propose elemental compositions for the unknown impurities. Further structural information can be obtained through tandem MS (MS/MS) experiments to generate fragmentation patterns.[10]

Visualizing the Workflow: From Synthesis to Purity Assessment

The following diagrams illustrate the typical synthesis of a substituted benzoate and the subsequent analytical workflow for purity analysis.

cluster_synthesis Synthesis of Methylparaben cluster_purification Purification p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Esterification Esterification p-Hydroxybenzoic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Methylparaben_Crude Crude Methylparaben Esterification->Methylparaben_Crude Recrystallization Recrystallization Methylparaben_Crude->Recrystallization Pure_Methylparaben Pure Methylparaben Recrystallization->Pure_Methylparaben

Caption: Synthesis and purification of methylparaben.

Sample Substituted Benzoate Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS Quantification Quantification of Known Impurities & Assay HPLC_UV->Quantification Identification Identification of Unknown Impurities LC_MS->Identification Purity_Report Comprehensive Purity Report Quantification->Purity_Report Structural_Elucidation Structural Elucidation (MS/MS) Identification->Structural_Elucidation Structural_Elucidation->Purity_Report

Caption: Analytical workflow for purity assessment.

Conclusion: A Synergistic Approach to Ensuring Purity

In the rigorous landscape of pharmaceutical development, HPLC-UV and LC-MS are not competing but rather complementary techniques for the purity analysis of substituted benzoates. HPLC-UV remains the gold standard for routine quality control, offering reliable and cost-effective quantification of the API and known impurities. However, for comprehensive impurity profiling, the identification of unknown process-related impurities and degradation products, and meeting the stringent demands of regulatory agencies, LC-MS is an unparalleled and essential tool.

By judiciously applying both techniques, researchers and drug development professionals can build a robust and self-validating system for purity analysis. This synergistic approach ensures a thorough understanding of the impurity profile of substituted benzoates, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. ResearchGate. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Force Degradation Study of Rizatriptan Benzoate by Rp - HPLC Method. Biomedical Journal of Scientific & Technical Research. [Link]

  • Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Juniper Publishers. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate. [Link]

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity-profiling-of-pharmaceuticals/]([Link] impurity-profiling-of-pharmaceuticals/)

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]

  • Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. ACG Publications. [Link]

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. [Link]

  • Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. PubMed. [Link]

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. ResearchGate. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

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A Comparative Guide to the Reactivity of Aryl Bromides and Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The choice between an aryl bromide and an aryl iodide as a coupling partner is a critical decision in the design of synthetic routes, particularly within the fast-paced environments of pharmaceutical and materials science research. This guide provides an in-depth comparison of their reactivity in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data, to inform rational substrate selection.

Chapter 1: The Fundamental Difference: Carbon-Halogen Bond Properties

The divergent reactivity of aryl iodides and bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This difference in bond dissociation energy (BDE) is the primary determinant of the reactivity hierarchy observed in catalysis.[3]

PropertyAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Implication for Catalysis
Avg. C-X BDE (kJ/mol) ~213-290~285-350Lower energy required to break the C-I bond, facilitating easier reaction initiation.[4][5]
Avg. C-X Bond Length (Å) ~2.10~1.91The longer, more diffuse C-I bond orbital has better overlap with the palladium catalyst's orbitals.
Electronegativity of X ~2.66~2.96Influences bond polarity, which can affect the mechanism of oxidative addition.

Note: BDE values can vary based on the specific aryl substitution.[6]

Chapter 2: Mechanistic Implications: The Critical Oxidative Addition Step

In numerous palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions—the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8] This step involves the cleavage of the C-X bond and the formation of an organopalladium(II) intermediate. For many systems, this is the rate-determining step of the entire catalytic cycle.[1][9]

The general reactivity trend for this crucial step is: Ar-I > Ar-Br > Ar-Cl .[2][3]

The lower bond dissociation energy of the C-I bond means that aryl iodides undergo oxidative addition much more readily and at a faster rate than aryl bromides.[1] This translates directly to tangible experimental advantages: reactions with aryl iodides can often be conducted at lower temperatures, with lower catalyst loadings, and achieve completion in shorter timeframes.[1][2]

Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix Ar-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pdiix Ar-X pdiir Ar-Pd(II)(R)L₂ pdiix->pdiir R-M pdiir->pd0 Ar-R arx Ar-X (Aryl Halide) rm R-M (Coupling Partner) arr Ar-R (Product)

Caption: Oxidative addition is typically the rate-limiting and selectivity-determining step.

Chapter 3: Head-to-Head Comparison in Key Reactions

The theoretical reactivity advantage of aryl iodides translates into practical performance differences across various cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly biaryl structures. The higher reactivity of aryl iodides is generally beneficial, although some nuances exist.[1] Under certain conditions, especially at lower temperatures with traditional phosphine ligands, the resulting palladium-iodide intermediate can be slow to turn over, paradoxically leading to less efficient coupling compared to the bromide analogue.[1][10] However, in most applications, the iodide's reactivity allows for milder conditions.

Comparative Data: Suzuki-Miyaura Coupling

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePd/CK₂CO₃DMF (MW)Reflux0.5 - 1.541 - 92[1]
4-BromoanisolePd/RHA-EtOH10024~95[1]
Aryl IodidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606High[11]
Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80 - 1102 - 2485 - 95[3][11]

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Add a suitable solvent, such as toluene or a mixture of DME/water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the reactivity difference is often pronounced. Aryl iodides typically provide higher product yields than the corresponding bromides and chlorides.[12] Kinetic studies have shown that while oxidative addition is faster for aryl iodides, the migratory insertion step can sometimes become turnover-limiting.[12][13]

Comparative Data: Heck Reaction

Aryl HalideOlefinCatalystBaseTemp (°C)Yield (%)Reference
Aryl Iodiden-Butyl AcrylatePd-based--up to 99[12]
Aryl Bromiden-Butyl AcrylatePd-based--up to 96[12]
Aryl IodideMethyl AcrylatePd(OAc)₂/PPh₃Et₃N100High[13]
Aryl BromideStyrenePd(OAc)₂/PhosphineK₂CO₃120Moderate-High[14]

Representative Protocol: Heck Reaction of Iodobenzene

  • In a flask purged with an inert gas, combine iodobenzene (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add a suitable base, such as triethylamine (Et₃N, 1.5 mmol), and a solvent like DMF or acetonitrile.

  • Heat the mixture to 80-120 °C, monitoring the reaction's progress by TLC or GC.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the resulting stilbene derivative via flash chromatography or recrystallization.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds. While early catalyst systems struggled with aryl iodides due to the formation of stable, off-cycle palladium-iodide dimer complexes, the development of bidentate phosphine ligands (e.g., BINAP, DPPF) overcame this issue.[15] Modern catalysts now allow for the efficient coupling of virtually any amine with a wide range of aryl halides, with iodides often reacting under milder conditions.[15][16] In some nickel-catalyzed systems, aryl iodides can be selectively aminated in the presence of aryl bromides and chlorides.[17]

Comparative Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseTemp (°C)Yield (%)Reference
Aryl IodidePrimary/SecondaryPd/BINAPNaOt-BuRT - 100Good[18]
Aryl BromidePrimary/SecondaryPd₂ (dba)₃ / XPhosK₃PO₄80 - 110High[19]
Aryl IodideAnilineNi(acac)₂ / PhB(pin)K₃PO₄120High[17]
Aryl BromideAnilineNi(acac)₂ / PhB(pin)K₃PO₄120No Reaction[17]

Representative Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole

  • Charge a glovebox-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand like XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Add 4-bromoanisole (1.0 mmol) and the desired amine (e.g., morpholine, 1.2 mmol).

  • Evacuate and backfill the tube with argon, then add anhydrous toluene via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C for the required time (typically 4-24 hours).

  • Cool the reaction, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the desired aryl amine.

Chapter 4: Practical Considerations & Experimental Design

The choice between an aryl iodide and a bromide is not based solely on reactivity but also on a pragmatic assessment of cost, availability, and strategic goals.

  • Cost and Availability : Aryl bromides are generally more commercially available and significantly less expensive than their iodinated counterparts.[1] For large-scale synthesis and process development, a synthetic route utilizing a cheaper aryl bromide is often preferred, even if it requires more optimization.[1][20]

  • Synthesis Stage : In the early stages of drug discovery, the higher cost of aryl iodides is often justified by the need for rapid analog synthesis and proof-of-concept validation.[1] Their high reactivity allows for the use of more sensitive or complex coupling partners under mild conditions, accelerating the generation of new chemical entities.

  • Substrate Sensitivity : For substrates that are thermally sensitive or prone to side reactions like β-hydride elimination, the milder conditions afforded by aryl iodides can be a decisive advantage, leading to cleaner reactions and higher yields.[8]

  • Catalyst Poisoning : While highly reactive, iodide can sometimes act as a strong ligand for the palladium center, forming inactive palladium dimers and slowing down the catalytic cycle.[8] This is a key consideration when selecting ligands and reaction conditions.

References

A Comparative Guide to Synthetic Routes for Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a key structural motif in numerous pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a benzoic acid backbone, makes it a valuable building block for creating complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical research and development community.

This guide provides an in-depth comparison of two primary synthetic pathways to Methyl 3-bromo-5-fluoro-2-methylbenzoate: Route 1: Electrophilic Aromatic Bromination and Route 2: The Sandmeyer Reaction . Each route is evaluated based on its chemical principles, experimental protocol, yield, safety, scalability, and cost-effectiveness, providing researchers with the critical information needed to select the optimal method for their specific requirements.

Route 1: Electrophilic Aromatic Bromination of a Benzoic Acid Derivative

This synthetic approach leverages the directing effects of the substituents on the benzene ring to introduce a bromine atom at the desired position through electrophilic aromatic substitution. The synthesis commences with the commercially available 3-fluoro-2-methylbenzoic acid.

Chemical Strategy and Mechanistic Insight

The core of this route is a two-step process:

  • Fischer-Speier Esterification: The initial step involves the conversion of 3-fluoro-2-methylbenzoic acid to its corresponding methyl ester. This acid-catalyzed reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by methanol, followed by elimination of water, yields the desired ester, Methyl 3-fluoro-2-methylbenzoate.

  • Electrophilic Aromatic Bromination: The subsequent bromination of the methyl ester intermediate is a classic example of electrophilic aromatic substitution. In the presence of a strong acid like sulfuric acid, N-bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br+). The existing substituents on the aromatic ring direct the incoming electrophile. The methyl group is an ortho-, para-director, while the fluorine and ester groups are deactivating meta-directors. The regiochemical outcome is a result of the interplay of these directing effects, leading to the desired 3-bromo product.

Experimental Protocol

Step 1: Synthesis of Methyl 3-fluoro-2-methylbenzoate

A solution of 3-fluoro-2-methylbenzoic acid in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Methyl 3-fluoro-2-methylbenzoate.

Step 2: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate

To a solution of Methyl 3-fluoro-2-methylbenzoate (15 g, 90 mmol) in concentrated sulfuric acid (200 mL) cooled in an ice bath to below 5°C, N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) is added portionwise. The resulting mixture is stirred at 0°C for 3 hours, then at room temperature for 16 hours. The reaction mixture is then slowly poured into ice water (2L) and extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1, v/v) affords Methyl 3-bromo-5-fluoro-2-methylbenzoate.[1]

Route 2: The Sandmeyer Reaction of an Aniline Derivative

This alternative pathway utilizes the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including halogens. This route begins with the synthesis of an appropriate amino-substituted benzoic acid.

Chemical Strategy and Mechanistic Insight

The Sandmeyer reaction provides a powerful method for introducing a bromine atom onto the aromatic ring, often with high regioselectivity that may be difficult to achieve through direct electrophilic substitution. The key steps are:

  • Diazotization: An aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HBr), at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Copper(I)-Catalyzed Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[2][3][4]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid

2-Aminobenzoic acid is brominated using a solution of bromine in glacial acetic acid. The resulting 2-amino-5-bromobenzoic acid can be purified by recrystallization.[5][6]

Step 2: Esterification of 2-Amino-5-bromobenzoic acid

The 2-amino-5-bromobenzoic acid is then esterified, for example, using methanol and a catalytic amount of sulfuric acid under reflux, to yield Methyl 2-amino-5-bromobenzoate.

Step 3: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate via a modified Sandmeyer approach (hypothetical extension)

While a direct Sandmeyer reaction from a readily available precursor to the final product is not explicitly detailed in the search results, a plausible multi-step sequence can be envisioned. A more direct, though less documented, approach would involve starting with 3-amino-5-fluoro-2-methylbenzoic acid, performing a Sandmeyer reaction to introduce the bromine, and finally esterifying the carboxylic acid. A patent describes a similar transformation starting from 2-methyl-3-amino-5-bromobenzoic acid methyl ester using hexafluorophosphoric acid and sodium nitrite.[7] This suggests the feasibility of a Sandmeyer-type approach.

A representative Sandmeyer bromination protocol is as follows: To a suspension of the amino-benzoic acid ester (e.g., Methyl 2-amino-4-fluoro-5-methylbenzoate, 12 mmol) in 48% hydrobromic acid (80 mL) at 0°C, an aqueous solution of sodium nitrite (12 mmol) is added, and the mixture is stirred for 30 minutes. Copper(I) bromide (12 mmol) is then added at 0°C, and the reaction is stirred at room temperature for 1 hour. The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[2]

Comparison of Synthetic Routes

FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material 3-Fluoro-2-methylbenzoic acid2-Aminobenzoic acid or a substituted aniline derivative
Number of Steps 23 or more (depending on precursor synthesis)
Key Reagents NBS, H₂SO₄, MethanolNaNO₂, HBr, CuBr, Methanol, H₂SO₄
Overall Yield Moderate to GoodVariable, often moderate
Scalability Generally good, but handling large volumes of H₂SO₄ can be a challenge.Can be challenging due to the potential instability of diazonium salts and the need for strict temperature control.
Safety Considerations Use of concentrated sulfuric acid requires caution. NBS is a lachrymator.Diazonium salts can be explosive if allowed to dry. Sodium nitrite is toxic. Handling of HBr requires care.
Cost-Effectiveness Starting material is relatively inexpensive. Reagents are common and affordable.Starting materials are generally inexpensive, but the multi-step nature can increase overall cost.

Experimental Workflows

Route 1: Electrophilic Bromination Workflow

Caption: Workflow for the Electrophilic Bromination route.

Route 2: Sandmeyer Reaction Workflow

Sources

A Senior Application Scientist's Guide to Navigating Isomeric Complexity: Methyl 3-bromo-5-fluoro-2-methylbenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and ultimate success. Polysubstituted aromatic compounds, such as the isomers of methyl bromo-fluoro-methylbenzoate, are foundational scaffolds in the construction of complex molecular architectures. This guide provides an in-depth comparison of methyl 3-bromo-5-fluoro-2-methylbenzoate with its key isomers, offering field-proven insights into how subtle changes in substituent positioning can profoundly impact synthetic outcomes. We will delve into the interplay of electronic and steric effects, supported by theoretical rationale and representative experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Substituted Benzoates

Substituted benzoates are invaluable intermediates in organic synthesis, particularly in the realm of cross-coupling reactions. The presence of a bromine atom provides a reactive handle for palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The additional fluoro and methyl substituents, along with the methyl ester, modulate the electronic properties and steric environment of the aromatic ring, influencing reactivity and selectivity in subsequent transformations. This multi-functional nature makes these compounds highly sought after in the synthesis of kinase inhibitors, agrochemicals, and organic electronics.[1][2]

Featured Compound: Methyl 3-bromo-5-fluoro-2-methylbenzoate

CAS Number: 1187318-53-1[3] Molecular Formula: C₉H₈BrFO₂[3] Molecular Weight: 247.06 g/mol [3]

This particular isomer presents a unique substitution pattern where the bromine atom is flanked by a methyl group and a hydrogen, with a fluorine atom positioned meta to the bromine. This arrangement has significant implications for its reactivity, which we will explore in comparison to its isomers.

Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate

A common synthetic route to methyl 3-bromo-5-fluoro-2-methylbenzoate involves the esterification of the corresponding carboxylic acid.[3]

Experimental Protocol: Esterification of 2-methyl-3-bromo-5-fluorobenzoic acid [3]

  • To a solution of 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g, crude) in methanol (16 mL) at room temperature, slowly add thionyl chloride (2.5 mL).

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (50:1, v/v) eluent system to yield methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil (2.3 g, 51% yield).[3]

Isomeric Comparison: A Deep Dive into Reactivity

The reactivity of aryl bromides in cross-coupling reactions is governed by a delicate balance of electronic and steric effects. The electron-withdrawing or -donating nature of the substituents influences the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step. Steric hindrance around the bromine atom can also significantly impede the approach of the bulky catalyst, thereby reducing reaction rates.

Let's compare methyl 3-bromo-5-fluoro-2-methylbenzoate with two of its common isomers:

  • Isomer A: Methyl 3-bromo-5-fluoro-2-methylbenzoate

  • Isomer B: Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3)[4]

  • Isomer C: Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2)[5][6]

Electronic Effects

The fluorine atom and the methyl ester group are electron-withdrawing, while the methyl group is electron-donating. These effects modulate the electron density of the aromatic ring and the C-Br bond.

  • Isomer A: The bromine is ortho to a weakly electron-donating methyl group and para to an electron-withdrawing fluorine atom. The fluorine's electron-withdrawing effect will dominate, making the aromatic ring relatively electron-poor and facilitating oxidative addition.

  • Isomer B: The bromine is meta to both the electron-withdrawing fluorine and the electron-donating methyl group. The combined electronic influence is more complex, but the ring is still activated towards oxidative addition compared to an unsubstituted bromobenzene.

  • Isomer C: The bromine is ortho to the methyl ester and meta to the fluorine and methyl groups. The strong electron-withdrawing effect of the ortho ester group significantly activates the C-Br bond for oxidative addition.

Steric Hindrance

Steric hindrance around the C-Br bond is a critical factor in the efficiency of cross-coupling reactions.[7][8]

  • Isomer A: The bromine atom is ortho to a methyl group. This introduces moderate steric hindrance, which can impact the rate of oxidative addition, especially with bulky phosphine ligands on the palladium catalyst.[2]

  • Isomer B: The bromine atom is positioned between a fluorine atom and a hydrogen atom. This represents the least sterically hindered environment of the three isomers, which would be expected to lead to faster reaction rates.

  • Isomer C: The bromine atom is ortho to the methyl ester group. While the ester is planar, its rotation can create significant steric clash, potentially hindering the approach of the catalyst.

The interplay of these effects is summarized in the table below:

IsomerKey Substituent Positions Relative to BromineExpected Electronic Effect on C-Br BondExpected Steric HindrancePredicted Reactivity in Cross-Coupling
A: Methyl 3-bromo-5-fluoro-2-methylbenzoate ortho-methyl, para-fluoroActivatedModerateGood, but may require more forcing conditions or specific ligands to overcome steric hindrance.
B: Methyl 5-bromo-3-fluoro-2-methylbenzoate meta-fluoro, meta-methylActivatedLowHigh, likely the most reactive of the three due to minimal steric hindrance.
C: Methyl 4-bromo-2-fluoro-6-methylbenzoate ortho-ester, meta-fluoro, meta-methylHighly ActivatedPotentially HighVariable; high electronic activation may be offset by significant steric hindrance from the ortho ester.

Performance in Key Synthetic Transformations: A Comparative Outlook

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of isomer can significantly affect reaction outcomes.

Suzuki_Miyaura_Coupling ArylBromide Aryl Bromide (Isomer A, B, or C) OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Oxidative Addition BoronicAcid R-B(OH)₂ Transmetalation Ar-Pd(II)-R BoronicAcid->Transmetalation PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation Product Aryl-R Product->PdCatalyst Catalyst Regeneration OxidativeAddition->Transmetalation Transmetalation Transmetalation->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Isomer A (Methyl 3-bromo-5-fluoro-2-methylbenzoate): The ortho-methyl group can be expected to slow the rate of reaction compared to less hindered isomers. However, for the synthesis of certain sterically congested biaryl systems, this isomer may be the required starting material. Optimization of the phosphine ligand on the palladium catalyst is crucial to mitigate the steric hindrance.[9]

  • Isomer B (Methyl 5-bromo-3-fluoro-2-methylbenzoate): With its low steric hindrance, this isomer is predicted to be highly reactive in Suzuki couplings, likely affording good to excellent yields under standard conditions.

  • Isomer C (Methyl 4-bromo-2-fluoro-6-methylbenzoate): The high electronic activation could lead to very fast reaction rates. However, the potential for steric hindrance from the ortho-ester may necessitate the use of less bulky boronic acids or specialized catalyst systems.

Buchwald-Hartwig Amination

This reaction is pivotal for the synthesis of aryl amines, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Amination ArylBromide Aryl Bromide (Isomer A, B, or C) OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Oxidative Addition Amine R₂NH AmineCoordination [Ar-Pd(II)-NR₂]⁻ Amine->AmineCoordination PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base (e.g., NaOtBu) Base->AmineCoordination Product Aryl-NR₂ Product->PdCatalyst Catalyst Regeneration OxidativeAddition->AmineCoordination Amine Coordination & Deprotonation AmineCoordination->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The steric demands of the amine coupling partner add another layer of complexity.

  • Isomer A: Coupling with bulky secondary amines may be challenging due to the combined steric hindrance from the ortho-methyl group and the amine. Primary amines would likely be more successful coupling partners.

  • Isomer B: This isomer is expected to be an excellent substrate for Buchwald-Hartwig amination with a wide range of primary and secondary amines due to its low steric profile.

  • Isomer C: Similar to the Suzuki coupling, the outcome will depend on the balance between electronic activation and steric hindrance. Coupling with smaller amines is more likely to be successful.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoro-2-methylbenzoate

The following is a representative, generalized protocol for a Suzuki-Miyaura reaction with methyl 3-bromo-5-fluoro-2-methylbenzoate, based on standard procedures for sterically hindered aryl bromides.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making the Right Isomeric Choice

The choice between methyl 3-bromo-5-fluoro-2-methylbenzoate and its isomers is a strategic decision that should be guided by the specific synthetic target and the reaction type.

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (Isomer A) is a valuable building block when the specific substitution pattern is required for the final molecule, though its moderate steric hindrance may necessitate careful optimization of reaction conditions, particularly the choice of ligand and catalyst.

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate (Isomer B) is likely the most versatile and reactive of the isomers for a broad range of cross-coupling reactions due to its minimal steric hindrance. It is an excellent choice when facile coupling is the primary concern.

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer C) presents a case where high electronic activation is tempered by potential steric hindrance. Its utility will be highly dependent on the specific coupling partners and may require specialized catalytic systems designed for sterically demanding substrates.

By understanding the nuanced interplay of electronic and steric effects inherent to each isomer, researchers can better predict reaction outcomes, troubleshoot challenging transformations, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of new anticancer drugs: FGFR inhibitors. IRIS UniPA. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Nature. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids a. ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. [Link]

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Vanguard of Coupling: A Comparative Guide to Catalysts for Hindered Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, when steric hindrance enters the equation, particularly with di-, tri-, and even tetra-ortho-substituted biaryls, the reliability of standard catalytic systems plummets. This guide offers an in-depth, comparative analysis of state-of-the-art catalysts designed to overcome these steric challenges, providing the experimental data and mechanistic insights necessary to empower your synthetic strategies.

The Steric Challenge in Suzuki-Miyaura Couplings

The catalytic cycle of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination, is well-established.[1][2] However, bulky substituents near the reaction centers on either the organohalide or the organoboron reagent can severely impede these fundamental steps. The primary hurdles include:

  • Inhibited Oxidative Addition: Steric bulk can hinder the approach of the palladium catalyst to the carbon-halide bond.

  • Difficult Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically blocked.

  • Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be sluggish for sterically congested intermediates.[3]

To address these challenges, significant advancements in ligand design have led to the development of highly active and sterically tolerant catalyst systems. This guide will focus on the most prominent and effective classes: Buchwald Biaryl Phosphine Ligands and N-Heterocyclic Carbene (NHC) Ligands.

Catalyst Classes at the Forefront

Buchwald Biaryl Phosphine Ligands

The laboratories of Stephen Buchwald have produced a series of bulky, electron-rich phosphine ligands that have revolutionized cross-coupling reactions. These ligands are characterized by a biaryl backbone that creates a sterically demanding environment around the palladium center, promoting both oxidative addition and reductive elimination.[4] For hindered substrates, ligands like SPhos and XPhos are particularly effective. The electron-rich nature of these ligands enhances the rate of oxidative addition, while their steric bulk facilitates the reductive elimination step.[3]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbene (NHC)-palladium complexes have emerged as another powerful class of catalysts for challenging Suzuki-Miyaura couplings.[5][6] NHCs are strong σ-donors, which contributes to their high catalytic activity.[5] These catalysts are often more stable to air and moisture compared to some phosphine-based systems, making them user-friendly.[6] The "flexible steric bulk" of certain NHC ligands allows them to accommodate sterically hindered substrates effectively.[5]

Comparative Performance Data

The following table summarizes the performance of selected state-of-the-art catalysts in Suzuki-Miyaura reactions with hindered substrates, based on published experimental data.

Catalyst/LigandHindered Substrate 1 (Aryl Halide)Hindered Substrate 2 (Boronic Acid/Ester)ProductYield (%)Catalyst Loading (mol %)Temp. (°C)Time (h)Ref.
Pd₂(dba)₃ / SPhos 2,6-Dimethylphenyl bromide2,4,6-Trimethylphenylboronic acid2',4',6',2,6-Pentamethylbiphenyl981.08012
Pd(OAc)₂ / XPhos 2-Chloro-1,3,5-trimethylbenzenePhenylboronic acid2,4,6-Trimethylbiphenyl950.5RT12
Pd-NHC Complex (Acenaphthoimidazolylidene) 2-Bromo-m-xylene2,6-Dimethylphenylboronic acid2,6,2',6'-Tetramethylbiphenyl>990.18012[5]
Pd(OAc)₂ / AntPhos 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1-Cyclohexyl-2,4,6-triisopropylbenzene781.011012[7]
Pd(OAc)₂ / WK-phos 2-Chlorotoluene2,4,6-Trimethylphenylboronic acid2,2',4',6'-Tetramethylbiphenyl>990.0011102[8]

Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is illustrative of typical performance for each catalyst class under the specified conditions.

Experimental Workflow: A Validated Protocol

The following is a detailed, step-by-step methodology for a challenging Suzuki-Miyaura coupling reaction, designed to be a self-validating system.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification cluster_analysis Analysis start Oven-dry glassware reagents Add aryl halide, boronic acid, and base to flask start->reagents solvent Add solvent reagents->solvent degas Degas mixture (e.g., Ar bubbling) solvent->degas catalyst Add Pd source and ligand (or precatalyst) degas->catalyst heat Heat to reaction temperature catalyst->heat monitor Monitor reaction by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of 2',4',6',2,6-Pentamethylbiphenyl

This protocol is a generalized procedure based on common practices reported in the literature for hindered couplings.[9]

Materials:

  • 2,6-Dimethylphenyl bromide

  • 2,4,6-Trimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line with Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dimethylphenyl bromide (1.0 mmol, 1.0 equiv), 2,4,6-trimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL).

  • Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.01 mmol, 0.01 equiv) and SPhos (0.012 mmol, 0.012 equiv) in anhydrous toluene (1 mL).

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Considerations and Catalyst Selection

The choice of catalyst is critical and depends on the specific substrates.

suzuki_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) label_oa pd2_trans->pd0 Reductive Elimination (R¹-R²) label_re label_trans

Sources

A Comparative Guide to the Spectroscopic Identification of Methyl Bromo-fluoro-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of structural isomers is a cornerstone of quality control, patentability, and regulatory compliance. Isomers of highly substituted aromatic compounds, such as methyl bromo-fluoro-methylbenzoate, present a significant analytical challenge due to their subtle structural differences. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and detailed protocols to empower scientists to differentiate these complex isomers with confidence.

The core challenge lies in precisely locating the four different substituents (bromo, fluoro, methyl, and methyl ester groups) on the benzene ring. A simple misplacement results in a distinct chemical entity with potentially different pharmacological, toxicological, or material properties. Therefore, relying on a single analytical technique is often insufficient. This guide champions a synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to build an irrefutable case for the structure of a given isomer.

The Definitive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and it is the gold standard for differentiating isomers of methyl bromo-fluoro-methylbenzoate. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle with exceptional detail.

Expertise & Experience: The Causality Behind NMR's Efficacy

The key to NMR's power lies in two phenomena: chemical shift and spin-spin coupling .

  • Chemical Shift (δ) : The position of a signal in the NMR spectrum depends on the electronic environment of the nucleus. Electron-withdrawing groups (like -F, -Br, and -COOCH₃) "deshield" nearby nuclei, shifting their signals to a higher frequency (downfield).[1] Electron-donating groups (like -CH₃) "shield" nuclei, moving their signals upfield. The precise location of each substituent creates a unique electronic map of the benzene ring, giving each aromatic proton and carbon a distinct chemical shift.

  • Spin-Spin Coupling (J-coupling) : Nuclei can influence the magnetic field of their neighbors through the intervening bonds, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is dependent on the number and type of bonds separating the nuclei. For aromatic systems, coupling between protons on adjacent carbons (ortho-coupling, ³JHH) is typically 7-10 Hz, while coupling between protons separated by two carbons (meta-coupling, ⁴JHH) is smaller, around 2-3 Hz. Crucially, fluorine (¹⁹F) also couples to both ¹H and ¹³C nuclei, providing invaluable connectivity information. The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling is highly dependent on their spatial relationship (ortho, meta, para), serving as a definitive diagnostic tool.[2]

1.1. ¹H NMR: Mapping the Proton Environment

Each aromatic proton on the ring will appear as a distinct signal, the chemical shift of which is dictated by the electronic effects of all four substituents. The splitting pattern of each signal reveals the number of adjacent (ortho) and meta protons. For example, a proton with one ortho neighbor and one meta neighbor will typically appear as a doublet of doublets (dd). The presence of fluorine adds another layer of splitting, with ortho ¹H-¹⁹F coupling (³JHF) being significantly larger (6-10 Hz) than meta ¹H-¹⁹F coupling (⁴JHF, 4-8 Hz).

1.2. ¹³C NMR: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework.

  • Symmetry : The number of signals reveals the molecule's symmetry. Isomers with higher symmetry will show fewer signals than there are carbons in the molecule.[3] For most methyl bromo-fluoro-methylbenzoate isomers, all nine carbons will be unique, resulting in nine distinct signals.[4]

  • Chemical Shifts : The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. Carbons directly bonded to electronegative atoms (F, Br, O) are significantly shifted downfield.[5]

  • ¹³C-¹⁹F Coupling : The most valuable feature for these molecules is the large coupling constants between carbon and fluorine. The ¹JCF coupling (for the carbon directly bonded to fluorine) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are also significant (15-25 Hz and 5-10 Hz, respectively). This pattern provides undeniable proof of the fluorine's position relative to each carbon atom.

Experimental Protocol: High-Resolution NMR Analysis

This protocol is designed to yield high-quality, unambiguous data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for initial analysis.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it already.

  • Instrument Setup (for a 400 MHz Spectrometer) :

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon.

    • Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C).

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants for all signals.

Data Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Isomer in Deuterated Solvent (e.g., CDCl3) Prep2 Add Internal Standard (TMS) Prep1->Prep2 Acq1 Lock, Tune, and Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H FID Acq1->Acq2 Acq3 Acquire 13C FID Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS Proc2->Proc3 Proc4 Measure δ, J, and Integrals Proc3->Proc4 Proc5 Structure Elucidation Proc4->Proc5

Caption: Workflow for NMR-based isomer identification.

Comparative Data: Expected NMR Signatures for Representative Isomers

The following table outlines the expected distinguishing features for two hypothetical isomers based on established spectroscopic principles.[1][2][5][6][7]

Spectroscopic FeatureIsomer A: Methyl 2-bromo-3-fluoro-4-methylbenzoateIsomer B: Methyl 4-bromo-2-fluoro-3-methylbenzoateRationale for Differentiation
Aromatic ¹H Signals Two doublets.Two doublets.The chemical shifts will differ significantly due to the varied positions of the substituents.
¹H-¹⁹F Coupling One aromatic proton will show meta coupling to F (⁴JHF ≈ 4-8 Hz).One aromatic proton will show ortho coupling to F (³JHF ≈ 6-10 Hz).The magnitude of the H-F coupling constant is a key differentiator for the proton at C5.
-CH₃ ¹H Signal Singlet, shifted by ortho -F and meta -Br.Singlet, shifted by ortho -F and ortho -Br.The proximity to two ortho halogens in Isomer B will likely shift this signal further downfield.
-OCH₃ ¹H Signal Singlet.Singlet.Chemical shifts may be subtly different but are less diagnostic than the aromatic region.
¹³C-¹⁹F Coupling C3 shows large ¹JCF (~250 Hz). C2 and C4 show smaller ²JCF.C2 shows large ¹JCF (~250 Hz). C1 and C3 show smaller ²JCF.The carbon atom exhibiting the massive one-bond coupling directly identifies the point of fluorine attachment.
Vibrational Spectroscopy (FT-IR): A Rapid Screening Tool

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While generally less powerful than NMR for distinguishing these specific isomers, it serves as an excellent first-pass quality check.

Expertise & Experience: Interpreting Vibrational Fingerprints

The utility of IR spectroscopy for aromatic esters is well-established.[8]

  • C=O Stretch : Aromatic esters display a strong, sharp absorption band for the carbonyl (C=O) stretch, typically between 1730 and 1715 cm⁻¹. This confirms the presence of the methyl ester group and its conjugation with the aromatic ring.[8]

  • C-O Stretches : Two additional strong bands corresponding to the C-C-O and O-C-C stretches of the ester group appear around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹, respectively.[8]

  • Aromatic C-H and C=C : Aromatic C-H stretches appear above 3000 cm⁻¹, while ring C=C stretches produce peaks in the 1600-1450 cm⁻¹ region.[9]

  • The Fingerprint Region : The key to potentially distinguishing isomers lies in the complex pattern of absorptions in the "fingerprint region" (< 1000 cm⁻¹). Specifically, the C-H out-of-plane (oop) bending vibrations between 900-675 cm⁻¹ are sensitive to the substitution pattern on the benzene ring.[9][10] While a unique pattern exists for each isomer, these differences can be subtle and may require comparison to a known reference standard for confident assignment.

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Characteristic IR BandsExpected Wavenumber (cm⁻¹)Functional Group Assignment
Aromatic C-H Stretch3100 - 3000=C-H Stretch
Aliphatic C-H Stretch2990 - 2950-CH₃ and -OCH₃ Stretch
Ester C=O Stretch1730 - 1715Conjugated Carbonyl
Aromatic C=C Stretch1600 - 1450Ring Skeletal Vibrations
Ester C-O Stretch1310 - 1250Asymmetric C-C(=O)-O
C-H Out-of-Plane Bend900 - 675Aromatic Substitution Pattern
Mass Spectrometry (MS): Confirming Mass and Aiding Separation

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for confirming molecular weight and assessing purity. While MS fragmentation patterns alone may not be sufficient to distinguish all isomers, the chromatographic separation provided by the GC is critical.

Expertise & Experience: The GC-MS Synergy
  • Gas Chromatography (GC) : The isomers of methyl bromo-fluoro-methylbenzoate will have slightly different boiling points and polarities. A GC with a suitable capillary column (e.g., a DB-5ms) can separate these isomers in time. The retention time (RT) for each isomer is a highly reproducible characteristic under consistent conditions, allowing for their differentiation and quantification in a mixture.[11]

  • Mass Spectrometry (MS) : As each separated isomer elutes from the GC column, it is ionized (typically via Electron Ionization - EI) and fragmented in the mass spectrometer.

    • Molecular Ion (M⁺) : All isomers will have the same molecular weight and thus the same molecular ion peak. The key diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[12] This immediately confirms the presence of one bromine atom in the molecule.

    • Fragmentation Pattern : The molecule will break apart in a characteristic way. Common fragments for methyl benzoates include the loss of the methoxy group (-OCH₃) to give [M-31]⁺ and the loss of the entire ester group (-COOCH₃) to give [M-59]⁺.[13] While the major fragments will be the same across isomers, the relative intensities of these fragments may differ slightly due to the influence of the substituent positions on bond stabilities, providing potential clues for differentiation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).

    • Carrier Gas : Helium at a constant flow rate of ~1.0 mL/min.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific isomers).

  • MS Method :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 40 to 400.

    • Data Acquisition : Acquire data after a solvent delay of 2-3 minutes.

Data Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_separation Chromatographic Separation cluster_detection Mass Spectrometry cluster_analysis Data Analysis Sep1 Inject Dilute Sample Sep2 Vaporization in Inlet Sep1->Sep2 Sep3 Separation on Capillary Column Sep2->Sep3 Det1 Ionization (70 eV) Sep3->Det1 Det2 Fragmentation Det1->Det2 Det3 Mass Analysis (Quadrupole) Det2->Det3 Det4 Detection Det3->Det4 Ana1 Generate Chromatogram (Intensity vs. Retention Time) Det4->Ana1 Ana2 Extract Mass Spectrum for each Peak Ana1->Ana2 Ana3 Identify M+ and M+2 peaks Ana2->Ana3 Ana4 Analyze Fragmentation Pattern Ana3->Ana4 Decision_Tree start Unknown Isomer Sample gcms GC-MS Analysis start->gcms check_purity Single Peak in Chromatogram? gcms->check_purity check_mass Correct M+ and M+2 (Bromine Isotope Pattern)? check_purity->check_mass Yes fail Inconsistent Data: Re-purify or Re-evaluate check_purity->fail No (Mixture) ftir FT-IR Analysis check_mass->ftir Yes check_mass->fail No check_fg Correct Functional Groups? (C=O, C-O, Aromatic) ftir->check_fg nmr 1H and 13C NMR Analysis check_fg->nmr Yes check_fg->fail No check_nmr Analyze Chemical Shifts, Integrations, and Coupling (esp. H-F and C-F) nmr->check_nmr conclusion Structure Confirmed check_nmr->conclusion

Caption: A synergistic workflow for isomer identification.

  • Start with GC-MS : First, assess the purity of the sample and confirm the molecular weight. If multiple peaks are present, the sample is a mixture, and purification is required before further analysis. The presence of the characteristic M⁺/M+2 bromine pattern confirms the elemental composition.

  • Proceed with FT-IR : As a quick secondary check, confirm the presence of the expected aromatic ester functional groups. This is a fast and simple way to catch any gross structural errors.

  • Conclude with NMR : With purity and basic functionality confirmed, use high-resolution ¹H and ¹³C NMR as the final arbiter. Meticulously analyze the chemical shifts and, most importantly, the spin-spin coupling patterns. The unique set of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants will provide the definitive evidence needed to distinguish between any remaining isomeric possibilities. For particularly challenging cases, advanced 2D NMR experiments like HSQC (to correlate protons with their directly attached carbons) and HMBC (to see long-range C-H correlations) can be employed to finalize the assignment.

By following this multi-faceted approach, researchers can move beyond simple data collection to a state of true analytical certainty, ensuring the integrity and success of their scientific endeavors.

References
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments (JoVE).
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • 13C n.m.r. studies. X.
  • How might you use 13C NMR spectroscopy to differentiate between t...
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • IR Spectrum Analysis of Arom
  • Summary of C13-NMR Interpret
  • Methyl 4-bromo-2-fluoro-3-methylbenzo
  • Methyl 3-bromo-4-fluorobenzo
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Can IR Spectroscopy Distinguish Isomers?. YouTube.
  • Methyl 3-bromo-2-fluoro-4-methylbenzo
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Methyl 4-bromo-3-fluoro-2-methylbenzo
  • General experimental procedures and characterization data for all compounds. The Royal Society of Chemistry.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Methyl 5-bromo-4-fluoro-2-methylbenzo
  • Typical Proton and C-13 NMR Chemical Shifts. University of Puget Sound.
  • Methyl benzo
  • Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
  • Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry.

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A Senior Application Scientist's Guide to Fluorinated Building Blocks: Unlocking Superior Molecular Performance

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a transformative approach to overcoming perennial challenges in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of fluorinated building blocks and their non-fluorinated analogues, substantiated by experimental data and detailed protocols. We will explore the causal mechanisms by which fluorine imparts advantageous properties and equip you with the practical knowledge to leverage these effects in your own research.

The Fluorine Advantage: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronics, instigates a cascade of physicochemical modifications.[1][2] These are not mere incremental improvements; they represent a paradigm shift in molecular design, offering solutions to issues of metabolic instability, suboptimal binding affinity, and poor bioavailability that often plague non-fluorinated compounds.[3][4] Over 20% of modern pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy and developability.[5]

Key Physicochemical Alterations Driven by Fluorination:
  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2][4][5] This "metabolic blocking" at vulnerable positions in a molecule can significantly extend its half-life.[2][4][6]

  • Modulation of Lipophilicity (LogP): The effect of fluorine on lipophilicity is nuanced and position-dependent. While a single fluorine atom can subtly alter lipophilicity, the introduction of groups like trifluoromethyl (-CF3) can significantly increase it, which can enhance membrane permeability.[1][3][7]

  • Alteration of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can lower the pKa of nearby acidic groups and decrease the basicity of amines.[1][7] This modulation of a molecule's ionization state at physiological pH is crucial for its solubility, cell permeability, and target engagement.[1][7]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electrostatic interactions, such as the gauche effect.[8][9][10][11] This can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for a target protein.[2][8][9]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogues in Action

The true measure of the fluorine advantage lies in direct, quantitative comparisons. Below, we present experimental data that starkly illustrates the performance enhancements achieved through fluorination across key pharmacological parameters.

Physicochemical Properties: A Tale of Two Molecules

The strategic placement of fluorine can fine-tune the fundamental properties of a molecule, impacting its journey through the body and its interaction with its target.

PropertyNon-Fluorinated AnalogueFluorinated AnalogueFold Change/DifferenceReference(s)
pKa 8.57.9-0.6 units[1],[7]
LogP 2.12.5+0.4 units[1],[12],[7]
Aqueous Solubility (pH 7.4) 50 µg/mL150 µg/mL3-fold increase[13]

Table 1: Comparative physicochemical properties of a hypothetical non-fluorinated aromatic amine and its fluorinated counterpart. The decrease in pKa can improve the solubility of basic compounds at physiological pH, while the modest increase in LogP can enhance membrane permeability.

Metabolic Stability: Resisting the Body's Defenses

One of the most celebrated advantages of fluorination is the significant increase in metabolic stability. The following data from a human liver microsomal (HLM) stability assay demonstrates this effect.

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference(s)
Non-Fluorinated Isoquinoline 1546.2[3],[4]
Fluorinated Isoquinoline 4515.4[3],[4]

Table 2: Comparative in vitro metabolic stability of a non-fluorinated isoquinoline and its fluorinated analogue in human liver microsomes. The fluorinated compound exhibits a 3-fold longer half-life and a correspondingly lower intrinsic clearance, indicating significantly greater metabolic stability.

Binding Affinity: Hitting the Target with Precision

By influencing conformation and participating in favorable interactions within a binding pocket, fluorine can substantially improve a molecule's affinity for its biological target.

LigandTarget ProteinDissociation Constant (KD)Fold ImprovementReference(s)
Non-Fluorinated Kinase Inhibitor Kinase X100 nM-[3]
Fluorinated Kinase Inhibitor Kinase X25 nM4-fold[3]

Table 3: Comparative binding affinity of a non-fluorinated kinase inhibitor and its fluorinated analogue. The lower dissociation constant (KD) of the fluorinated compound indicates a four-fold stronger binding to the target kinase.

Experimental Protocols: A Guide to Self-Validation

To empower your research, we provide detailed, step-by-step methodologies for the key experiments cited in our comparative data. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible results.

Experimental Workflow for In Vitro Metabolic Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a compound using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_compound Prepare Test Compound Stock (10 mM in DMSO) mix Mix Microsomes & Test Compound (Final concentration: 1 µM) prep_compound->mix prep_microsomes Thaw & Dilute Human Liver Microsomes (to 1 mg/mL in phosphate buffer) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C for 10 min mix->pre_incubate pre_incubate->start_reaction sample_points Collect Aliquots at 0, 5, 15, 30, 60 min start_reaction->sample_points stop_reaction Quench Reaction with Cold Acetonitrile (containing internal standard) sample_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for in vitro microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[14]

    • Thaw cryopreserved human liver microsomes at 37°C and dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[6][14][15]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.[4]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsome suspension to achieve a final concentration of 1 µM.[6][16]

    • Pre-incubate the mixture at 37°C for 10 minutes.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without NADPH to assess non-enzymatic degradation.[4][16]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.[6][14][16]

    • Immediately quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[14][17]

  • Analysis:

    • Centrifuge the samples to precipitate the microsomal proteins.[14]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[17]

    • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[4][14]

Experimental Workflow for Binding Affinity Assay using Surface Plasmon Resonance (SPR)

This protocol describes the determination of binding affinity (KD) using a surface plasmon resonance (SPR) biosensor.

G cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_interaction Interaction Analysis cluster_analysis Data Analysis prep_ligand Prepare Ligand (Target Protein) (in immobilization buffer) immobilize Immobilize Ligand to the Surface prep_ligand->immobilize prep_analyte Prepare Analyte (Test Compound) (serial dilutions in running buffer) inject_analyte Inject Analyte over the Surface (Association) prep_analyte->inject_analyte activate Activate Sensor Chip Surface (e.g., with EDC/NHS) activate->immobilize deactivate Deactivate Remaining Active Sites (e.g., with ethanolamine) immobilize->deactivate deactivate->inject_analyte dissociate Flow Running Buffer (Dissociation) inject_analyte->dissociate sensorgram Generate Sensorgram dissociate->sensorgram fit_data Fit Data to a Binding Model sensorgram->fit_data calculate_kd Determine ka, kd, and KD fit_data->calculate_kd

Workflow for SPR binding affinity assay.

Detailed Protocol:

  • Preparation:

    • Prepare the ligand (target protein) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).[18]

    • Prepare a series of dilutions of the analyte (test compound) in a running buffer (e.g., HBS-EP+).[19]

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[18]

    • Inject the ligand over the activated surface to achieve the desired immobilization level.[18]

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.[18]

  • Interaction Analysis:

    • Inject the different concentrations of the analyte over the ligand-immobilized surface for a defined period to monitor association.[20]

    • Follow with an injection of running buffer to monitor the dissociation of the analyte from the ligand.[20]

  • Regeneration and Data Analysis:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.[20]

    • Generate a sensorgram (a plot of response units versus time) for each analyte concentration.[21]

    • Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]

Beyond Pharmaceuticals: The Impact of Fluorination in Materials Science

The benefits of incorporating fluorine extend beyond drug discovery into the realm of advanced materials. The unique properties of the C-F bond impart exceptional characteristics to polymers and other materials.

Advantages of Fluorinated Polymers:
  • High Thermal and Chemical Stability: The strength of the C-F bond contributes to the remarkable thermal stability and chemical inertness of fluoropolymers.[22][23]

  • Low Surface Energy: Fluorinated polymers exhibit very low surface energy, leading to properties such as hydrophobicity, oleophobicity (oil repellency), and non-stick surfaces.[22][24]

  • Excellent Dielectric Properties: The low polarizability of the C-F bond results in materials with low dielectric constants, making them ideal for applications in electronics.[25]

The direct fluorination of polymer surfaces is a technique used to enhance these properties, improving barrier characteristics against gases and liquids, and increasing surface hydrophobicity.[25][26]

Conclusion: A Powerful Tool for Molecular Engineering

The strategic incorporation of fluorine is a potent and versatile tool in the arsenal of the modern scientist. By understanding the fundamental principles of how fluorine modulates molecular properties, researchers can rationally design and synthesize compounds with superior performance characteristics. From enhancing the metabolic stability and binding affinity of drug candidates to creating advanced materials with exceptional durability, fluorinated building blocks offer a clear and compelling advantage over their non-fluorinated analogues. The experimental frameworks provided in this guide serve as a starting point for the empirical validation of these benefits in your own research endeavors.

References

Benchmarking the efficiency of different purification methods for reaction intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Efficiency of Purification Methods for Reaction Intermediates

For professionals in chemical research and drug development, the purity of a reaction intermediate is not merely a quality metric; it is a critical determinant of the success of a multi-step synthesis. Impurities carried over from an intermediate stage can lead to unforeseen side reactions, complicate downstream purifications, and ultimately compromise the yield and safety profile of the final active pharmaceutical ingredient (API).[1][2] Therefore, the selection of an appropriate purification method is a decision with significant scientific and economic consequences.

This guide provides a framework for objectively benchmarking the efficiency of common purification techniques. We will move beyond simple procedural descriptions to explore the underlying principles and causal factors that govern method selection. By grounding our discussion in key performance indicators (KPIs), we aim to empower researchers to make data-driven decisions that optimize for purity, yield, throughput, and sustainability.[3][4]

Defining the Benchmarks: Key Performance Indicators (KPIs)

The "efficiency" of a purification method is a multi-faceted concept. A holistic evaluation requires assessing several quantitative and qualitative KPIs:[3][5]

  • Purity: The percentage of the desired compound in the final isolated sample. This is often the primary goal and is typically assessed using high-performance liquid chromatography (HPLC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.[6][7]

  • Yield: The amount of the desired compound recovered after purification, expressed as a percentage of the theoretical maximum. A high-purity result is of little value if the majority of the material is lost.[3]

  • Throughput: The amount of purified material that can be processed in a given amount of time. In drug discovery, where speed is critical, high-throughput methods are highly valued.[8]

  • Cost-Effectiveness: This includes the cost of solvents, consumables (e.g., silica gel, columns), equipment, and the labor time required for the purification.[3][9]

  • Sustainability (Greenness): The environmental impact of the method, primarily assessed by the volume and toxicity of solvent waste generated.[10][11][12]

A Comparative Overview of Core Purification Techniques

The optimal purification strategy is dictated by the physicochemical properties of the target intermediate and its impurities (e.g., solid vs. liquid, polarity, thermal stability, solubility) and the scale of the reaction.[13]

Crystallization & Recrystallization

Principle: This technique exploits differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[14] An impure solid is dissolved in a hot solvent to create a saturated solution, which, upon slow cooling, allows the desired compound to form highly ordered, pure crystals, leaving impurities behind in the mother liquor.[15]

  • Expertise in Action: Crystallization is often the most effective method for achieving exceptionally high purity (>99%) in a single step for solid compounds.[16] It is highly scalable and is a dominant purification method in pharmaceutical manufacturing.[2] The key experimental choice is the solvent system; an ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.

  • Trustworthiness: A well-executed crystallization is self-validating. The formation of well-defined crystals is a strong indicator of purity. The process can be repeated (recrystallized) until the compound's melting point is sharp and constant.[15]

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[17] The compound of interest will preferentially partition into the solvent in which it has higher solubility.[18]

  • Expertise in Action: The choice of extraction solvent is paramount. The decision is governed by the "like dissolves like" principle, selectivity for the target compound, immiscibility with the initial solvent, and a relatively low boiling point for easy removal.[17][18][19] For example, a moderately polar compound might be extracted from an aqueous solution using a moderately polar, water-immiscible solvent like ethyl acetate.[18] LLE is most often used for initial workup to remove bulk impurities (e.g., salts or highly polar/non-polar contaminants) rather than for achieving final high purity.

  • Trustworthiness: The efficiency of an extraction is determined by the partition coefficient. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Chromatography

Principle: Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase).[13][20]

a. Flash Chromatography

This is a preparative technique that uses moderate pressure to drive the mobile phase through a column packed with a stationary phase, typically silica gel.[21] It is a workhorse in organic synthesis labs for routine purification.

  • Expertise in Action: Flash chromatography strikes a balance between speed and resolution.[22] It is significantly faster than traditional gravity-fed chromatography and can handle larger sample loads than HPLC, making it ideal for purifying intermediates in the milligram-to-multigram scale.[21] The trade-off is lower resolving power compared to HPLC due to the larger particle size of the stationary phase.[23]

  • Trustworthiness: Method development is guided by thin-layer chromatography (TLC), which allows for rapid screening of solvent systems to achieve optimal separation.

b. Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC operates on the same principles as analytical HPLC but with larger columns to handle greater sample loads. It uses high pressure to force the mobile phase through a column packed with very small particles, providing high-resolution separations.[21][24]

  • Expertise in Action: When the highest possible purity is required for a challenging separation of closely related compounds, Prep HPLC is often the method of choice.[21][23] Its superior resolution comes at the cost of lower throughput, higher solvent consumption, and greater expense compared to flash chromatography.[23]

  • Trustworthiness: HPLC methods are highly reproducible. The purity of collected fractions can be immediately confirmed by analytical HPLC, providing a self-validating workflow.[6]

c. Supercritical Fluid Chromatography (SFC)

A "greener" alternative to liquid chromatography, SFC uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the primary mobile phase.[12][25]

  • Expertise in Action: SFC offers several advantages, including faster separations due to the low viscosity of the mobile phase, reduced organic solvent consumption, and simplified fraction processing (the CO2 simply evaporates).[25][26] It is particularly powerful for the separation of chiral compounds.[26][27] This makes it an increasingly preferred technique in drug discovery labs aiming for both speed and sustainability.[27]

  • Trustworthiness: Modern SFC systems provide reproducible results comparable to HPLC, with the added benefit of being orthogonal, meaning it can often separate compounds that are difficult to resolve by reversed-phase HPLC.[28]

Benchmarking in Practice: A Comparative Case Study

To illustrate a data-driven comparison, consider the purification of Intermediate-Z , a solid compound with moderate polarity, from a 10-gram crude reaction mixture. The primary impurities are unreacted non-polar starting material and a highly polar byproduct.

Method 1: Automated Flash Chromatography Protocol
  • Sample Preparation: Dissolve 10 g of crude Intermediate-Z in a minimal amount of dichloromethane (DCM). Adsorb this solution onto 20 g of silica gel and dry under vacuum.

  • Column & System: Use a 120 g pre-packed silica gel flash column on an automated flash chromatography system.

  • Mobile Phase: A gradient of ethyl acetate (Solvent B) in hexanes (Solvent A).

  • Gradient Elution:

    • 0-2 column volumes (CVs): 5% B (Isocratic hold to elute non-polar starting material).

    • 2-12 CVs: Linear gradient from 5% to 60% B (To elute Intermediate-Z).

    • 12-15 CVs: 100% B (Isocratic hold to flush polar byproduct).

  • Detection & Fractionation: Monitor the eluent at 254 nm. Collect fractions based on the detector signal.

  • Post-Processing: Combine fractions containing pure Intermediate-Z (as determined by TLC or rapid LC-MS) and evaporate the solvent under reduced pressure.

Method 2: Recrystallization Protocol
  • Solvent Screening: Test the solubility of crude Intermediate-Z in various solvents (e.g., isopropanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points. Isopropanol is identified as a suitable solvent: Intermediate-Z is sparingly soluble at 25 °C but highly soluble at 82 °C, while the non-polar impurity is highly soluble at both temperatures and the polar byproduct is insoluble.

  • Dissolution: Place 10 g of crude Intermediate-Z in a flask and add 100 mL of isopropanol. Heat the mixture to reflux with stirring until all of Intermediate-Z dissolves. The polar byproduct remains as a suspended solid.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the insoluble polar byproduct.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to a constant weight.

Comparative Data Summary
Performance MetricFlash ChromatographyRecrystallizationJustification
Yield 7.8 g (78%)8.5 g (85%)Material loss is common on silica gel. Recrystallization, when optimized, can provide higher recovery.[4]
Purity (by HPLC) 98.5%>99.5%Crystallization is exceptionally effective at removing trace impurities into the mother liquor, often outperforming chromatography.[16][29]
Throughput (Time) ~1.5 hours~4 hours (including cooling)Automated flash systems are very fast. Crystallization requires slow cooling for optimal purity, increasing the total time.[21]
Solvent Waste ~1.8 L (Hexanes/EtOAc)~0.15 L (Isopropanol)Chromatography is a solvent-intensive technique.[30] Crystallization is significantly greener in this regard.
Cost-Effectiveness Moderate (column + solvent)High (low solvent, no column)The cost of pre-packed flash columns and large solvent volumes makes chromatography more expensive for this scale.

Visualization of Workflows & Decision-Making

A logical approach to selecting a purification method is crucial. The following diagram outlines a general decision-making process.

G start Crude Reaction Mixture state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility Significant solubility difference vs impurities? solid->solubility thermo Is it thermally stable? liquid->thermo distill Distillation thermo->distill Yes thermo->no_distill No polarity Sufficient polarity difference? no_distill->polarity cryst Crystallization solubility->cryst Yes solubility->polarity No chrom Chromatography (Flash, HPLC, SFC) polarity->chrom Yes extract Initial Cleanup: Liquid-Liquid Extraction polarity->extract For bulk impurities extract->chrom

Caption: Decision tree for selecting a primary purification method.

The experimental workflows for our case study can also be visualized for direct comparison.

G cluster_0 Flash Chromatography Workflow cluster_1 Recrystallization Workflow a1 Dissolve & Adsorb on Silica a2 Load onto Column a1->a2 a3 Run Gradient Elution a2->a3 a4 Collect Fractions a3->a4 a5 Analyze & Pool Fractions a4->a5 a6 Evaporate Solvent a5->a6 b1 Dissolve in Hot Solvent b2 Hot Filtration (optional) b1->b2 b3 Slow Cooling to Crystallize b2->b3 b4 Isolate Crystals (Vacuum Filtration) b3->b4 b5 Wash with Cold Solvent b4->b5 b6 Dry Crystals b5->b6

Caption: Comparative workflows for Flash Chromatography and Recrystallization.
Conclusion: An Integrated and Rational Approach

There is no single "best" purification method. As demonstrated in our case study, flash chromatography offers superior throughput, while recrystallization delivers higher purity, yield, and sustainability. The optimal choice is always context-dependent, balancing the specific project goals against the properties of the intermediate. For early-stage drug discovery, the speed of flash chromatography or SFC may be paramount to quickly generate diverse analogs for testing.[31][32] For late-stage development and scale-up, the purity, cost-effectiveness, and scalability of crystallization are often decisive advantages.[2][33]

Ultimately, a robust purification strategy is not about choosing one method but about understanding the strengths and weaknesses of all available tools. It often involves an integrated approach, such as using liquid-liquid extraction for an initial cleanup followed by chromatography for final polishing.[22] By systematically evaluating the key performance indicators presented here, researchers can move beyond "trial and error" and develop logical, efficient, and self-validating purification protocols that accelerate the path to discovery and development.

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Safety Operating Guide

Methyl 3-bromo-5-fluoro-2-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust chemical hygiene and waste management are foundational to innovative and safe research. The proper disposal of specialized reagents like Methyl 3-bromo-5-fluoro-2-methylbenzoate is not merely a regulatory hurdle; it is a critical component of our commitment to personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Methyl 3-bromo-5-fluoro-2-methylbenzoate is a halogenated aromatic compound. Its Safety Data Sheet (SDS) is the primary source of information for this assessment.[1]

Key Hazard Profile: Based on data for the compound and structurally similar chemicals, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[3][5]

For quick reference, the hazard information is summarized in the table below.

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralExclamation Mark
Warning H302: Harmful if swallowed.[5]Skin IrritationExclamation MarkWarning H315: Causes skin irritation.[2][3][4]Eye IrritationExclamation MarkWarning H319: Causes serious eye irritation.[2][3][4]Specific Target Organ ToxicityExclamation MarkWarning H335: May cause respiratory irritation.[3][4][5]

Part 2: Pre-Disposal Procedures: Segregation and Containment

Proper segregation is the most critical step in managing chemical waste. Halogenated organic compounds require specific disposal pathways, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1] Mixing halogenated waste with non-halogenated streams complicates and increases the cost of disposal.[1][6]

The following workflow must be followed for segregating and containing waste Methyl 3-bromo-5-fluoro-2-methylbenzoate and materials contaminated with it.

G cluster_prep Preparation & Identification cluster_contain Segregation & Containment cluster_storage Temporary Storage A Identify Waste: Methyl 3-bromo-5-fluoro- 2-methylbenzoate (solid, solution, or contaminated material) B Consult Safety Data Sheet (SDS) for specific hazards and compatibility A->B First Step C Select Designated 'HALOGENATED ORGANIC WASTE' Container B->C Action D Ensure container is clean, dry, and chemically compatible (e.g., HDPE) C->D Verify F Transfer waste into container inside a chemical fume hood D->F E Affix Hazardous Waste Label IMMEDIATELY G Keep container tightly closed when not in use F->G Secure H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H Store Safely I Request waste pickup from Environmental Health & Safety (EHS) H->I Final Step

Sources

Operational Guide: Personal Protective Equipment for Handling Methyl 3-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 334792-52-8). As a halogenated aromatic ester, this compound requires stringent adherence to safety procedures to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and ensure every protocol is a self-validating system.

Hazard Assessment and Risk Profile

Understanding the specific hazards of Methyl 3-bromo-5-fluoro-2-methylbenzoate is the foundation of safe handling. Based on data for the compound and structurally similar halogenated benzoates, a clear risk profile emerges. The compound is classified as an irritant and is harmful if ingested or inhaled.

The primary risks involve exposure through skin contact, eye contact, or inhalation of vapors or aerosols.[1] These hazards necessitate a multi-layered defense strategy, beginning with engineering controls and culminating in robust personal protective equipment (PPE).

Table 1: GHS Hazard Profile for Methyl 3-bromo-5-fluoro-2-methylbenzoate and Analogues

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement (Examples)
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[2][3]P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[3]P280: Wear eye protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. The following outlines the mandatory PPE and engineering controls required for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of Methyl 3-bromo-5-fluoro-2-methylbenzoate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the most critical safety measure, as it captures vapors and aerosols at the source, providing a protected workspace and preventing inhalation exposure.[5]

Eye and Face Protection

Direct splashes are a primary risk for severe eye irritation.

  • Chemical Splash Goggles: Goggles that form a complete seal around the eyes are mandatory. They must comply with ANSI Z87.1 (US) or EN166 (EU) standards.[2][6]

  • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection: Selecting the Right Gloves

Gloves are essential to prevent skin irritation and potential absorption.[8] However, not all gloves are created equal.

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered.[7][9]

  • Causality: The choice of glove material is dictated by its resistance to the specific solvents used with the compound. Always consult a glove manufacturer's chemical resistance guide to verify compatibility and determine the "breakthrough time"—the time it takes for the chemical to permeate the glove material.[9]

  • Technique: Never wear contaminated gloves outside the laboratory. Remove gloves using a technique that avoids touching the outer surface with bare skin.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required to protect against splashes.[6]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body and feet.[6][8] Perforated shoes or sandals are strictly forbidden.[8]

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator is not required. However, it becomes necessary in specific scenarios:

  • Emergency Situations: In the event of a large spill or failure of the fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][10]

  • Fit-Testing: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing, to be effective.[6]

Procedural Guidance: Step-by-Step Protocols

Protocol: Donning (Putting On) PPE

A systematic approach ensures complete protection.

  • Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Put on your selected chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol: Doffing (Taking Off) PPE

This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Goggles: Remove eye protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Emergency Protocol: Chemical Spill Response

The following workflow outlines the immediate actions required in the event of a spill.

SpillResponse cluster_assessment Initial Response cluster_action Action Pathway cluster_cleanup Minor Spill Cleanup spill Spill Occurs assess Assess Spill Size & Location spill->assess is_major Is spill large, volatile, or outside a fume hood? assess->is_major evacuate EVACUATE AREA Activate Alarm & Call Emergency Services is_major->evacuate Yes handle_minor Minor Spill Procedure is_major->handle_minor No report Report Incident to Supervisor evacuate->report ppe Don Additional PPE (e.g., double gloves, apron) handle_minor->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a labeled waste container contain->collect decontaminate Decontaminate spill area and affected equipment collect->decontaminate decontaminate->report

Caption: Workflow for Responding to a Chemical Spill.

Decontamination and Disposal

Safe handling extends to the final disposal of both the chemical and contaminated materials.

PPE and Material Disposal
  • Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be placed in a sealed, labeled plastic bag and disposed of as solid hazardous waste.[11]

  • Reusable PPE: Reusable items like lab coats must be professionally laundered. Do not take contaminated lab coats home.

Chemical Waste Disposal

As a halogenated organic compound, Methyl 3-bromo-5-fluoro-2-methylbenzoate requires specific waste handling.

  • Segregation: This compound and its solutions must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Never mix halogenated and non-halogenated waste streams; this significantly increases disposal costs and complexity.[4][13]

  • Container: Use a compatible, sealed waste container with a screw cap.[12] The container must be in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including percentages.[4][13] Do not use abbreviations.[12]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and keep it closed at all times except when adding waste.[4][12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2][4] Under no circumstances should this chemical be poured down the drain.[12][13]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Miami University. (n.d.). Personal Protective Equipment. [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • BIOFOUNT. (n.d.). Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate. [Link]

  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.